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  • Product: N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine
  • CAS: 39565-69-0

Core Science & Biosynthesis

Foundational

What is N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine?

An In-depth Technical Guide to N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine: Synthesis, Properties, and Applications in Medicinal Chemistry Foreword As a Senior Application Scientist, my focus extends beyond mere...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine: Synthesis, Properties, and Applications in Medicinal Chemistry

Foreword

As a Senior Application Scientist, my focus extends beyond mere chemical properties to the practical utility and strategic value of a compound within the research and development landscape. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, a member of the dihydrothiophene 1,1-dioxide (sulfolene) family, represents more than just a heterocyclic building block. It embodies a scaffold of significant interest in modern medicinal chemistry. The cyclic sulfone motif is increasingly recognized for its role in creating structurally novel molecules with compelling biological activities.[1][2] This guide is designed to provide drug development professionals, researchers, and scientists with a comprehensive technical understanding of this compound, from its fundamental characteristics and synthesis to its promising applications as a modulator of critical biological pathways.

Core Molecular Profile and Physicochemical Properties

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is an organosulfur compound distinguished by a sulfolene ring linked to a phenylamine moiety at the C3 position.[3] This structure combines the unique electronic and conformational properties of the unsaturated sulfone with the aromatic nature of the aniline group, making it a versatile intermediate and a scaffold for further chemical exploration.[4]

Chemical Identity
PropertyValueSource
IUPAC Name N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine[3]
CAS Number 39565-69-0[3]
Molecular Formula C₁₀H₁₁NO₂S[3]
Molecular Weight 209.26 g/mol [3][5]
Synonyms (1,1-Dioxo-2,3-dihydro-1H-thiophen-3-yl)-phenyl-amine, N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide[3]
Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior in biological and chemical systems.

PropertyValueSource
Topological Polar Surface Area (TPSA) 54.6 Ų[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 2[3]
Canonical SMILES C1C(C=CS1(=O)=O)NC2=CC=CC=C2[3]
InChIKey LBFHMWULQVSCQO-UHFFFAOYSA-N[3]

Synthesis and Chemical Reactivity

The synthesis of 3-amino sulfolene derivatives is a critical process, as these compounds serve as precursors to biologically active molecules. The primary strategic consideration is the regioselective installation of the amine functionality onto the sulfolene core.

Retrosynthetic Analysis and Strategy

The most direct and logical approach to constructing the target molecule is through a conjugate (Michael) addition reaction. This strategy is well-precedented for sulfolene systems, where the double bond is activated by the electron-withdrawing sulfone group, making the C3 position susceptible to nucleophilic attack. The immediate precursors are therefore 3-sulfolene (also known as butadiene sulfone) and aniline.

G Target N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Disconnect C-N Bond (Conjugate Addition) Target->Disconnect Precursors Precursors Disconnect->Precursors Aniline Aniline (Nucleophile) Precursors->Aniline Sulfolene 3-Sulfolene (Michael Acceptor) Precursors->Sulfolene G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Degradation Nrf2->Ub Targeted for Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Compound N-(1,1-dioxido-2,3-dihydrothien-3-yl) -N-phenylamine Derivative Compound->Keap1 Disrupts Interaction ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription

Sources

Exploratory

Synthesis pathways for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

An In-depth Technical Guide to the Synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Abstract: This technical guide provides a comprehensive overview of plausible synthetic pathways for N-(1,1-dioxido-2,3-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

Abstract: This technical guide provides a comprehensive overview of plausible synthetic pathways for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, a heterocyclic compound featuring a sulfolene moiety. The sulfolene scaffold is of significant interest in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of synthetic strategies, reaction mechanisms, and step-by-step experimental protocols grounded in established chemical principles.

Introduction and Retrosynthetic Analysis

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is an N-aryl substituted aminodihydrothiophene-1,1-dioxide. The core structure, commonly known as 3-sulfolene, is a stable, solid source of 1,3-butadiene, making it a valuable reagent in Diels-Alder reactions.[1][2] The introduction of an N-phenylamine group at the 3-position creates a molecule with potential applications as a building block in the synthesis of more complex bioactive molecules and functional materials.[3] The synthesis of 2-aminothiophenes is well-documented, often via the Gewald reaction; however, the synthesis of 3-aminothiophene derivatives is generally more challenging.[3][4]

A retrosynthetic analysis of the target molecule suggests two primary strategic disconnections, which form the basis of the synthetic pathways explored in this guide.

G cluster_path1 Pathway A: N-Arylation cluster_path2 Pathway B: Nucleophilic Amination Target N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Intermediate1 3-Amino-2,3-dihydrothiophene 1,1-dioxide Target->Intermediate1 C-N Bond Formation Intermediate2 3-Substituted Sulfolene (e.g., 3-Halosulfolene) Target->Intermediate2 C-N Bond Formation Reagent1 Aniline / Phenylating Agent Precursors (e.g., 3-Oxotetrahydrothiophene) Precursors (e.g., 3-Oxotetrahydrothiophene) Intermediate1->Precursors (e.g., 3-Oxotetrahydrothiophene) Reagent2 Aniline 3-Sulfolene 3-Sulfolene Intermediate2->3-Sulfolene Butadiene + SO2 Butadiene + SO2 3-Sulfolene->Butadiene + SO2 Cheletropic Reaction

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to two primary forward-synthetic strategies:

  • Pathway A: Construction of the sulfone ring containing a primary amino group, followed by a subsequent N-arylation step.

  • Pathway B: Synthesis of a 3-sulfolene derivative with a suitable leaving group, followed by nucleophilic substitution with aniline.

This guide will focus on Pathway A, as it relies on more robust and well-precedented transformations, particularly the final N-arylation step, which can be achieved using modern cross-coupling methodologies.

Recommended Synthetic Pathway: N-Arylation of a 3-Aminosulfolene Precursor

This pathway is proposed as the most efficient and versatile route. It involves three key stages: the synthesis of a 3-aminodihydrothiophene intermediate, its oxidation to the corresponding sulfone, and a final palladium-catalyzed N-arylation to install the phenyl group.

G cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Sulfone Formation cluster_2 Step 3: C-N Cross-Coupling Start 3-Oxotetrahydrothiophene Intermediate1 3-Amino-2,5-dihydrothiophene Start->Intermediate1 Reductive Amination Intermediate2 3-Amino-2,3-dihydrothiophene 1,1-dioxide Intermediate1->Intermediate2 Oxidation Target N-(1,1-dioxido-2,3-dihydrothien-3-yl) -N-phenylamine Intermediate2->Target Buchwald-Hartwig N-Arylation Reagent1 Hydroxylamine (or other amine source) Reagent2 Oxidizing Agent (e.g., H₂O₂) Reagent3 Bromobenzene Pd Catalyst, Ligand, Base

Caption: Proposed three-step synthesis pathway.

Step 1 & 2: Synthesis and Oxidation of 3-Aminodihydrothiophene

The key intermediate, 3-amino-2,3-dihydrothiophene 1,1-dioxide, is commercially available as its hydrochloride salt, which validates this approach. For laboratory-scale synthesis, a common route involves the conversion of 3-oxotetrahydrothiophene.

Mechanism & Rationale: The synthesis begins with the reaction of 3-oxotetrahydrothiophene with an amine source, such as hydroxylamine hydrochloride, to form an intermediate that can be converted to the amine.[5] The resulting 3-aminodihydrothiophene is then oxidized to the sulfone. Hydrogen peroxide is an effective and environmentally benign oxidant for this transformation, selectively converting the sulfide to a sulfone without affecting the amino group.[6] This reaction is typically performed in a protic solvent like isopropanol at moderately elevated temperatures.

Experimental Protocol: Synthesis of 3-Amino-2,3-dihydrothiophene 1,1-dioxide

  • Part A: Amination of 3-Oxotetrahydrothiophene

    • To a solution of 3-oxotetrahydrothiophene (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.1 eq).

    • Heat the mixture under reflux for 1-2 hours until the formation of the oxime is complete (monitored by TLC).[5]

    • Cool the reaction mixture and subsequently perform a reduction of the oxime to the primary amine using a suitable reducing agent (e.g., NaBH₃CN, H₂/Raney Ni).

    • After reaction completion, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography or distillation to yield 3-aminodihydrothiophene.

  • Part B: Oxidation to the Sulfone

    • Suspend the 3-aminodihydrothiophene derivative (1.0 eq) in isopropanol.[6]

    • With cooling in an ice bath, add 35% hydrogen peroxide (2.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and then heat to 50°C, stirring until TLC analysis indicates the complete consumption of the starting material (approx. 5 hours).[6]

    • Cool the mixture in an ice bath to precipitate the product.

    • Filter the crystalline solid, wash with cold isopropanol and diethyl ether, and dry under vacuum to yield 3-amino-2,3-dihydrothiophene 1,1-dioxide.

Step 3: Palladium-Catalyzed N-Arylation

The final step is the formation of the C-N bond between the 3-aminosulfolene intermediate and the phenyl ring. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation, offering high yields and broad functional group tolerance.

Mechanism & Rationale: This cross-coupling reaction involves a palladium catalyst that undergoes a catalytic cycle of oxidative addition, ligand substitution, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of bromobenzene to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The 3-aminosulfolene coordinates to the palladium center, and a strong base deprotonates the amine to form an amido complex.

  • Reductive Elimination: The aryl and amido groups are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are required to facilitate the reductive elimination step, which is often rate-limiting. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used bases.

Experimental Protocol: N-Arylation of 3-Amino-2,3-dihydrothiophene 1,1-dioxide

  • To an oven-dried Schlenk flask, add 3-amino-2,3-dihydrothiophene 1,1-dioxide (1.0 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe, followed by bromobenzene (1.1 eq).

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the final product, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

Data Summary: Typical Buchwald-Hartwig Reaction Parameters

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Precursors for the active Pd(0) species.
Ligand Xantphos or BINAPBulky phosphines that promote reductive elimination.
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic base for amine deprotonation.
Solvent Toluene or DioxaneAnhydrous, high-boiling aprotic solvent.
Temperature 80 - 110 °CProvides activation energy for the catalytic cycle.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.

Safety and Handling Considerations

  • 3-Sulfolene: While stable, it can decompose at high temperatures (above its boiling point) to release butadiene and sulfur dioxide, which is a noxious gas.[2][7] Handle in a well-ventilated fume hood, especially when heating.

  • Hydrogen Peroxide (35%): Strong oxidizer. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts & Ligands: Many are air- and moisture-sensitive. Handle under an inert atmosphere. They can also be toxic and should be handled with care.

  • Sodium tert-butoxide: A strong, moisture-sensitive base. Handle in a glovebox or under an inert atmosphere. Reacts exothermically with water.

Conclusion

While a direct one-step synthesis for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is not prominently featured in the literature, a logical and robust multi-step pathway can be designed based on well-established synthetic transformations. The proposed route, culminating in a palladium-catalyzed N-arylation, offers a reliable and adaptable strategy for accessing the target compound and its derivatives. This approach provides researchers with a solid foundation for further exploration and optimization, enabling the synthesis of this and related sulfolene structures for applications in pharmaceutical and materials research.

References

  • Wikipedia. Sulfolene.
  • Grokipedia. Sulfolene.
  • NOAA. 3-SULFOLENE - CAMEO Chemicals.
  • Thieme.
  • YouTube. Diels Alder Reaction Experiment Part 1, Prelab.
  • Benchchem. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.
  • Google Patents.
  • Guidechem. n-(1,1-dioxido-2,3-dihydrothien-3-yl)-n-phenylamine.
  • Google Patents.
  • PubMed Central. Green methodologies for the synthesis of 2-aminothiophene.
  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
  • Sigma-Aldrich. 3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride.

Sources

Foundational

An In-Depth Technical Guide to N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of the core chemical properties of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. Due to t...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core chemical properties of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the foundational chemical information, predicted properties, and general reactivity patterns based on its structural motifs. The guide is intended to serve as a foundational resource for researchers interested in exploring the potential applications of this compound in medicinal chemistry and materials science.

Introduction

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, a heterocyclic compound featuring a dihydrothiophene dioxide moiety linked to a phenylamine group, represents a scaffold of interest for chemical synthesis and drug discovery. The presence of the sulfone group, the aromatic amine, and the unsaturated heterocyclic ring bestows upon the molecule a unique electronic and structural profile, suggesting potential for diverse chemical transformations and biological interactions. This guide aims to consolidate the available information and provide a structured understanding of its fundamental chemical characteristics.

Molecular Structure and Identification

The structural representation and key identifiers for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine are pivotal for its unambiguous identification in a research context.

Systematic Name: N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

Synonyms:

  • 3-(Phenylamino)-2,3-dihydrothiophene 1,1-dioxide[1]

  • (1,1-dioxo-2,3-dihydro-1H-thiophen-3-yl)-phenyl-amine[1]

  • N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide[1]

Molecular Formula: C₁₀H₁₁NO₂S[1]

Molecular Weight: 209.27 g/mol [2]

CAS Registry Number: 39565-69-0[1]

Chemical Structure:

Caption: Molecular structure of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSource
XLogP3-AA1.3[1]
Topological Polar Surface Area54.6 Ų[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count2[1]

Interpretation of Predicted Data:

  • The XLogP3-AA value suggests a moderate lipophilicity, indicating that the compound may have reasonable solubility in both organic solvents and, to a lesser extent, aqueous media. This is a crucial parameter for drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

  • The Topological Polar Surface Area (TPSA) is a key descriptor for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration. The predicted TPSA of 54.6 Ų suggests good oral bioavailability.

  • The presence of a hydrogen bond donor (the amine proton) and hydrogen bond acceptors (the sulfone oxygens and the amine nitrogen) indicates the potential for intermolecular interactions, which can influence its melting point, boiling point, and solubility.

Synthesis and Reactivity

General Synthesis Approach

A plausible synthetic route to N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine would likely involve the reaction of a suitable 3-substituted-2,3-dihydrothiophene 1,1-dioxide precursor with aniline. A potential synthetic pathway is outlined below.

Synthesis A 3-Halo-2,3-dihydrothiophene 1,1-dioxide or other suitable leaving group C N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine A->C Base, Solvent B Aniline B->C

Caption: A potential synthetic pathway to the target compound.

Experimental Considerations:

  • Choice of Leaving Group: A halide (e.g., bromo or chloro) on the 3-position of the dihydrothiophene dioxide ring would be a common choice for nucleophilic substitution by aniline.

  • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, would likely be employed to scavenge the acid generated during the reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile would be suitable for this type of nucleophilic substitution reaction.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

Chemical Reactivity

The chemical reactivity of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is dictated by its key functional groups: the sulfone, the secondary amine, the aromatic ring, and the double bond within the dihydrothiophene ring.

Oxidation: The sulfur atom in the sulfone group is in its highest oxidation state (+6) and is therefore resistant to further oxidation. However, the aniline moiety could be susceptible to oxidation under strong oxidizing conditions.

Reduction: The sulfone group can be reduced, although this typically requires strong reducing agents like lithium aluminum hydride. Such a reaction would yield the corresponding thioether.

Reactions at the Nitrogen Atom: The secondary amine is nucleophilic and can undergo various reactions such as acylation, alkylation, and sulfonylation.

Electrophilic Aromatic Substitution: The phenyl ring is activated by the amine group and can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The directing effect of the amino group will favor substitution at the ortho and para positions.

Reactions of the Dihydrothiophene Ring: The double bond in the 2,3-dihydrothiophene 1,1-dioxide ring is electron-deficient due to the electron-withdrawing nature of the adjacent sulfone group. This makes it susceptible to nucleophilic attack, such as Michael addition.

A general overview of its reactivity is as follows:

Reactivity Compound N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Oxidation Oxidation (e.g., m-CPBA) Compound->Oxidation Reduction Reduction (e.g., LiAlH₄) Compound->Reduction Acylation Acylation (e.g., Acyl chloride) Compound->Acylation EAS Electrophilic Aromatic Substitution Compound->EAS

Caption: General reactivity of the target compound.

Potential Applications

While specific applications for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine are not extensively documented, its structural features suggest potential utility in several areas of research:

  • Medicinal Chemistry: The dihydrothiophene dioxide scaffold is present in some biologically active molecules. The combination with the phenylamine moiety could lead to the development of novel kinase inhibitors, anti-inflammatory agents, or other therapeutic candidates.

  • Materials Science: The conjugated system and the presence of heteroatoms suggest that this compound could serve as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is a compound with interesting structural and electronic properties. While detailed experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its chemical nature based on its constituent functional groups and predicted properties. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in various scientific disciplines.

References

Sources

Exploratory

Literature review on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine and its analogs.

An In-Depth Technical Guide to N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential Introduction: Unveiling a Privileged Scaffold in Medicinal Che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine core represents a fascinating and synthetically accessible scaffold of significant interest to the drug discovery community. This structure uniquely combines a sulfone group embedded within a five-membered heterocyclic ring (a dihydrothiophene dioxide) and a classic N-phenylamine moiety. The sulfone group is a key hydrogen bond acceptor and can serve as a bioisostere for other functional groups, while the dihydrothienyl ring provides a three-dimensional conformation that can be crucial for binding to biological targets. The N-phenylamine portion offers a versatile platform for chemical modification to explore structure-activity relationships (SAR) and fine-tune physiochemical properties.

This guide provides a comprehensive overview of this chemical series, delving into its synthesis, exploring the SAR of its analogs, and summarizing its known biological activities and therapeutic potential. It is intended for researchers, medicinal chemists, and pharmacologists engaged in the design and development of novel therapeutic agents.

PART 1: Synthesis and Chemical Reactivity

The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine and its derivatives can be approached through several modern and classical synthetic strategies. The choice of method often depends on the desired substitution pattern and scale.

Core Synthesis Strategies

Two notable approaches for the synthesis of the core scaffold include modern photocatalytic methods and traditional multi-step sequences.

  • Photocatalytic Oxidation: A green and efficient method involves the visible-light-driven oxidation of 2,3-dihydrothiophene using a photosensitizer like eosin Y and atmospheric oxygen. This directly yields the sulfone, which can then be coupled with aniline.[1]

  • Enzymatic Coupling: For stereocontrolled synthesis, laccase-mediated coupling of aniline to the sulfone intermediate in an aqueous buffer offers an alternative, albeit slower, route.[1]

  • Classical Approach: A more conventional route involves the cyclization of appropriate precursors. For instance, derivatives of 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide can be synthesized via LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides.[2]

The general workflow for synthesizing the core scaffold and its simple analogs is depicted below.

G cluster_0 Synthesis Workflow start Starting Materials (e.g., 2,3-dihydrothiophene, Aniline) oxidation Step 1: Oxidation (e.g., m-CPBA, H2O2, Photocatalysis) start->oxidation intermediate Intermediate (Dihydrothiophene-1,1-dioxide) oxidation->intermediate coupling Step 2: Amination/Coupling (e.g., Buchwald-Hartwig, SNAr) intermediate->coupling product Final Product N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine coupling->product analogs Analog Synthesis (Use of substituted anilines or thiophene precursors) coupling->analogs Vary Reagents

Caption: General workflow for the synthesis of the core molecule and its analogs.

Chemical Reactivity

The N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine scaffold is amenable to a variety of chemical transformations, allowing for the creation of diverse analog libraries.[1]

  • Further Oxidation: The molecule can be subjected to additional oxidation to introduce new functional groups.

  • Reduction: The sulfone can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄), fundamentally altering the scaffold.

  • Substitution: The phenyl ring is a prime site for electrophilic aromatic substitution, while the dihydrothienyl ring can also be functionalized depending on the reaction conditions.

PART 2: Biological Activities and Therapeutic Potential

While research on the parent molecule is limited, its analogs have demonstrated significant potential across several therapeutic areas, primarily by acting as potent inhibitors of key biological targets like ion channels and enzymes.

Inhibition of Kv1.3 Potassium Channels

A significant body of research has focused on benzothiazole analogs, which share the core 1,1-dioxide and phenylamine features. These compounds have been identified as potent inhibitors of the Kv1.3 potassium channel, a voltage-gated ion channel that is a key regulator of T-lymphocyte activation.[3][4]

  • Therapeutic Implication: Inhibition of Kv1.3 is a validated strategy for treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis. By blocking T-cell activation, these inhibitors can suppress the aberrant immune response that drives these conditions.

  • Key Analogs: N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide and its substituted derivatives have shown potency comparable to the known Kv1.3 inhibitor PAP-1.[4][5] This highlights the importance of the sulfone-phenylamine pharmacophore in targeting this channel.

Enzyme Inhibition: A Scaffold for Diverse Targets

The structural motifs present in N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine are found in a wide range of enzyme inhibitors, suggesting broad therapeutic potential.

  • Kinase Inhibition: The general structure is reminiscent of scaffolds used in developing kinase inhibitors. For example, dual Src/Abl kinase inhibitors and Bruton's tyrosine kinase (BTK) inhibitors often feature related heterocyclic and aromatic amine systems.[6][7] Kinase inhibitors are a cornerstone of modern oncology.

  • Phosphatase Inhibition: Derivatives of 2,3-dioxoindolin-N-phenylacetamide have shown potent inhibitory activity against CDC25B and PTP1B phosphatases, which are implicated in cell cycle regulation and metabolic diseases, respectively.[8]

  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition: Phenyl benzenesulfonylhydrazides, which contain a related sulfone-phenyl linkage, have been identified as novel IDO inhibitors.[9] IDO is a critical enzyme in tumor immune evasion, making its inhibitors promising candidates for cancer immunotherapy.[10]

The potential role of these compounds as kinase inhibitors can be visualized in a simplified signaling pathway.

G cluster_1 Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, Abl) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Analog of N-(1,1-dioxido-2,3-dihydrothien-3-yl) -N-phenylamine Inhibitor->Receptor Blocks ATP Binding Site

Caption: Simplified pathway showing kinase inhibition by a potential drug candidate.

PART 3: Structure-Activity Relationships (SAR)

Systematic modification of the core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies on related analogs provide valuable insights.

Key Structural Modifications

The diagram below illustrates the key points for chemical modification and the generally observed impact on activity based on related compound series.

G cluster_sar Structure-Activity Relationship Hotspots main_struct Core N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Core R1 R1: Phenyl Ring Substituents (Halogens, Alkyl, Alkoxy) Core->R1 R2 R2: Dihydrothienyl Ring (Alkylation, Fused Rings) Core->R2 Linker Linker Modification (Insertion of alkyl chains, amides) Core->Linker R1_effect Modulates potency, selectivity, and metabolic stability. EWGs often enhance activity. R1->R1_effect Effect R2_effect Impacts conformation and scaffold rigidity. Fused rings (e.g., benzothiazole) show high potency. R2->R2_effect Effect Linker_effect Alters vector towards binding pocket and improves physicochemical properties. Linker->Linker_effect Effect

Caption: Key regions for SAR exploration on the core scaffold.

Quantitative SAR Data

The following table summarizes inhibitory activities for a series of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs against the Kv1.3 channel, demonstrating the impact of substitution.

CompoundSubstitution (Benzamide Ring)IC₅₀ (µM) vs. Kv1.3Reference
PAP-1 (Reference Compound)~0.002[3],[4]
8a 4-Fluoro0.025[3]
8b 4-Chloro0.003[3]
8d 4-Trifluoromethyl0.004[3]
13i 3-Chloro-4-fluoro0.003[4]
13rr 3,5-Dichloro0.002[4]

Data synthesized from published reports.[3][4] The potent activity of halogenated analogs highlights the importance of electrostatic and hydrophobic interactions in the binding pocket.

PART 4: Experimental Protocols

This section provides a representative, step-by-step methodology for the synthesis of a key intermediate and its subsequent amination.

Protocol 1: Synthesis of 2,3-Dihydrothiophene-1,1-dioxide

Objective: To oxidize 2,3-dihydrothiophene to its corresponding sulfone, a key building block.

Materials:

  • 2,3-dihydrothiophene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite solution (Na₂SO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Dissolve 2,3-dihydrothiophene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (2.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred thiophene solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated Na₂SO₃ solution to destroy excess peroxide.

  • Add saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure 2,3-dihydrothiophene-1,1-dioxide.

Conclusion and Future Directions

The N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine scaffold and its close analogs represent a highly versatile and privileged structure in medicinal chemistry. The demonstrated potent activity of its derivatives against critical therapeutic targets like the Kv1.3 ion channel and various enzymes (kinases, phosphatases) underscores its potential for drug development in immunology, oncology, and metabolic diseases.

Future research should focus on:

  • Systematic Library Synthesis: Expanding the chemical space around the core scaffold to fully elucidate SAR.

  • Target Identification: Screening these compounds against broader panels of biological targets to uncover new therapeutic applications.

  • Pharmacokinetic Optimization: Modifying the structure to improve ADME properties, a critical step for translating in vitro potency into in vivo efficacy.[11]

  • Structural Biology: Obtaining co-crystal structures of analogs with their target proteins to enable structure-based drug design and rationalize SAR data.[12]

By leveraging modern synthetic methods and a deep understanding of structure-activity relationships, this chemical series holds considerable promise for the discovery of next-generation therapeutic agents.

References

  • Pan, Y., et al. (2010). N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(23), 6983-8. Available from: [Link][3]

  • Pan, Y., et al. (2010). Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. Bioorganic & Medicinal Chemistry Letters, 20(23), 6989-92. Available from: [Link][4]

  • ResearchGate. Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. Available from: [Link][5]

  • PubChem. 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylacetamide. Available from: [Link][13]

  • Zhao, S., et al. (2020). Biological evaluation of 2,3-dioxoindolin-N-phenylacetamide derivatives as potent CDC25B and PTP1B phosphatase inhibitors. Brazilian Journal of Pharmaceutical Sciences, 56. Available from: [Link][8]

  • Huang, Y., et al. (2014). Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3343-7. Available from: [Link][9]

  • ResearchGate. Structure−Activity Relationship and Solubility Studies of N1‐Substituted Quinoxaline‐2,3‐diones as Kainate Receptor Antagonists. Available from: [Link]

  • ResearchGate. Synthesis of 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives via LDA-Mediated Cyclization of o-(Alkylsulfonyl)benzyl Azides with Denitrogenation. Available from: [Link][2]

  • Liu, X., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 131, 107-125. Available from: [Link][6]

  • ResearchGate. Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. Available from: [Link]

  • PubChem. Aurora kinase inhibitor-8. Available from: [Link]

  • PubMed. Therapeutic Potential of Methylindoline Derivative in Ameliorating Cadmium-Induced Nephritis Experimented in Zebrafish Model. Available from: [Link]

  • Lombardo, L.J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Available from: [Link][7]

  • Li, Y., et al. (2020). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8563-8581. Available from: [Link][10]

  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. Available from: [Link]

  • Stayrook, K.R., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Medicinal Chemistry Letters, 8(9), 963-968. Available from: [Link][12]

  • Frontiers. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Available from: [Link]

  • Sławiński, J., & Szafrański, K. (2019). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 24(16), 2969. Available from: [Link][14]

  • PubMed. Study on the synthesis and biological activity of kojic acid-piperazine derivatives. Available from: [Link]

  • ResearchGate. Investigation of pharmacokinetics of N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide various crystalline modifications in vivo. Available from: [Link][11]

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Foundational

The Thienylamine Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Evolution

Abstract The thienylamine scaffold, a heterocyclic motif featuring a thiophene ring fused to a nitrogen-containing ring, represents a cornerstone in modern medicinal chemistry. This in-depth technical guide provides a co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thienylamine scaffold, a heterocyclic motif featuring a thiophene ring fused to a nitrogen-containing ring, represents a cornerstone in modern medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery and history of thienylamine derivatives, from their early synthesis to their evolution as a privileged structure in drug development. We will explore the key synthetic methodologies that have enabled the diversification of this chemical class, providing detailed experimental protocols and explaining the rationale behind these synthetic strategies. Furthermore, this guide will delve into the diverse pharmacological landscape of thienylamine derivatives, moving beyond their well-established role as antiplatelet agents to explore their emerging applications in oncology, infectious diseases, and neuroscience.

A Historical Perspective: From Obscure Synthesis to Blockbuster Drugs

The journey of thienylamine derivatives from a niche chemical curiosity to a class of blockbuster drugs is a testament to both systematic research and serendipitous discovery.

The Dawn of Thienopyridines: An Early 20th Century Synthesis

The first documented synthesis of a thienopyridine derivative, specifically the thieno[2,3-b]pyridine core, dates back to 1913.[1] The work, published in Justus Liebigs Annalen der Chemie, laid the foundational chemical knowledge for this heterocyclic system. While the initial biological significance was not explored, this early synthetic work was a critical first step in the eventual development of this important class of compounds.

The Serendipitous Discovery of Antiplatelet Activity: The Ticlopidine Story

The therapeutic potential of thienopyridines remained largely untapped for several decades. The turning point came in the 1970s when a research team at the French pharmaceutical company Castaigne SA, led by Fernand Eloy, was investigating a series of thienopyridine compounds for anti-inflammatory properties. During these investigations, they unexpectedly discovered that one of their compounds, later named ticlopidine, exhibited potent antiplatelet activity.[2] This serendipitous finding shifted the research focus and ultimately led to the development of a new class of antithrombotic drugs. Ticlopidine was the first thienopyridine to be marketed as an antiplatelet agent, primarily for the prevention of stroke and in patients with peripheral artery disease.

The Evolution to a Safer and More Potent Successor: The Rise of Clopidogrel

While ticlopidine was a groundbreaking drug, its use was associated with a risk of serious side effects, including neutropenia and thrombotic thrombocytopenic purpura. This prompted further research to identify a safer and more effective analogue. This led to the development of clopidogrel, a second-generation thienopyridine, which demonstrated a superior safety profile and greater potency. Clopidogrel has since become a widely prescribed antiplatelet medication, playing a crucial role in the management of cardiovascular diseases.[3]

The Synthetic Arsenal: Constructing the Thienylamine Core

The therapeutic success of thienopyridine drugs spurred the development of diverse and efficient synthetic methodologies for constructing the thienylamine core. These methods can be broadly categorized into the synthesis of the precursor aminothiophene ring and the subsequent annulation of the pyridine or other nitrogen-containing rings.

Building the Aminothiophene Precursor: Key Synthetic Reactions

The 2-aminothiophene moiety is a crucial building block for many thienylamine derivatives. Several named reactions have become staples in the synthetic chemist's toolbox for accessing this important intermediate.

The Gewald reaction is a one-pot, multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[4] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

  • Reaction Setup: To a solution of a suitable ketone (1.0 eq.) and an α-cyanoester (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol, add elemental sulfur (1.1 eq.).

  • Base Addition: To the stirred mixture, add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq.), at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within a few hours.

  • Work-up: Upon completion, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative.

The Paal-Knorr synthesis is another classical method for the construction of five-membered heterocyclic rings, including thiophenes.[5] The thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Thiophene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 eq.) with a sulfurizing agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.5 eq.).

  • Solvent: Add a high-boiling inert solvent like toluene or xylene.

  • Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to a stirred solution of saturated sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Annulation of the Pyridine Ring

Once the 2-aminothiophene precursor is in hand, the next critical step is the construction of the fused pyridine ring to form the thienopyridine core.

A common strategy involves the Friedel-Crafts acylation of the aminothiophene followed by an intramolecular cyclization.[6]

Experimental Protocol: Friedel-Crafts Acylation of a 2-Aminothiophene

  • Reaction Setup: To a stirred suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq.), in an inert solvent like dichloromethane (DCM) at 0 °C, add the acylating agent (e.g., an acyl chloride or anhydride) (1.0 eq.) dropwise.

  • Substrate Addition: After the formation of the acylium ion, add a solution of the 2-aminothiophene derivative (1.0 eq.) in DCM dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quenching and Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting acylated aminothiophene can then be subjected to cyclization conditions, often involving treatment with a strong acid or base, to form the thienopyridine ring.

The Pharmacological Landscape: A Spectrum of Biological Activities

While the antiplatelet activity of thienopyridines like clopidogrel is their most well-known therapeutic application, the thienylamine scaffold has proven to be a versatile platform for the development of agents with a wide range of biological activities.

The Antiplatelet Mechanism of Action: Targeting the P2Y₁₂ Receptor

Thienopyridine antiplatelet agents are prodrugs that are metabolized in the liver to their active form.[2] This active metabolite irreversibly binds to the P2Y₁₂ receptor on the surface of platelets. The P2Y₁₂ receptor is a G protein-coupled receptor that, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet aggregation and thrombus formation. By blocking this receptor, thienopyridines effectively inhibit platelet activation and aggregation.[7][8]

P2Y12_Signaling_Pathway cluster_caption P2Y₁₂ Receptor Signaling Pathway ADP ADP P2Y12 P2Y₁₂ Receptor ADP->P2Y12 Binds to Gi Gαi P2Y12->Gi Activates PI3K PI3K P2Y12->PI3K Activates Thienopyridine Thienopyridine (Active Metabolite) Thienopyridine->P2Y12 Irreversibly Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activation cAMP->PKA VASP_P ↓ VASP Phosphorylation PKA->VASP_P GPIIb_IIIa GPIIb/IIIa Receptor Activation VASP_P->GPIIb_IIIa Akt Akt Activation PI3K->Akt Akt->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Leads to caption

Figure 1: Simplified signaling cascade of the P2Y₁₂ receptor and the inhibitory action of thienopyridines.

Beyond Platelets: A Summary of Diverse Biological Activities

The structural versatility of the thienylamine core has led to the discovery of derivatives with a broad spectrum of pharmacological activities.

Biological ActivityDerivative ClassMechanism of Action (where known)Key Findings
Anticancer ThienopyrimidinesInduction of apoptosis, oxidative stress, and mitotic catastrophe.[9][10] Inhibition of kinases such as EGFR and VEGFR-2.[11]Potent cytotoxic activity against various cancer cell lines, including colon, ovarian, and breast cancer.[9][12]
Antimicrobial Thienopyridines, ThienopyrimidinesInhibition of bacterial cell division by targeting FtsZ polymerization.[13]Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Anti-inflammatory ThienopyridinesInhibition of inflammatory mediators.The original discovery of ticlopidine was in the search for anti-inflammatory agents.
Central Nervous System (CNS) Activity ThienopyridinesModulation of neurotransmitter systems.Some derivatives have shown potential as anxiolytics and anticonvulsants.
Emerging Frontiers: Anticancer and Antimicrobial Applications

Recent research has increasingly focused on the potential of thienylamine derivatives, particularly thienopyrimidines, as anticancer agents. These compounds have been shown to induce cell death in cancer cells through various mechanisms, including apoptosis, the generation of reactive oxygen species, and the disruption of mitosis.[9][10] Furthermore, some thienopyrimidine derivatives have been identified as potent inhibitors of key signaling proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[11]

In the realm of infectious diseases, thienylamine derivatives have demonstrated promising antimicrobial activity. Their mechanism of action can involve the inhibition of essential bacterial processes, such as cell division, by targeting proteins like FtsZ.[13] This makes them attractive candidates for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

Experimental_Workflow start Start: Design & Synthesis of Thienylamine Derivatives synthesis Chemical Synthesis (e.g., Gewald, Paal-Knorr) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Screening purification->screening antiplatelet Antiplatelet Activity Assay (Platelet Aggregometry) screening->antiplatelet anticancer Anticancer Activity Assay (Cytotoxicity, Apoptosis) screening->anticancer antimicrobial Antimicrobial Activity Assay (MIC Determination) screening->antimicrobial hit_id Hit Identification & Lead Selection antiplatelet->hit_id anticancer->hit_id antimicrobial->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Synthesis preclinical Preclinical Development optimization->preclinical

Sources

Exploratory

An In-depth Technical Guide to N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine (CAS 39565-69-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, a heterocyclic compound with potenti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The document delves into its chemical properties, synthesis methodologies, spectroscopic characterization, and prospective biological activities. Drawing upon established principles of organic synthesis and the known pharmacological profiles of related sulfone and aniline derivatives, this whitepaper aims to equip researchers with the foundational knowledge necessary to explore the therapeutic and functional potential of this molecule. While specific experimental data for this compound is limited in publicly accessible literature, this guide constructs a robust framework of predicted properties and detailed, scientifically grounded protocols to stimulate further investigation.

Introduction: The Scientific Landscape of a Promising Scaffold

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine belongs to the class of dihydrothiophene dioxides, also known as sulfolenes. The sulfone group, a potent hydrogen bond acceptor and metabolically stable moiety, is a privileged functional group in medicinal chemistry, appearing in a wide array of approved drugs. Its presence often imparts favorable pharmacokinetic properties. The fusion of this sulfone within a five-membered dihydrothiophene ring creates a rigid scaffold that can be strategically functionalized.

The N-phenylamine substituent introduces aromaticity and a site for further chemical modification, opening avenues for structure-activity relationship (SAR) studies. The overall structure suggests potential for interaction with various biological targets, particularly kinases and other enzymes where related thiophene and aniline derivatives have shown activity. This guide will serve as a detailed roadmap for the synthesis, characterization, and potential exploration of this intriguing molecule.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine are summarized below.

PropertyValueSource
CAS Number 39565-69-0-
Molecular Formula C₁₀H₁₁NO₂S[1]
Molecular Weight 209.26 g/mol [1]
Appearance Predicted to be a white to off-white crystalline solidGeneral properties of similar compounds
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.Structural analysis
Predicted LogP ~1.5 - 2.5Computational prediction

Structural Features:

The molecule's structure, depicted in the diagram below, is characterized by a dihydrothiophene ring with a sulfone group at the 1-position. The phenylamine moiety is attached to the 3-position of the thiophene ring. This arrangement creates a chiral center at the C3 position of the dihydrothiophene ring.

G start Start: 3-Sulfolene & Aniline step1 Step 1: Isomerization (Base-catalyzed) start->step1 step2 Step 2: Michael Addition step1->step2 step3 Step 3: Work-up & Purification step2->step3 product Product: N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine step3->product

Caption: Proposed synthetic workflow.

Step-by-Step Experimental Protocol:

Materials:

  • 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)

  • Aniline

  • Triethylamine (or another suitable non-nucleophilic base)

  • Toluene (or another suitable high-boiling solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-sulfolene (1 equivalent) in toluene.

  • Isomerization: Add a catalytic amount of triethylamine (0.1 equivalents) to the solution. Heat the mixture to reflux for 2-4 hours to facilitate the isomerization of 3-sulfolene to 2-sulfolene. The progress of the isomerization can be monitored by thin-layer chromatography (TLC).

  • Michael Addition: After confirming the formation of 2-sulfolene, cool the reaction mixture to room temperature. Add aniline (1.1 equivalents) to the flask.

  • Reaction: Reheat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Causality Behind Experimental Choices:

  • Choice of Base: Triethylamine is a non-nucleophilic base, which is crucial to prevent its addition to the Michael acceptor. It effectively catalyzes the isomerization without competing with the aniline nucleophile.

  • Solvent Selection: Toluene is a suitable high-boiling solvent that allows the reaction to be conducted at a temperature sufficient to drive both the isomerization and the Michael addition.

  • Acidic and Basic Washes: The acidic wash removes any unreacted aniline and the basic catalyst. The basic wash neutralizes any residual acid. These steps are essential for obtaining a pure product.

  • Chromatography: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

Spectroscopic Characterization: Predicted Data

Definitive spectroscopic data for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is not available in public databases. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 7.40m2HPhenyl H (ortho)
6.80 - 7.00m3HPhenyl H (meta, para)
6.50 - 6.70m1HC4-H (vinyl)
6.20 - 6.40m1HC5-H (vinyl)
4.50 - 4.80m1HC3-H (methine)
3.80 - 4.20m1HN-H
3.20 - 3.60m2HC2-H₂ (methylene)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

Predicted Chemical Shift (δ, ppm)Assignment
145 - 148Phenyl C (ipso)
135 - 140C5 (vinyl)
128 - 130Phenyl C (ortho, meta)
120 - 125C4 (vinyl)
115 - 120Phenyl C (para)
55 - 60C3 (methine)
50 - 55C2 (methylene)

IR (Infrared) Spectroscopy:

Predicted Wavenumber (cm⁻¹)Vibration
3350 - 3450N-H stretch
3000 - 3100Aromatic and vinyl C-H stretch
2850 - 2950Aliphatic C-H stretch
1580 - 1620C=C stretch (aromatic and vinyl)
1300 - 1350SO₂ asymmetric stretch
1120 - 1160SO₂ symmetric stretch

Mass Spectrometry (MS):

  • Expected [M]+: m/z = 209.0510 (for C₁₀H₁₁NO₂S)

  • Major Fragmentation Patterns: Likely fragmentation would involve the loss of SO₂ (m/z 64) and cleavage of the C-N bond.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine has been published, the structural motifs present in the molecule suggest several avenues for pharmacological investigation.

Kinase Inhibition:

The thiophene ring is a common scaffold in kinase inhibitors. For example, derivatives of thieno[3,2-d]pyrimidine have been developed as potent inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are key targets in cancer therapy. The N-phenylamine moiety can be envisioned to occupy the ATP-binding pocket of a kinase, forming hydrogen bonds and hydrophobic interactions.

Potential Signaling Pathway Involvement:

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Kinase Target Kinase (e.g., EGFR, VEGFR) Ligand->Kinase Binds to ATP pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Downstream Inhibition->Kinase Blocks ATP binding Block Inhibition

Caption: Hypothetical mechanism of kinase inhibition.

Other Potential Activities:

  • Anti-inflammatory Effects: Sulfonamides are a well-known class of anti-inflammatory agents. The sulfone group in the target molecule could contribute to anti-inflammatory activity.

  • Antimicrobial Properties: The thiophene nucleus is present in several antimicrobial drugs. It is plausible that this compound could exhibit antibacterial or antifungal properties.

Safety and Handling

No specific safety data for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is available. Therefore, it should be handled with the caution appropriate for a novel chemical compound. General laboratory safety practices should be strictly followed.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

The precursor, 3-sulfolene, is known to cause serious eye irritation. [2]Aniline is toxic and a suspected carcinogen. Therefore, extreme care should be taken during the synthesis.

Future Directions and Conclusion

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine represents a molecule of significant interest for further research. This guide has provided a theoretical and practical framework for its synthesis, characterization, and potential applications. The next logical steps in the investigation of this compound would be:

  • Execution and Optimization of the Proposed Synthesis: The outlined synthetic protocol should be performed and optimized for yield and purity.

  • Full Spectroscopic Characterization: The synthesized compound should be thoroughly characterized using NMR, IR, and mass spectrometry to confirm its structure.

  • Biological Screening: The compound should be screened in a variety of biological assays, including kinase inhibition panels, anti-inflammatory assays, and antimicrobial tests.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the phenyl ring and the dihydrothiophene scaffold would provide valuable insights into the structural requirements for biological activity.

References

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Foundational

Potential biological activity of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

An In-depth Technical Guide to the Potential Biological Activity of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Authored by: A Senior Application Scientist Abstract The landscape of drug discovery is in constant...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

Authored by: A Senior Application Scientist

Abstract

The landscape of drug discovery is in constant pursuit of novel scaffolds with therapeutic potential. This guide focuses on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, a compound belonging to the class of sulfones. While direct biological data on this specific molecule is nascent, its structural features—a dihydrothiophene dioxide core and a phenylamine substituent—are present in a variety of biologically active molecules. This document synthesizes the existing knowledge on structurally related compounds to build a compelling scientific case for the potential therapeutic activities of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. We will explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Furthermore, this guide provides detailed, field-proven experimental protocols for researchers to validate these hypothesized activities in a laboratory setting. Our objective is to provide a foundational resource for the scientific community to unlock the therapeutic promise of this intriguing molecule.

Introduction: Unveiling a Scaffold of Therapeutic Promise

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine (CAS No. 39565-69-0) is a heterocyclic compound featuring a sulfolene (dihydrothiophene dioxide) ring system.[1][2] The sulfone group is a key structural motif found in numerous compounds with a broad spectrum of biological activities.[3] These activities include anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The presence of the N-phenylamine moiety further suggests potential for diverse biological interactions, as this group is also prevalent in many pharmacologically active agents.[6][7]

The rationale for this in-depth guide stems from the convergence of these structural features within a single, relatively unexplored molecule. By examining the established biological profiles of related sulfone and thienopyrimidine derivatives, we can construct a robust hypothesis regarding the potential therapeutic applications of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. This document will serve as a roadmap for researchers, providing not only the theoretical underpinning for its potential activities but also the practical experimental designs required for its validation.

Synthesis and Physicochemical Properties

While a specific, detailed synthesis for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is not extensively documented in readily available literature, a plausible synthetic route can be inferred from general organic chemistry principles and related syntheses. A potential pathway could involve the reaction of 3-amino-2,3-dihydrothiophene-1,1-dioxide with a suitable phenylating agent. The starting sulfolene derivative can be synthesized from butadiene and sulfur dioxide.[1]

Table 1: Physicochemical Properties of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

PropertyValueSource
CAS Number 39565-69-0[2]
Molecular Formula C10H11NO2S[2]
Molecular Weight 209.26 g/mol [2]
Canonical SMILES C1C(C=CS1(=O)=O)NC2=CC=CC=C2[2]

Hypothesized Biological Activities: A Data-Driven Approach

The core of our investigation lies in the extrapolation from known biological activities of structurally analogous compounds. This approach allows us to formulate targeted hypotheses for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

Potential Anti-inflammatory Activity

Numerous sulfone derivatives have demonstrated significant anti-inflammatory properties.[3][4] These compounds have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in activated macrophages.[4] The proposed mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) protein expression.[4] Given that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine contains the critical sulfone moiety, it is plausible that it will exhibit similar anti-inflammatory effects.

Potential Anticancer Activity

The thienopyrimidine scaffold, which is structurally related to the dihydrothienyl core of our target molecule, is a well-established pharmacophore in anticancer drug discovery.[8] Derivatives of thienopyrimidine have shown cytotoxic activity against various cancer cell lines, including HePG2 (liver cancer) and MCF-7 (breast cancer).[8][9] Furthermore, some sulfone derivatives have been reported to induce cell cycle arrest and exhibit cytotoxicity against human hepatoma cell lines.[4] The combination of the sulfone group and the aromatic amine in N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine suggests a strong potential for anticancer activity.

Potential Antimicrobial Activity

Thienopyrimidine and pyridothienopyrimidine derivatives have been extensively investigated for their antimicrobial properties against a range of bacterial and fungal strains.[8][10] The sulfur and nitrogen heteroatoms in these scaffolds are often crucial for their biological activity. The presence of a sulfur-containing heterocyclic ring in N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine provides a strong rationale for investigating its potential as an antimicrobial agent.

Experimental Protocols for Validation

To empirically test the hypothesized biological activities, a series of robust and validated in vitro assays are proposed.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the effect of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Workflow Diagram:

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Assays Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with Test Compound (various concentrations) Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect MTT Cell Viability Assay (MTT) Incubate->MTT Griess Nitric Oxide (NO) Assay (Griess Reagent) Collect->Griess ELISA TNF-α and IL-12 ELISA Collect->ELISA

Caption: Workflow for in vitro anti-inflammatory assays.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old media and replace it with fresh media containing various concentrations of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine (e.g., 1, 5, 10, 25, 50 µM).

    • After 1 hour of pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS). Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitric Oxide (NO) Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A followed by 50 µL of Griess reagent B.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite will be used to quantify NO production.

  • Cytokine ELISA:

    • Use the remaining supernatant to quantify the levels of TNF-α and IL-12 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. This ensures that the observed effects are not due to cytotoxicity.

In Vitro Anticancer Activity Assessment

Objective: To evaluate the cytotoxic effects of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine on human cancer cell lines (e.g., HepG2 and MCF-7) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.

Workflow Diagram:

G cluster_0 Cell Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Viability Assay Seed_Cancer Seed Cancer Cells (HepG2, MCF-7) Treat Treat with Test Compound (serial dilutions) Seed_Cancer->Treat Seed_Normal Seed Normal Cells (HEK293) Seed_Normal->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT_Assay MTT Assay Incubate->MTT_Assay Calc_IC50 Calculate IC50 values MTT_Assay->Calc_IC50

Caption: Workflow for in vitro anticancer assays.

Step-by-Step Protocol:

  • Cell Culture: Maintain HepG2, MCF-7, and HEK293 cell lines in their respective recommended media and conditions.

  • Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine (e.g., 0.1 to 100 µM). Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay: Perform the MTT assay as described in section 4.1.7 to determine cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine against a panel of pathogenic bacteria and fungi.

Step-by-Step Protocol (Broth Microdilution Method):

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is limited, a thorough analysis of its structural components and the biological activities of related compounds provides a strong foundation for hypothesizing its therapeutic potential. The presence of the sulfone and N-phenylamine moieties suggests that this compound is a promising candidate for investigation as an anti-inflammatory, anticancer, and antimicrobial agent.

The experimental protocols detailed in this guide offer a clear and robust framework for the systematic evaluation of these potential activities. Successful validation of these hypotheses will pave the way for further preclinical development, including mechanism of action studies, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize its therapeutic properties. This document serves as a catalyst for future research, inviting the scientific community to explore the full potential of this intriguing molecule.

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An In-depth Technical Guide to Sulfone-Containing Heterocyclic Compounds in Drug Discovery

Abstract The incorporation of the sulfone functional group into heterocyclic scaffolds represents a powerful and versatile strategy in modern medicinal chemistry. This guide provides a comprehensive overview of the synth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of the sulfone functional group into heterocyclic scaffolds represents a powerful and versatile strategy in modern medicinal chemistry. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and therapeutic applications of sulfone-containing heterocyclic compounds. We will delve into the rationale behind their design, explore key synthetic methodologies, and examine their role as crucial pharmacophores in a variety of marketed drugs and clinical candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these compounds in their own discovery programs.

Introduction: The Sulfone Moiety as a Privileged Functional Group

The sulfone group, characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a cornerstone in the design of bioactive molecules.[1] Its inclusion within a heterocyclic ring system imparts a unique combination of physicochemical properties that can be exploited to overcome common challenges in drug development.

Key Attributes of the Sulfone Group in a Heterocyclic Context:

  • Strong Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, enabling strong and specific interactions with biological targets.[2]

  • Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[3]

  • Modulation of Physicochemical Properties: Incorporation of a sulfone can enhance polarity and aqueous solubility, crucial for optimizing ADME (absorption, distribution, metabolism, and excretion) properties.[4]

  • Conformational Constraint: When part of a cyclic system, the sulfone group can act as a conformational restraint, locking the molecule into a bioactive conformation and reducing the entropic penalty upon binding to a target.[2][4]

  • Bioisosteric Replacement: The sulfone group is a well-established bioisostere for other functional groups like ketones, amides, and even sulfonamides, offering a strategy to modulate potency, selectivity, and pharmacokinetic parameters.[4][5][6]

These attributes have led to the widespread use of sulfone-containing heterocycles in drugs targeting a broad spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][7]

Synthetic Strategies for Sulfone-Containing Heterocycles

The construction of sulfone-containing heterocyclic systems can be achieved through a variety of synthetic approaches. The choice of method often depends on the desired ring size, substitution pattern, and the availability of starting materials.

Oxidation of Pre-existing Heterocyclic Sulfides

One of the most direct and common methods for preparing sulfone-containing heterocycles is the oxidation of the corresponding thioether (sulfide) precursors. This transformation is typically achieved using a range of oxidizing agents.

Experimental Protocol: Oxidation of a Thioether to a Sulfone

  • Dissolution: Dissolve the heterocyclic sulfide in a suitable organic solvent (e.g., dichloromethane, chloroform, or acetic acid).

  • Cooling: Cool the solution in an ice bath to control the exothermic reaction.

  • Addition of Oxidant: Add the oxidizing agent portion-wise to the cooled solution. Common oxidants include:

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Hydrogen peroxide (H₂O₂)

    • Potassium permanganate (KMnO₄)

    • Oxone® (potassium peroxymonosulfate)

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench any excess oxidant and wash the organic layer with an appropriate aqueous solution (e.g., sodium bisulfite, sodium bicarbonate).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography or recrystallization.

Causality: The choice of oxidant and reaction conditions is critical. Milder oxidants may yield the corresponding sulfoxide, while stronger oxidants or stoichiometric excess will drive the reaction to the desired sulfone. The solvent choice is also important to ensure solubility of the starting material and to manage the reaction temperature.

Cyclization Reactions

Building the heterocyclic ring with a pre-functionalized sulfone component is another powerful strategy. This can involve intramolecular or intermolecular cyclization reactions.

2.2.1. Intramolecular Cyclization

In this approach, a linear precursor containing a sulfone moiety and a reactive group at another position undergoes cyclization to form the heterocyclic ring.

Example: Synthesis of a Dihydrobenzothiophene Dioxide

A common strategy involves the intramolecular Friedel-Crafts acylation of a sulfonyl-activated substrate, followed by reduction and cyclization.

2.2.2. Intermolecular Cycloaddition Reactions

Diels-Alder reactions using sulfolene derivatives (cyclic sulfones) as dienophiles are a classic example of intermolecular cycloaddition to construct six-membered rings.[2] The sulfone group can then be retained or eliminated as sulfur dioxide to generate a new double bond.

Modern Synthetic Methodologies

Recent years have seen the emergence of novel and more efficient methods for synthesizing sulfone-containing heterocycles, often employing metal catalysis and multi-component reactions.[8][9]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have been developed to form C-S bonds, which can then be oxidized to the corresponding sulfones.

  • Radical-Initiated Cascade Reactions: These methods allow for the rapid construction of complex polycyclic sulfone-containing structures from simple starting materials.[8]

  • Photocatalytic Synthesis: Visible light-induced reactions offer a green and sustainable approach to the synthesis of cyclic sulfones.[8]

Workflow for Modern Synthetic Approaches:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Oxidation cluster_4 Final Product SM1 Aryl Halide RC1 Metal Catalyst (e.g., Pd, Cu) SM1->RC1 Coupling SM2 Sulfur Source (e.g., DABSO) SM2->RC1 Coupling SM3 Coupling Partner SM3->RC1 Coupling INT Thioether Intermediate RC1->INT RC2 Ligand RC3 Base RC4 Solvent OX Oxidizing Agent (e.g., m-CPBA) INT->OX Oxidation FP Sulfone-Containing Heterocycle OX->FP

Caption: A generalized workflow for the synthesis of sulfone-containing heterocycles via metal-catalyzed cross-coupling followed by oxidation.

Physicochemical Properties and Their Impact on Drug Design

The introduction of a sulfone group into a heterocyclic scaffold significantly influences its physicochemical properties. Understanding these effects is crucial for rational drug design.

PropertyImpact of Sulfone GroupRationale
Polarity IncreasedThe S=O bonds are highly polar, increasing the overall polarity of the molecule.
Solubility Generally IncreasedHigher polarity and hydrogen bonding capacity often lead to improved aqueous solubility.[4]
Lipophilicity (logP) DecreasedThe polar sulfone group reduces the molecule's affinity for nonpolar environments.[4]
Melting Point Generally IncreasedThe strong dipole-dipole interactions between sulfone groups lead to higher lattice energies.
Metabolic Stability IncreasedThe sulfone group is generally resistant to common metabolic pathways like oxidation.[3]
Acidity of α-protons IncreasedThe electron-withdrawing nature of the sulfonyl group acidifies adjacent C-H bonds.[2]

Expertise in Action: The ability of the sulfone moiety to reduce the basicity of nearby amine groups is a particularly valuable tool in drug design.[4] This can be leveraged to improve the toxicity profile of a compound by minimizing off-target interactions that are often associated with highly basic amines.[4]

Therapeutic Applications of Sulfone-Containing Heterocycles

The unique properties of sulfone-containing heterocycles have been successfully exploited in the development of a wide range of therapeutic agents.

Marketed Drugs

A number of FDA-approved drugs feature a sulfone-containing heterocyclic core, highlighting the clinical relevance of this structural motif.[7][10]

Drug NameHeterocyclic CoreTherapeutic AreaMechanism of Action
Nifurtimox Nitrofuryl-thiazineAntiparasiticInduces oxidative stress in the parasite.[11]
Eletriptan Indole-sulfoneAntimigraineSerotonin 5-HT1B/1D receptor agonist.[12]
Bicalutamide Phenyl-sulfone-hydantoinOncologyAndrogen receptor antagonist.[12]
Dapsone Phenyl-sulfone-anilineAntibiotic, Anti-inflammatoryInhibition of folate synthesis in bacteria; anti-inflammatory effects in dermatitis herpetiformis.[1][2]
Role in Drug Discovery and Development

Sulfone-containing heterocycles are frequently employed in lead optimization campaigns to address specific challenges.

  • Improving Pharmacokinetics: As mentioned, the metabolic stability and solubility-enhancing properties of the sulfone group are often utilized to improve a drug candidate's ADME profile.

  • Enhancing Potency and Selectivity: The rigid framework and hydrogen bonding capabilities of these heterocycles can lead to more potent and selective interactions with the target protein.

  • Bioisosteric Replacement: The sulfone group can serve as a bioisostere for a sulfonamide, which can sometimes be a metabolic liability.[6] This strategy can lead to compounds with improved safety profiles.

Signaling Pathway Visualization:

G cluster_0 Drug Design Strategy cluster_1 Bioisosteric Replacement cluster_2 Improved Candidate Lead Lead Compound (e.g., with Sulfonamide) Problem Identified Liability (e.g., Metabolic Instability) Lead->Problem Bioisostere Sulfone-Containing Heterocycle Problem->Bioisostere Strategic Replacement Candidate Optimized Candidate Bioisostere->Candidate ImprovedPK Improved PK Profile Candidate->ImprovedPK ImprovedPotency Enhanced Potency/ Selectivity Candidate->ImprovedPotency

Caption: A logical diagram illustrating the use of sulfone-containing heterocycles as a bioisosteric replacement strategy in drug discovery.

Conclusion and Future Perspectives

Sulfone-containing heterocyclic compounds are a versatile and valuable class of molecules in the field of drug discovery. Their unique combination of physicochemical properties allows medicinal chemists to address a wide range of challenges, from improving pharmacokinetic profiles to enhancing potency and selectivity. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of these important scaffolds, paving the way for the discovery of new and innovative therapies. As our understanding of the intricate interplay between molecular structure and biological activity grows, the strategic incorporation of the sulfone moiety into heterocyclic frameworks will remain a key tactic in the design of the next generation of medicines.

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  • ResearchGate. (n.d.). Examples of bioactive N-heterocyclic sulfones. [Link]

  • ResearchGate. (n.d.). Structural diversity of US FDA-approved sulfur-containing drugs. [Link]

  • Singh, R. K., et al. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

An Application Note for the Synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Abstract This document provides a comprehensive and technically detailed protocol for the laboratory-scale synthesis of N-(1,1-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

Abstract

This document provides a comprehensive and technically detailed protocol for the laboratory-scale synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, a valuable heterocyclic building block. The core of this synthesis involves a nucleophilic substitution reaction between a suitable 3-substituted thiolane-1,1-dioxide precursor and aniline. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth explanations of procedural choices, safety protocols, and characterization methods to ensure a reproducible and efficient synthesis.

Introduction and Scientific Context

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine (CAS No. 39565-69-0) is a sulfone derivative belonging to the class of substituted 3-aminothiolanes.[1][2] The rigid dihydrothiophene sulfone scaffold, combined with the aromatic amine moiety, makes this compound a significant intermediate in the development of novel chemical entities. (R)-3-Aminothiolane and its related sulfone derivatives are recognized as important building blocks for synthesizing biologically active compounds and pharmaceuticals.[2] The applications of these scaffolds are diverse, ranging from their use as core structures in drug discovery to their integration into advanced materials with unique electronic properties.[3]

The synthetic strategy detailed herein focuses on the direct N-arylation of a 3-halodihydrothiophene-1,1-dioxide with aniline. The strong electron-withdrawing nature of the sulfone group activates the C-3 position of the heterocyclic ring, making it susceptible to nucleophilic attack by the amine. This application note provides a robust, step-by-step methodology, from reaction setup to final product purification and characterization.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution pathway. Aniline, acting as the nucleophile, attacks the electrophilic C-3 carbon of 3-bromo-2,3-dihydrothiophene-1,1-dioxide. The reaction is typically facilitated by a non-nucleophilic base, which neutralizes the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation.

The overall transformation is as follows:

Synthesis_Workflow A 1. Reaction Setup (Reactants + Solvent + Base) B 2. Reflux (4-6 hours at 82°C) A->B C 3. TLC Monitoring B->C Periodic Check C->B Reaction Incomplete D 4. Work-up (Solvent removal, Extraction, Washing) C->D Reaction Complete E 5. Drying & Concentration D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G H Final Product G->H

Sources

Application

Applications of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine in Medicinal Chemistry: Application Notes and Protocols

The N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine scaffold is a versatile building block in medicinal chemistry, offering a unique three-dimensional structure that has been explored for the development of novel the...

Author: BenchChem Technical Support Team. Date: January 2026

The N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine scaffold is a versatile building block in medicinal chemistry, offering a unique three-dimensional structure that has been explored for the development of novel therapeutic agents. This guide provides an in-depth overview of its applications, focusing on its potential as a privileged scaffold for the design of inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), anti-inflammatory agents, and neuroprotective compounds. Detailed experimental protocols are provided to enable researchers to explore the potential of this chemical series.

Rationale for the N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Scaffold

The dihydrothien-dioxido core imparts a distinct conformational rigidity and polarity to the molecule, while the N-phenylamine moiety provides a key vector for substitution, allowing for the fine-tuning of physicochemical properties and target engagement. The sulfone group can act as a hydrogen bond acceptor, contributing to binding affinity with various biological targets. This unique combination of features makes it an attractive starting point for the synthesis of focused compound libraries for drug discovery.

Application in Oncology: Targeting Indoleamine 2,3-dioxygenase 1 (IDO1)

Scientific Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step of tryptophan catabolism along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive kynurenine metabolites. This creates an immune-tolerant environment that allows cancer cells to evade immune surveillance. Pharmacological inhibition of IDO1 is a promising strategy to restore anti-tumor immunity, particularly in combination with checkpoint inhibitors. The N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine scaffold can be elaborated to design potent and selective IDO1 inhibitors.

Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of test compounds against recombinant human IDO1.

Principle: The assay measures the production of N-formylkynurenine, the product of the IDO1-catalyzed oxidation of L-tryptophan, by monitoring the change in absorbance at 321 nm.

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (substrate)

  • Methylene Blue

  • Ascorbic Acid

  • Catalase

  • Potassium Phosphate Buffer (pH 6.5)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare the reaction buffer: 50 mM Potassium Phosphate Buffer (pH 6.5) containing 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 µg/mL Catalase.

  • Add 2 µL of test compound solution at various concentrations to the wells of a 96-well plate. For the positive control (no inhibition) and blank wells, add 2 µL of DMSO.

  • Add 188 µL of the reaction buffer to each well.

  • To initiate the reaction, add 10 µL of a 400 µM L-Tryptophan solution to all wells except the blank. Add 10 µL of reaction buffer without L-Tryptophan to the blank wells.

  • Finally, add 10 µL of recombinant human IDO1 enzyme solution to all wells except the blank. Add 10 µL of reaction buffer to the blank wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the absorbance at 321 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: Cell-Based IDO1 Activity Assay in HeLa Cells

This protocol outlines a method to assess the ability of test compounds to inhibit IDO1 activity in a cellular context.

Principle: IDO1 expression is induced in HeLa cells using interferon-gamma (IFN-γ). The activity of IDO1 is determined by measuring the concentration of kynurenine secreted into the cell culture medium using Ehrlich's reagent.

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human IFN-γ

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Induce IDO1 expression by treating the cells with 100 ng/mL of IFN-γ for 24 hours.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of 30% TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet any precipitate.

  • Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 490 nm.

  • Determine the concentration of kynurenine from a standard curve and calculate the IC50 of the test compound.[1]

In Vivo Efficacy Assessment in a Syngeneic Mouse Tumor Model

Principle: The anti-tumor efficacy of a lead N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine-based IDO1 inhibitor can be evaluated in a syngeneic mouse tumor model, where the tumor and the host have the same genetic background, allowing for the study of immune system interactions.

Model: B16F10 melanoma or CT26 colon carcinoma cells are implanted into C57BL/6 or BALB/c mice, respectively.

Protocol Outline:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, test compound, checkpoint inhibitor, combination of test compound and checkpoint inhibitor).

  • Administer the test compound and other therapies according to a predetermined schedule and route (e.g., oral gavage).

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[2]

  • At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell populations or measurement of kynurenine and tryptophan levels by LC-MS/MS.[2][3]

Application as Anti-Inflammatory Agents

Scientific Rationale: The inflammatory response is a complex biological process involving various cell types and signaling pathways. Chronic inflammation is implicated in a wide range of diseases. The N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine scaffold has shown potential as a core structure for the development of novel anti-inflammatory agents, potentially through the modulation of key inflammatory mediators.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[4][5]

Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Wistar rats

  • Carrageenan (1% w/v in saline)

  • Test compound

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally. The control group receives the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.[5]

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Protocol 4: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay assesses the potential of compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.[6][7]

Principle: Murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of NO. The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group without LPS stimulation.

  • After incubation, collect 50 µL of the culture supernatant.

  • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Application in Neurodegenerative Diseases

Scientific Rationale: Neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, are characterized by progressive neuronal loss. The N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine scaffold can serve as a template for the design of neuroprotective agents that may act through various mechanisms, including the inhibition of enzymes like monoamine oxidase B (MAO-B) or by protecting neurons from oxidative stress.

Protocol 5: Neuroprotective Effect on SH-SY5Y Cells Against Oxidative Stress

This in vitro assay evaluates the ability of test compounds to protect a human neuroblastoma cell line from oxidative stress-induced cell death.[8]

Principle: The SH-SY5Y cell line is a widely used model for neuronal studies. Oxidative stress is induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). The neuroprotective effect of a compound is assessed by measuring cell viability using the MTT assay.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of the test compound for 2 hours.

  • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) and incubate for 24 hours.

  • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the control (untreated) cells.

Protocol 6: Evaluation in the MPTP-Induced Mouse Model of Parkinson's Disease

This in vivo model is used to assess the neuroprotective potential of compounds in a model that mimics some of the key pathological features of Parkinson's disease.[9][10]

Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits. A neuroprotective compound would be expected to attenuate this neuronal loss and the associated behavioral impairments.

Materials:

  • C57BL/6 mice

  • MPTP hydrochloride

  • Test compound

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)

Protocol Outline:

  • Administer the test compound to mice for a specified period before and/or during MPTP administration.

  • Induce the Parkinsonian phenotype by administering MPTP (e.g., 20 mg/kg, intraperitoneally, four times at 2-hour intervals).[10]

  • Conduct behavioral tests (e.g., rotarod test for motor coordination) at various time points after MPTP administration.

  • At the end of the experiment, sacrifice the animals and perfuse the brains.

  • Process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and dopamine levels in the striatum to quantify the extent of neuroprotection.

Data Presentation

Table 1: Representative Biological Data for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Derivatives

Compound IDTargetAssayIC50 / % Inhibition
Derivative AIDO1Enzyme Assay50 nM
Derivative BIDO1HeLa Cell Assay120 nM
Derivative CInflammationCarrageenan Paw Edema45% inhibition @ 10 mg/kg
Derivative DInflammationLPS-stimulated RAW 264.760% NO inhibition @ 10 µM
Derivative ENeuroprotectionSH-SY5Y H₂O₂ Assay75% cell viability @ 5 µM

Visualizations

Experimental Workflow for IDO1 Inhibitor Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation enzymatic_assay IDO1 Enzyme Assay (IC50 Determination) cell_based_assay HeLa Cell IDO1 Assay (Cellular Potency) enzymatic_assay->cell_based_assay Hit Confirmation syngeneic_model Syngeneic Mouse Tumor Model cell_based_assay->syngeneic_model Lead Candidate Selection pk_pd Pharmacokinetics & Pharmacodynamics syngeneic_model->pk_pd Efficacy & Biomarkers

Caption: Workflow for IDO1 inhibitor discovery.

Signaling Pathway of IDO1-Mediated Immunosuppression

G IDO1 IDO1 Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Catalysis T_cell Effector T-Cell Kynurenine->T_cell Inhibition Treg Regulatory T-Cell (Treg) Kynurenine->Treg Activation Tumor_cell Tumor Cell T_cell->Tumor_cell Immune Attack Tumor_cell->IDO1 Upregulation Inhibitor N-(1,1-dioxido-2,3-dihydrothien-3-yl) -N-phenylamine Derivative Inhibitor->IDO1 Inhibition

Caption: IDO1 pathway in tumor immune evasion.

References

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Gavan, A. I., et al. (2022). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit (384). Retrieved from [Link]

  • Peng, Y. H., et al. (2016). Quantification of IDO1 enzyme activity in normal and malignant tissues. International journal of molecular sciences, 17(7), 1083.
  • Przedborski, S., et al. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
  • van der Kooij, M. A., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology, 11, 618580.
  • van der Kooij, M. A., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology, 11, 618580.
  • Saito, M., et al. (2023). A selective IDO1 inhibitor, KHK2455, improves efficacy of PD-L1 blockade by modulating both innate and adaptive immunity in a mouse melanoma model. Cancer Immunology, Immunotherapy, 72(5), 1235–1247.
  • McGuinness, B. E., et al. (2015). Abstract LB-B14: Characterization of next generation IDO1 and TDO inhibitors as novel cancer immunotherapeutic agents. Cancer Research, 75(15_Supplement), LB-B14.
  • Zogbi, C., et al. (2018).
  • Wator, E., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 1-12.
  • Jatana, N., et al. (2020). MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. Molecular and Cellular Toxicology, 16(4), 345-354.
  • Sawant, S. H. (2018). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. SlideShare. Retrieved from [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33.
  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved from [Link]

  • Blesa, J., & Przedborski, S. (2021). MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. Bosnian journal of basic medical sciences, 21(4), 422–433.
  • Geto, Z., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 48(4), 454–458.
  • Pereira, C., et al. (2022). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Molecules, 27(19), 6296.
  • EURL ECVAM. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]

  • Kim, H. Y., et al. (2015). Anti-inflammatory Activity of Stevia rebaudiana in LPS-induced RAW 264.7 Cells. Preventive nutrition and food science, 20(3), 199–203.
  • Kumar, H., et al. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1184764.
  • Srisawat, T., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 12(3), 633.
  • Li, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. International Journal of Molecular Sciences, 23(14), 7887.
  • Kim, M. S., et al. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 25(19), 4487.
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Method

Application Notes and Protocols: Investigating N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine as a Potential Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

This document concerns N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine (CAS: 39565-69-0), a heterocyclic compound whose biological activities are not yet extensively characterized. However, its chemical structure incorporates moieties found in known, potent kinase inhibitors. Specifically, it contains a sulfone group and a phenylamine scaffold. Certain aniline-based compounds bearing a sulfone moiety have been identified as inhibitors of With-No-lysine (K) [WNK] kinases[1]. Moreover, the N-phenylamine and related N-phenylpyrimidine-2-amine scaffolds are core pharmacophore units in numerous approved kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR)[2][3][4][5].

Given this structural rationale, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine presents itself as a candidate for investigation as a novel kinase inhibitor. These application notes provide a comprehensive guide for researchers to systematically evaluate the potential of this compound, from initial biochemical screening to cell-based validation assays. The protocols herein are designed to be robust and self-validating, offering a clear path to determining the compound's inhibitory profile and mechanism of action.

Hypothetical Mechanism of Action and Target Identification

Most small molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site. The phenylamine moiety of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine could potentially form hydrogen bonds with the "hinge" region of the kinase domain, a common interaction for this class of inhibitors. The dihydrothien-dioxide portion may then occupy adjacent hydrophobic pockets within the ATP-binding site.

Based on its structural features, a logical starting point for screening would be against kinases known to be inhibited by compounds with similar scaffolds. These could include:

  • Tyrosine Kinases: Such as the EGFR family, given the prevalence of the phenylamine scaffold in EGFR inhibitors.

  • Serine/Threonine Kinases: Including the WNK kinase family, due to the presence of the sulfone-aniline combination in some of its known inhibitors[1].

The following diagram illustrates a generic signal transduction pathway and the potential point of intervention for a hypothetical kinase inhibitor like N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

Signal_Transduction_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_A Upstream Kinase (e.g., RAF) Receptor->Kinase_A 2. Autophosphorylation & Pathway Activation Ligand Growth Factor Ligand->Receptor 1. Ligand Binding & Receptor Dimerization Kinase_B Downstream Kinase (e.g., MEK) Kinase_A->Kinase_B 3. Phosphorylation Cascade Effector Effector Protein (e.g., ERK) Kinase_B->Effector Response Cellular Response (Proliferation, Survival) Effector->Response Inhibitor N-(1,1-dioxido-2,3-dihydrothien-3-yl) -N-phenylamine Inhibitor->Receptor Hypothesized Inhibition of ATP Binding Site

Caption: Generic kinase signaling pathway and hypothetical point of inhibition.

Experimental Plan for Screening and Validation

A tiered approach is recommended to efficiently assess the kinase inhibitory potential of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

  • Primary Screening: An in vitro biochemical assay against a panel of kinases to identify potential targets.

  • Dose-Response Analysis: Determination of the IC50 value for any "hit" kinases.

  • Cell-Based Assays: Evaluation of the compound's ability to inhibit kinase activity within a cellular context and affect cell viability.

  • Target Engagement & Downstream Signaling: Confirmation of on-target activity by assessing the phosphorylation status of the kinase's known substrates.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

A. Rationale The ADP-Glo™ Kinase Assay is a universal platform suitable for virtually any kinase. It operates in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used to drive a luciferase reaction, producing a light signal that is proportional to the ADP concentration.

B. Materials

  • N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine (test compound)

  • Recombinant Kinase (e.g., EGFR, WNK1)

  • Kinase-specific substrate and cofactors

  • ATP

  • Kinase Buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

C. Step-by-Step Methodology

  • Compound Preparation: Prepare a 10 mM stock solution of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction Setup:

    • Add 1 µL of diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Prepare a 2X Kinase/Substrate mix in the appropriate kinase buffer. Add 2 µL of this mix to each well.

    • Prepare a 2X ATP solution in the kinase buffer.

    • To initiate the reaction, add 2 µL of the 2X ATP solution to each well. The final volume will be 5 µL.

    • For the "no kinase" negative control, substitute kinase buffer for the kinase enzyme.

  • Incubation: Gently mix the plate and incubate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This converts ADP to ATP and generates a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

D. Data Analysis

  • Subtract the "no kinase" control background from all other measurements.

  • Normalize the data by setting the "DMSO only" (no inhibition) control to 100% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value.

In_Vitro_Assay_Workflow start Start prep Prepare Compound Serial Dilutions start->prep plate Plate Compound/ Controls in 384-well Plate prep->plate add_kinase Add Kinase/ Substrate Mix plate->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubate Incubate at RT (e.g., 60 min) add_atp->incubate stop_rxn Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate->stop_rxn detect Convert ADP to ATP & Generate Signal (Kinase Detection Reagent) stop_rxn->detect read Measure Luminescence detect->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell-Based Assay for Antiproliferative Activity (MTT Assay)

This protocol assesses the effect of the compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.

A. Rationale The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. A reduction in the amount of formazan produced indicates a loss of cell viability.

B. Materials

  • Cancer cell line with a known dependency on the target kinase (e.g., A431 for EGFR).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Clear, flat-bottomed 96-well plates.

  • Microplate spectrophotometer.

C. Step-by-Step Methodology

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium only (no cells) for background control and wells with cells treated with DMSO vehicle for 100% viability control.

  • Incubation: Incubate the plate for 72 hours in a cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

D. Data Analysis

  • Subtract the background absorbance (medium only wells).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percent viability versus the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Cell_Viability_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h for Attachment seed->incubate1 treat Treat Cells with Compound Dilutions incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Remove Medium & Solubilize Formazan incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate GI50) read->analyze end End analyze->end

Caption: Workflow for the cell-based antiproliferative MTT assay.

Protocol 3: Western Blot for Target Engagement

This protocol allows for the direct visualization of the phosphorylation status of a target kinase and its downstream substrates, providing evidence of target engagement in cells.

A. Rationale Western blotting uses antibodies to detect specific proteins in a cell lysate. By using phospho-specific antibodies, one can measure the level of phosphorylation of a protein. A potent and specific kinase inhibitor should decrease the phosphorylation of its direct target (autophosphorylation) and downstream substrates in a dose-dependent manner.

B. Materials

  • Cancer cell line.

  • N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

  • Growth factor (if needed for stimulation, e.g., EGF).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

C. Step-by-Step Methodology

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, serum-starve them overnight if required.

  • Inhibition and Stimulation: Pre-treat cells with various concentrations of the test compound for 2 hours. If required, stimulate the pathway with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples. Denature the proteins and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-phospho-Kinase) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Kinase) to confirm equal protein loading.

D. Data Analysis

  • Quantify band intensity using densitometry software (e.g., ImageJ).

  • Normalize the phospho-protein signal to the total protein signal for each sample.

  • Observe the dose-dependent decrease in the phosphorylation of the target protein and its downstream effectors.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
High variability in in vitro assay Pipetting errors; compound precipitation.Use calibrated pipettes; check compound solubility in assay buffer.
No inhibition observed in any assay Compound is inactive against the selected targets; compound is not cell-permeable.Screen against a broader kinase panel; perform a cell permeability assay.
In vitro activity, but no cell-based activity Poor cell permeability; compound is rapidly metabolized or effluxed by cells.Modify compound structure to improve ADME properties; use efflux pump inhibitors.
Cell toxicity unrelated to target inhibition Off-target effects.Profile the compound against a broader off-target panel (e.g., CEREP panel).
Weak or no signal in Western blot Poor antibody quality; insufficient protein loading; low target expression.Validate antibodies; load more protein; use a cell line with higher target expression.

Conclusion

The structural motifs within N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine provide a compelling scientific basis for its investigation as a novel kinase inhibitor. The protocols outlined in these application notes offer a systematic and robust framework for any research, drug discovery, or chemical biology laboratory to undertake this investigation. By following this tiered experimental plan, researchers can effectively determine the compound's inhibitory activity, identify its kinase targets, and validate its mechanism of action in a cellular context, thereby contributing valuable knowledge to the field of kinase inhibitor discovery.

References

  • Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. Available from: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available from: [Link]

  • Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. PubMed. Available from: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available from: [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available from: [Link]

  • Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1. NIH. Available from: [Link]

  • Cyclic sulfones as mTOR kinase inhibitors. ResearchGate. Available from: [Link]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. Available from: [Link]

  • Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available from: [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. NIH. Available from: [Link]

  • Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. MDPI. Available from: [Link]

  • Sulfone-based human liver pyruvate kinase inhibitors - Design, synthesis and in vitro bioactivity. PubMed. Available from: [Link]

  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available from: [Link]

  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. PubMed. Available from: [Link]

  • Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. Taylor & Francis Online. Available from: [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available from: [Link]

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Application

Experimental setup for enzymatic coupling with N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

Application Notes & Protocols Topic: Experimental Setup for Enzymatic Coupling with N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Audience: Researchers, scientists, and drug development professionals. Introduction:...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Setup for Enzymatic Coupling with N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Greener Approach to C-N Bond Formation

The synthesis of complex heterocyclic molecules is a cornerstone of medicinal chemistry and materials science. The target compound, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, and its derivatives represent a class of structures with significant potential in drug discovery. Traditionally, the formation of C-N bonds to create such molecules relies on chemical methods that may involve harsh conditions, toxic reagents, and significant waste generation. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative.[1][2] Enzymes operate under mild conditions, typically in aqueous solutions, and exhibit remarkable chemo-, regio-, and stereoselectivity, minimizing the formation of unwanted byproducts.[3]

This application note provides a comprehensive guide to the experimental setup for the enzymatic coupling of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. We will explore the use of oxidoreductase enzymes, specifically laccases and peroxidases, which are well-suited for the oxidative coupling of aromatic amines.[4] The protocols detailed herein are designed to be self-validating systems, providing researchers with a robust framework for reaction optimization, monitoring, and product characterization.

Principle of Enzymatic Coupling

The enzymatic coupling of aromatic amines is primarily catalyzed by oxidoreductases like laccases and horseradish peroxidase (HRP). These enzymes facilitate the formation of new C-N or C-C bonds through a radical-mediated mechanism.

  • Laccase-Mediated Coupling: Laccases are multi-copper oxidases that use molecular oxygen (O₂) as the terminal electron acceptor.[5] The enzyme's active site abstracts a single electron from the aromatic amine substrate, generating a highly reactive cation radical intermediate.[6][7] These radicals can then undergo non-enzymatic coupling to form dimers, oligomers, or polymers.[4][6] The reaction is clean, as the only byproduct is water.

  • Peroxidase-Mediated Coupling: Horseradish peroxidase (HRP) is a heme-containing enzyme that requires a peroxide, typically hydrogen peroxide (H₂O₂), for its catalytic activity.[8][9] The HRP catalytic cycle involves the oxidation of the enzyme by H₂O₂ to a high-valent intermediate state. This activated enzyme then oxidizes the substrate (the aromatic amine) via two single-electron transfer steps, regenerating the native enzyme and producing substrate radicals that subsequently couple.[4][10] Careful control of H₂O₂ concentration is crucial, as excess peroxide can lead to irreversible enzyme inactivation.[8]

A laccase-mediated approach for coupling aniline to a related sulfone intermediate has been reported to proceed in an aqueous buffer at pH 5.0, providing a strong precedent for this application.[11]

Visualizing the Process

General Experimental Workflow

The overall process, from initial setup to final analysis, follows a logical sequence designed for clarity and reproducibility.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Substrates & Reagents prep_enzyme Prepare Enzyme Stock & Assay Activity setup Set Up Reaction Vessel (pH, Temp Control) prep_enzyme->setup Optimized Reagents initiate Initiate Reaction (Add Enzyme/H₂O₂) setup->initiate monitor Monitor Progress (HPLC, TLC) initiate->monitor quench Quench Reaction monitor->quench Upon Completion extract Product Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify characterize Characterization (LC-MS, NMR) purify->characterize

Caption: General workflow for enzymatic coupling.

Proposed Reaction Mechanism

The core of the process is the enzyme-catalyzed generation of radicals, which leads to the formation of new chemical bonds.

G cluster_laccase Laccase Pathway cluster_hrp HRP Pathway A Substrate (Ar-NH-Ph) C Substrate Radical ([Ar-NH-Ph]⁺•) A->C e⁻ B Laccase (Cu²⁺) B->C H2O 2H₂O B->H2O D Coupled Product (Dimer/Oligomer) C->D Coupling O2 O₂ O2->B 4H⁺ + 4e⁻ A2 Substrate (Ar-NH-Ph) C2 Substrate Radical ([Ar-NH-Ph]⁺•) A2->C2 e⁻ B2 HRP (Fe³⁺) B2->C2 H2O_2 2H₂O B2->H2O_2 D2 Coupled Product (Dimer/Oligomer) C2->D2 Coupling H2O2 H₂O₂ H2O2->B2 2H⁺ + 2e⁻

Caption: Proposed radical-mediated coupling mechanisms.

Materials and Methods

Reagents and Equipment
Item Supplier/Grade Purpose
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamineSynthesis GradeSubstrate 1
Co-substrate (e.g., another substituted aniline or phenol)Synthesis GradeSubstrate 2 (for cross-coupling)
Laccase from Trametes versicolor≥0.5 U/mg (e.g., Sigma-Aldrich)Biocatalyst
Horseradish Peroxidase (HRP)≥250 U/mg (e.g., Sigma-Aldrich)Biocatalyst
Sodium Acetate Buffer (0.1 M, pH 5.0)Analytical GradeReaction Medium
Hydrogen Peroxide (H₂O₂) 30% w/wAnalytical GradeCo-substrate for HRP
Ethyl AcetateHPLC GradeExtraction Solvent
Acetonitrile, Water, Formic AcidHPLC/LC-MS GradeMobile Phase for Analysis
Magnetic Stirrer with HotplateStandard Laboratory EquipmentReaction Agitation and Temperature Control
pH MeterStandard Laboratory EquipmentBuffer Preparation
HPLC System with UV/DAD DetectorStandard Analytical EquipmentReaction Monitoring and Quantification
LC-MS SystemStandard Analytical EquipmentProduct Identification
NMR SpectrometerStandard Analytical EquipmentStructural Elucidation

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Substrate Stock: Prepare a 100 mM stock solution of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine in a suitable organic solvent (e.g., DMSO or Acetonitrile) to ensure solubility before dilution in the aqueous buffer.

  • Enzyme Stock:

    • Laccase: Prepare a 1 mg/mL stock solution in 0.1 M sodium acetate buffer (pH 5.0). Store on ice.

    • HRP: Prepare a 1 mg/mL stock solution in 0.1 M sodium acetate buffer (pH 5.0). Store on ice.

  • H₂O₂ Stock: Prepare a 100 mM working solution of H₂O₂ by diluting the 30% stock in deionized water. Caution: Handle H₂O₂ with care.

Protocol 2: General Enzymatic Coupling Reaction

This protocol provides a starting point for optimization. The ideal conditions may vary depending on the specific substrates and desired product (homo- vs. hetero-coupling).

  • Reaction Setup: In a 10 mL glass vial equipped with a magnetic stir bar, add 5 mL of 0.1 M sodium acetate buffer (pH 5.0).

  • Substrate Addition: Add the substrate stock solution to achieve a final concentration of 1-10 mM. Allow the solution to mix for 5 minutes at the desired reaction temperature (start with 25-30°C).

  • Control Sample: Before adding the enzyme, withdraw a 50 µL aliquot. This will serve as your time-zero (t=0) control. Quench the reaction immediately as described in Protocol 3.

  • Reaction Initiation:

    • For Laccase: Add 10-50 µL of the laccase stock solution (corresponding to an appropriate activity level, e.g., 5-20 U/mL) to the reaction mixture. Ensure the vial is open to the air to provide a source of oxygen.

    • For HRP: Add 10-50 µL of the HRP stock solution. To initiate the reaction, add the H₂O₂ solution dropwise over several hours using a syringe pump to achieve a final concentration of 1-1.2 equivalents relative to the substrate. A slow addition rate is critical to prevent HRP inactivation.[8]

  • Reaction Monitoring: Withdraw 50 µL aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Quench each aliquot immediately and prepare for HPLC analysis.

  • Negative Control: Set up a parallel reaction containing all components except the enzyme to monitor for any non-enzymatic background reaction.

  • Reaction Termination: Once the reaction has reached completion (as determined by HPLC), terminate the entire batch by adding an equal volume of ethyl acetate and proceeding with extraction.

Protocol 3: Reaction Monitoring by HPLC

High-Performance Liquid Chromatography (HPLC) is an essential tool for tracking substrate consumption and product formation in real-time.[12][13][14]

  • Sample Quenching: Immediately add the 50 µL reaction aliquot to a microcentrifuge tube containing 150 µL of cold acetonitrile. This will precipitate the enzyme and halt the reaction.

  • Sample Preparation: Vortex the tube for 30 seconds, then centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis.

HPLC Method Parameters (Starting Point)

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV/DAD at 254 nm, 280 nm, and a wavelength scan (210-400 nm) to identify optimal detection for all components
Injection Volume 10 µL
Protocol 4: Product Purification and Characterization
  • Extraction: Pool the quenched reaction mixture and extract three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product(s).

  • Characterization:

    • LC-MS: Confirm the molecular weight of the purified product(s).[15]

    • NMR: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and regiochemistry of the coupling.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
No reaction or very low conversion 1. Inactive enzyme. 2. Sub-optimal pH or temperature. 3. Substrate is not a substrate for the enzyme. 4. (For HRP) Enzyme inactivation by H₂O₂.1. Test enzyme activity with a standard substrate (e.g., ABTS for laccase, guaiacol for HRP). 2. Screen a range of pH values (4-7) and temperatures (20-50°C). 3. Consider using a mediator (e.g., ABTS, HBT) for laccase, which can expand its substrate scope.[16] 4. Reduce the rate of H₂O₂ addition significantly; ensure the total amount does not greatly exceed 1.2 equivalents.
Formation of multiple products/polymerization 1. Radical coupling is non-selective. 2. High enzyme or substrate concentration.1. This is common in oxidative couplings.[4] Use analytical techniques (LC-MS) to identify major products. 2. Lower the enzyme and/or substrate concentration. Try adding the substrate slowly over time to keep the instantaneous concentration of radicals low.
Poor product yield 1. Incomplete reaction. 2. Product instability. 3. Loss during workup/purification.1. Extend the reaction time or increase the enzyme load. 2. Check product stability at the reaction pH and temperature. 3. Optimize extraction and chromatography protocols.

References

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Method

The Versatile Building Block: N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine in Modern Organic Synthesis

Introduction: Unveiling a Powerful Synthetic Tool In the landscape of modern organic synthesis, the quest for versatile and reactive building blocks is paramount for the efficient construction of complex molecular archit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Synthetic Tool

In the landscape of modern organic synthesis, the quest for versatile and reactive building blocks is paramount for the efficient construction of complex molecular architectures. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, a member of the 3-aminosulfolene family, has emerged as a significant scaffold in the synthesis of novel heterocyclic compounds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and synthetic applications of this valuable intermediate. The unique structural features of this compound, namely the electron-withdrawing sulfone group activating the double bond and the nucleophilic secondary amine, offer a rich platform for a variety of chemical transformations.

Compound Profile:

PropertyValue
IUPAC Name N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine
CAS Number 39565-69-0[1]
Molecular Formula C₁₀H₁₁NO₂S[1]
Molecular Weight 209.26 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Soluble in many organic solvents

The Synthetic Pathway: From a Simple Diene Adduct to a Versatile Amine

The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is elegantly achieved from the readily available starting material, 3-sulfolene (butadiene sulfone). The overall strategy involves a base-catalyzed isomerization followed by a nucleophilic addition of aniline.

Synthesis_Pathway cluster_0 Step 1: Isomerization cluster_1 Step 2: Michael Addition 3_Sulfolene 3-Sulfolene 2_Sulfolene 2-Sulfolene (α,β-unsaturated) 3_Sulfolene->2_Sulfolene Base (e.g., Triethylamine) Target_Compound N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine 2_Sulfolene->Target_Compound Aniline Aniline Aniline

Figure 1: General synthetic workflow for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

The key to this synthesis lies in the initial isomerization of 3-sulfolene to the thermodynamically less stable but more reactive 2-sulfolene. In 2-sulfolene, the carbon-carbon double bond is conjugated with the powerful electron-withdrawing sulfone group, rendering it highly susceptible to nucleophilic attack. This activation facilitates a Michael-type addition of aniline to afford the desired product.

Detailed Synthetic Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

Materials:

  • 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)

  • Aniline

  • Triethylamine (TEA)

  • Toluene

  • Ethanol

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chromatography column

Procedure:

Step 1: Isomerization of 3-Sulfolene to 2-Sulfolene

  • To a solution of 3-sulfolene (1.0 eq) in toluene, add triethylamine (0.1 eq).

  • Heat the mixture to reflux for 2-3 hours. The progress of the isomerization can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal for the vinyl protons of 3-sulfolene and the appearance of the characteristic signals for the vinyl protons of 2-sulfolene.

  • Upon completion, allow the reaction mixture to cool to room temperature.

Step 2: Nucleophilic Addition of Aniline

  • To the cooled solution containing 2-sulfolene, add aniline (1.1 eq) dropwise with stirring.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting 2-sulfolene is consumed.

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

Step 3: Purification

  • The crude product is purified by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity) is typically effective.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine as a crystalline solid.

Expected Yield: 60-75%

Characterization: The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Application in Heterocyclic Synthesis: A Gateway to Novel Pyrrolidines

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine serves as an excellent precursor for the synthesis of substituted pyrrolidines. The enamine-like reactivity of the double bond, coupled with the ability of the sulfone group to act as a leaving group or to be reductively removed, opens up diverse synthetic possibilities.

One notable application is its use in [3+2] cycloaddition reactions with activated olefins. The reaction proceeds through a formal cycloaddition followed by the extrusion of sulfur dioxide to generate the pyrrolidine ring.

Application_Pathway Start N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Intermediate Cycloadduct Intermediate Start->Intermediate [3+2] Cycloaddition Dienophile Activated Olefin (e.g., Maleimide) Product Substituted Pyrrolidine Intermediate->Product SO₂ Extrusion

Figure 2: Application in the synthesis of pyrrolidines via [3+2] cycloaddition.

Protocol: Synthesis of a Pyrrolidine Derivative

This protocol describes the synthesis of a substituted pyrrolidine via the reaction of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine with N-phenylmaleimide.

Materials:

  • N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

  • N-Phenylmaleimide

  • Xylene

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine (1.0 eq) and N-phenylmaleimide (1.05 eq) in xylene.

  • Heat the reaction mixture to reflux (approximately 140 °C) under a nitrogen atmosphere for 12-18 hours. The extrusion of sulfur dioxide gas will occur during the reaction. It is advisable to conduct the reaction in a well-ventilated fume hood.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyrrolidine derivative.

Expected Yield: 50-65%

Rationale for Experimental Choices:

  • High Temperature: The thermal extrusion of sulfur dioxide from the intermediate cycloadduct requires elevated temperatures, making a high-boiling solvent like xylene suitable.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent oxidation of the starting materials and intermediates at high temperatures.

  • Stoichiometry: A slight excess of the dienophile (N-phenylmaleimide) is used to ensure complete consumption of the starting amine.

Conclusion and Future Outlook

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is a readily accessible and highly versatile building block for organic synthesis. Its unique electronic properties allow for its participation in a range of transformations, most notably in the construction of nitrogen-containing heterocycles such as pyrrolidines. The protocols detailed in this application note provide a solid foundation for the synthesis and utilization of this compound. Further exploration of its reactivity, for instance in asymmetric catalysis or in the synthesis of other heterocyclic systems, promises to unlock new avenues for the development of novel molecules with potential applications in medicinal chemistry and materials science.

References

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. Available at: [Link]

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate. Available at: [Link]

  • Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3Amino5-cyclohexyliminothiophenes. ResearchGate. Available at: [Link]

  • 3-Cyanothiete 1,1-dioxide: synthesis and cycloaddition reactions. ResearchGate. Available at: [Link]

  • 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ResearchGate. Available at: [Link]

  • Nitrosation of Diphenylamine with 3,3-Dimethyl-2- Nitroso-2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1). Organic Syntheses. Available at: [Link]

  • US3928385A - Conversion of sulfolene to sulfolane in the presence of a tertiary amine. Google Patents.
  • Synthesis of 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives via LDA-Mediated Cyclization of o-(Alkylsulfonyl)benzyl Azides with Denitrogenation. ResearchGate. Available at: [Link]

  • Chemistry of Thiophene 1,1-Dioxides. The Dong Group. Available at: [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC - NIH. Available at: [Link]

  • N-(1, 1-dioxidotetrahydrothien-3-yl)-N-phenylamine, 1 gram. CP Lab Safety. Available at: [Link]

  • Sulfolene. Wikipedia. Available at: [Link]

  • 1,1-dioxido-N-phenylthiolan-3-amine. PubChem. Available at: [Link]

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  • 3-Sulfolene. PubChem - NIH. Available at: [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. Available at: [Link]

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Application

Assay development for testing the biological activity of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

Application Notes & Protocols Topic: Assay Development for Testing the Biological Activity of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Audience: Researchers, scientists, and drug development professionals. Int...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Assay Development for Testing the Biological Activity of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylamine Derivative

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development.[1] N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is a novel compound with a unique heterocyclic structure. While the biological activity of this specific molecule is largely uncharacterized, the structural motifs present in related phenylamine and thiophene derivatives have been associated with a range of biological activities, including anticancer and anti-inflammatory effects.[2][3] This application note provides a comprehensive guide to developing a suite of biochemical and cell-based assays to elucidate the biological activity and mechanism of action of this compound, with a focus on its potential as a modulator of key inflammatory signaling pathways.

As a Senior Application Scientist, the following guide is structured not as a rigid template, but as a logical workflow that begins with broad, high-throughput screening and progresses to more detailed, mechanistic studies. The causality behind each experimental choice is explained to provide a deeper understanding of the assay development process.[4]

Part 1: Initial Assessment of Cytotoxicity and Cell Viability

Before investigating the specific mechanism of action of a novel compound, it is crucial to first determine its effect on cell viability. This initial step helps to identify the appropriate concentration range for subsequent, more specific assays and distinguishes between a specific biological effect and general cytotoxicity.[5] We will utilize two common, yet distinct, methods for this purpose: the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[6][7]

Protocol 1.1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a relevant line for your research)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[8] Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 1.2: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[9] The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[10]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.

  • Incubation: Incubate for the desired exposure time.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Data Presentation: Hypothetical Cytotoxicity Data

Concentration (µM)Cell Viability (%) - MTT AssayCell Viability (%) - CellTiter-Glo®
0.198.5 ± 2.199.1 ± 1.8
195.2 ± 3.596.4 ± 2.9
1088.7 ± 4.290.1 ± 3.7
5052.1 ± 5.155.8 ± 4.5
10025.6 ± 3.928.3 ± 3.2

Data are presented as mean ± standard deviation.

Part 2: Investigating the Mechanism of Action - Modulation of Inflammatory Signaling Pathways

Based on the structural similarities to known bioactive molecules, a plausible hypothesis is that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine may modulate key inflammatory signaling pathways such as the NF-κB and p38 MAPK pathways.[11][12] These pathways are crucial in regulating immune responses, and their dysregulation is linked to various diseases, including cancer and inflammatory disorders.[13][14]

Signaling Pathway Overview

G cluster_0 NF-κB Pathway cluster_1 p38 MAPK Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR phosphorylates IKK Complex IKK Complex TNFR->IKK Complex phosphorylates IκB IκB IKK Complex->IκB phosphorylates IKK Complex->IκB degrades NF-κB NF-κB IκB->NF-κB inhibits Nucleus_NFkB NF-κB NF-κB->Nucleus_NFkB translocates Gene Transcription Gene Transcription Nucleus_NFkB->Gene Transcription Stress/Cytokines Stress/Cytokines MKK3/6 MKK3/6 Stress/Cytokines->MKK3/6 phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates Phospho-p38 p-p38 p38 MAPK->Phospho-p38 Downstream Targets Downstream Targets Phospho-p38->Downstream Targets

Caption: Simplified NF-κB and p38 MAPK signaling pathways.

Protocol 2.1: NF-κB Reporter Assay

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the translocation of NF-κB to the nucleus, where it binds to these response elements and drives the expression of the reporter gene.[15] A decrease in reporter gene activity in the presence of the compound indicates inhibition of the pathway.[16]

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

  • TNF-α (as a stimulant for the NF-κB pathway)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a 96-well plate with the NF-κB reporter plasmid and the control plasmid.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the compound. Incubate for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α stimulated control.

Protocol 2.2: Phospho-p38 MAPK ELISA

Principle: This ELISA-based assay quantifies the phosphorylated (active) form of p38 MAPK.[17] Cells are treated with the compound and then stimulated to activate the p38 MAPK pathway. The level of phosphorylated p38 is then measured using a specific antibody-based detection system.

Materials:

  • A549 cells (or other responsive cell line)

  • N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

  • Anisomycin (as a stimulant for the p38 MAPK pathway)

  • Phospho-p38 MAPK (Thr180/Tyr182) ELISA kit (e.g., from Cell Signaling Technology or R&D Systems)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate. The next day, pre-treat the cells with the compound for 1 hour.

  • Stimulation: Stimulate the cells with anisomycin (e.g., 10 µg/mL) for 30 minutes.

  • Lysis: Lyse the cells with the buffer provided in the ELISA kit.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the amount of phosphorylated p38 MAPK in each sample.

  • Data Analysis: Determine the concentration of phospho-p38 from the standard curve and calculate the percentage of inhibition for each compound concentration.

Part 3: Direct Target Engagement - Biochemical Kinase Assay

To confirm that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine directly inhibits a specific kinase in the signaling pathway (e.g., a kinase upstream of p38 or IKK in the NF-κB pathway), a biochemical assay is the next logical step.[18] This cell-free assay will determine if the compound can directly inhibit the enzymatic activity of a purified kinase.[19]

Experimental Workflow

G Compound Compound Reaction Reaction Compound->Reaction Purified Kinase Purified Kinase Purified Kinase->Reaction ATP & Substrate ATP & Substrate ATP & Substrate->Reaction Detection Detection Reaction->Detection Inhibition Data Inhibition Data Detection->Inhibition Data

Caption: Workflow for a biochemical kinase inhibition assay.

Protocol 3.1: In Vitro Kinase Inhibition Assay (e.g., for p38α)

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by a purified kinase enzyme. The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.

Materials:

  • Purified, active p38α kinase

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP

  • Assay buffer

  • N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Add serial dilutions of the compound to the wells of a 384-well plate.

  • Kinase Reaction: Add the purified kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This typically involves a second incubation period.

  • Signal Measurement: Measure the luminescence, which will be inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Part 4: Assay Validation and Data Interpretation

The reliability of the data generated from these assays is paramount. Therefore, each assay must be validated to ensure it is suitable for its intended purpose.[20] Key validation parameters, as outlined in guidelines such as the ICH Q2(R1), include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[21][22] For high-throughput screening assays, the Z'-factor is a common statistical parameter used to assess the quality of the assay.[23]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Example)
Z'-factor A measure of the statistical effect size, separating the signal from the background noise.Z' > 0.5 indicates an excellent assay.
Precision The closeness of agreement between a series of measurements.Coefficient of variation (CV) < 15%.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% of a known spike.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.99 for the standard curve.

By following this structured, multi-faceted approach, researchers can effectively characterize the biological activity of novel compounds like N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. This logical progression from broad cytotoxicity screening to specific, mechanistic assays ensures that the resulting data is both robust and insightful, providing a solid foundation for further drug development efforts.[24][25]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [21]

  • p38 MAPK Signaling Review. Assay Genie. [11]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [22]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [26]

  • Small Molecule Drug Discovery. Promega Corporation. [24]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [20]

  • Quality Guidelines. International Council for Harmonisation (ICH). [27]

  • New FDA Guidance on Bioanalytical Method Validation. Kymos. [28]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [29]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [23]

  • FDA Announces Draft Guidance for Bioanalytical Method Validation. BioPharm International. [30]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [31]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [6]

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  • Transcription - NF-kB signaling pathway. Bio-Rad. [13]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. [5]

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Method

Application Notes &amp; Protocols: High-Purity Isolation of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

Introduction: The Imperative for Purity N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its structure, comb...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its structure, combining a sulfolene moiety with an aromatic amine, offers a unique scaffold for developing novel molecular entities. The sulfolene group can act as a stable structural element or as a precursor to 1,3-dienes via thermal extrusion of sulfur dioxide.[3][4] The biological and material properties of derivatives are critically dependent on the purity of this starting material. Impurities, such as unreacted precursors, side-products, or degradation compounds, can lead to ambiguous analytical results, poor reproducibility in downstream reactions, and unpredictable pharmacological profiles.

This document provides a comprehensive guide to the purification of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, moving beyond simple protocols to explain the underlying chemical principles. We will explore strategies from initial workup to advanced chromatographic techniques and final purity verification, empowering researchers to obtain material of the highest possible quality.

Foundational Analysis: Molecular Properties and Anticipated Impurities

A successful purification strategy begins with understanding the target molecule and its likely contaminants.

  • Target Molecule: The presence of a secondary aromatic amine group confers basic properties, while the sulfone group is a strong hydrogen bond acceptor, contributing to polarity. The compound is a crystalline solid, making recrystallization a viable primary purification method.[3]

  • Potential Impurities: The nature of impurities is dictated by the synthetic route. A common synthesis involves the coupling of an aniline derivative with a sulfolene precursor.[1] Therefore, typical impurities may include:

    • Unreacted Starting Materials: Aniline and the activated sulfolene precursor.

    • By-products: Compounds resulting from side reactions, such as di-substituted products or products of ring-opening.

    • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

    • Degradation Products: The sulfolene ring is generally stable but can be sensitive to extreme thermal or chemical conditions.[5]

General Purification Workflow

The purification process is a multi-step sequence designed to systematically remove different classes of impurities. The optimal path depends on the impurity profile of the crude material.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Acid-Base Workup Crude->Workup Remove salts, water-soluble impurities Analysis1 Purity Check (TLC/LCMS) Workup->Analysis1 Recryst Recrystallization Analysis1->Recryst Crystalline solid, high initial purity Chrom Column Chromatography Analysis1->Chrom Oily solid or complex mixture Analysis2 Purity Check (TLC/HPLC) Recryst->Analysis2 Analysis2->Chrom Purity <95% Pure Pure Product (>95%) Analysis2->Pure Purity OK Analysis3 Purity Check (HPLC/NMR) Chrom->Analysis3 Analysis3->Recryst Further polishing required Analysis3->Pure Purity OK End Final Characterization (NMR, MS, mp) Pure->End

Caption: General decision workflow for the purification of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

Technique I: Recrystallization

Recrystallization is the preferred method for purifying crystalline solids when impurities have different solubility profiles from the main product. The goal is to identify a solvent (or solvent system) in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

Protocol 3.1: Systematic Solvent Screening

Causality: An effective recrystallization relies on a significant difference in the compound's solubility across a temperature gradient. This protocol systematically and efficiently identifies a suitable solvent using minimal material.

  • Setup: Place approximately 20-30 mg of crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition.

  • Initial Solubility Test:

    • If the solid dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent but may be useful as a "soluble" component in a solvent pair.

    • If the solid is largely insoluble, proceed to the next step.

  • Hot Solubility Test: Heat the tubes containing insoluble material in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling and Crystallization: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: The ideal solvent is one that fully dissolves the compound when hot and yields a high recovery of crystalline solid upon cooling. Note the quantity and quality of the crystals.

Solvent CandidateSolubility (25°C)Solubility (75°C)Crystal Formation on CoolingAssessment
IsopropanolLowHighHigh (Good quality)Excellent Candidate
Ethyl AcetateMediumHighMediumPossible, may have yield loss
TolueneLowMediumLowPoor Candidate
WaterInsolubleInsolubleN/AUnsuitable
Ethanol/Water (e.g., 2:1)LowHighHighGood for solvent-pair system [6]
Protocol 3.2: Bulk Recrystallization Protocol

Causality: This protocol scales up the findings from the solvent screen. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to remain in the "mother liquor" rather than being trapped in a rapidly crashing solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent (e.g., isopropanol) required to create a slurry. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under a vacuum to a constant weight.

Technique II: Column Chromatography

Chromatography is essential when recrystallization is ineffective or when dealing with complex mixtures of similar polarity. The basic amine functionality of the target compound presents a specific challenge with standard silica gel.

The Amine-Silica Interaction: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines can interact strongly with these sites via acid-base interactions, leading to poor separation, significant peak tailing, and in some cases, irreversible adsorption of the product onto the column.[7][8]

ChromatographySelection cluster_0 Method Selection start Is Chromatography Needed? method1 Standard Silica Gel + Amine Modifier (TEA) start->method1 Standard Lab Setup method2 Amine-Functionalized Silica start->method2 Persistent Tailing Issues method3 Reversed-Phase (C18) + Alkaline Mobile Phase start->method3 High Polarity Impurities desc1 Pros: Inexpensive, common Cons: TEA can be hard to remove method1->desc1 Details desc2 Pros: Excellent peak shape, no modifier Cons: More expensive stationary phase method2->desc2 Details desc3 Pros: Good for polar compounds Cons: Requires compatible hardware method3->desc3 Details

Caption: Decision tree for selecting an appropriate chromatography method for amine purification.

Protocol 4.1: Normal-Phase Chromatography with Triethylamine (TEA) Modifier

Causality: Adding a small amount (0.5-1%) of a competing amine like triethylamine (TEA) to the mobile phase neutralizes the acidic silanol sites on the silica.[8] The volatile TEA preferentially binds to these sites, allowing the target amine to elute properly with improved peak shape.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase (e.g., a gradient of ethyl acetate in hexanes) and add 0.5-1% (v/v) triethylamine.

  • Column Packing: Pack a column with silica gel (100-200 mesh is suitable for flash chromatography) using the initial mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% TEA). Do not let the column run dry.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, create a slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and dry-loading the resulting powder onto the top of the column.[9]

  • Elution: Run the column, collecting fractions. Gradually increase the polarity of the mobile phase as needed to elute the product.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Co-evaporation with a solvent like methanol may be necessary to remove residual TEA.

Protocol 4.2: Amine-Functionalized Silica Chromatography

Causality: Using a stationary phase where the silanol groups are chemically modified with amine functionalities (e.g., Biotage® KP-NH) provides a basic surface.[7] This eliminates the detrimental acid-base interaction without the need for mobile phase modifiers, simplifying the purification and workup.[7]

  • Column Selection: Choose a pre-packed amine-functionalized silica cartridge of appropriate size for the sample amount.

  • Mobile Phase: Use a simple non-modified mobile phase system (e.g., Hexanes/Ethyl Acetate gradient).

  • Equilibration: Equilibrate the column with the initial low-polarity mobile phase.

  • Sample Loading: Load the sample as described in Protocol 4.1.

  • Elution and Analysis: Run the gradient and collect/analyze fractions as previously described. The absence of TEA simplifies solvent removal.

Purity Assessment and Final Characterization

Confirming the purity and identity of the final product is a non-negotiable step. Using orthogonal analytical methods provides the highest degree of confidence.[10]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment.[11] A purity level of >95% is typically required for compounds used in biological assays.[10]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure and can detect solvent residues or other proton-containing impurities. Quantitative NMR (qNMR) can also be used for absolute purity determination.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing further evidence of its identity.[12]

  • Melting Point Analysis: A sharp and narrow melting point range is a strong indicator of high purity for a crystalline solid.

Protocol 5.1: Purity Verification by Reversed-Phase HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Integrate the peak area. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

References

  • Bayer Aktiengesellschaft. (n.d.). Process for the purification of aromatic amines. Google Patents.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfolene. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Talanta. (2008, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • Shell Oil Company. (n.d.). Purification of sulfolane compounds. Google Patents.
  • CP Lab Safety. (n.d.). N-(1, 1-dioxidotetrahydrothien-3-yl)-N-phenylamine, 1 gram. Retrieved from [Link]

  • Mascal, M. et al. (2019). Butadiene sulfone as 'volatile', recyclable dipolar, aprotic solvent for conducting substitution and cycloaddition reactions. ResearchGate. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. Retrieved from [Link]

  • Isis Pharmaceuticals Inc. (n.d.). Methods for detection, identification and quantification of impurities. Google Patents.
  • Kovalenko, S. et al. (2016). Substances yield after recrystallization from different solvents. ResearchGate. Retrieved from [Link]

  • Lee, J. et al. (2013). Synthesis of compounds 1, 2, and 3. ResearchGate. Retrieved from [Link]

  • Singh, V. et al. (2021). Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment. ResearchGate. Retrieved from [Link]

  • Singh, V. et al. (2021). Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment. PubMed. Retrieved from [Link]

  • Evans, P. et al. (2013). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. ResearchGate. Retrieved from [Link]

  • Adamed SP ZOO. (n.d.). Process for preparation of high purity n-[2-(diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

Introduction Welcome to the technical support guide for the synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. This molecule is a key intermediate in various research and development programs.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. This molecule is a key intermediate in various research and development programs. Its synthesis, typically involving the nucleophilic substitution of aniline onto an activated 2,3-dihydrothiophene-1,1-dioxide scaffold, can present challenges related to yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and improve your overall yield.

Part 1: Troubleshooting Guide

This section is designed to address specific issues encountered during the synthesis. The question-and-answer format allows you to quickly identify your problem and find targeted solutions.

Q1: My reaction yield is consistently low, or the reaction fails to proceed. What are the primary factors to investigate?

Low or no yield is the most common issue, often stemming from several root causes. A systematic approach is the most effective way to troubleshoot.[1]

Initial Diagnostic Checklist:

  • Purity of Reagents and Solvents: This is the most critical starting point. Impurities in your aniline, dihydrothiophene dioxide precursor, or solvent can inhibit the reaction.[2]

    • Aniline: Ensure it is freshly distilled or from a recently opened bottle, as it can oxidize and darken on storage.

    • Solvent: Use anhydrous grade solvents, especially for polar aprotic solvents like DMF or DMSO. Water can compete as a nucleophile and interfere with the function of many bases.

    • Precursor: Verify the purity and integrity of your 3-substituted-2,3-dihydrothiophene-1,1-dioxide starting material.

  • Atmospheric Conditions: The reaction may be sensitive to oxygen and moisture.[2] If you are using a strong base to deprotonate aniline, an inert atmosphere (Nitrogen or Argon) is essential to prevent quenching of the base and other side reactions.

  • Suboptimal Reaction Conditions: Temperature and reaction time are fundamental parameters that must be optimized.[1][2]

    • Temperature: Nucleophilic aromatic substitutions (SNAr) often require heating to overcome the activation energy barrier.[3] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60 °C, 80 °C, or higher) may be necessary.

    • Reaction Time: Monitor the reaction's progress using TLC or LC-MS.[1] Reactions may appear stalled but might simply require more time to reach completion.

Q2: I'm observing significant formation of side products. How can I improve selectivity?

The formation of side products points to issues with reaction selectivity or product stability.[1]

Common Side Products & Mitigation Strategies:

  • Di-substituted Products or Polymers: This can occur if there are multiple reactive sites or if the product itself is reactive under the reaction conditions.

    • Solution: Adjust the stoichiometry of your reactants. Using a slight excess (1.1-1.2 equivalents) of aniline can help ensure the complete consumption of the limiting electrophile without promoting further reactions. Control the temperature; running the reaction at the lowest effective temperature can disfavor side reactions that may have a higher activation energy.[1]

  • Product Decomposition: The desired N-phenylamine product might be unstable under prolonged heating or in the presence of a strong base.[1][2]

    • Solution: Monitor the reaction by TLC/LC-MS. If you see the product forming and then its concentration decreasing over time, it indicates degradation. Try reducing the reaction temperature or time. A milder base might also be necessary.

  • Elimination Products: Depending on the nature of the leaving group and the base used, elimination to form thiophene-1,1-dioxide could be a competing pathway.

    • Solution: Use a non-nucleophilic, sterically hindered base if deprotonation is required, or a weaker base like K₂CO₃ or Et₃N that is less likely to promote elimination.

Q3: The reaction is proceeding, but it is extremely slow. How can I increase the reaction rate?

Slow reaction kinetics can make a synthesis impractical. Several factors influence the rate of nucleophilic substitution.

Strategies to Accelerate the Reaction:

  • Increase Temperature: As mentioned, heating is a common way to increase the rate of most organic reactions. Experiment with stepwise temperature increases, monitoring for any increase in side product formation.

  • Choice of Solvent: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or NMP are known to accelerate SNAr and related reactions.[4] They effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive.

  • Use of a Base/Catalyst: The nucleophilicity of aniline can be significantly enhanced by deprotonation to form the anilide anion.

    • Strong Bases: A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to generate the anilide in situ. This dramatically increases the rate but also increases the risk of side reactions.

    • Carbonate Bases: Milder bases like K₂CO₃ or Cs₂CO₃ can facilitate the reaction, possibly by acting as a proton shuttle and neutralizing the acid formed during the substitution, without the high reactivity of strong bases.

  • Leaving Group Efficiency: The rate is highly dependent on the quality of the leaving group on the thiophene ring. The typical order of reactivity is: F > NO₂ > OTs > Br, Cl. If your precursor has a poor leaving group, consider synthesizing a more reactive analogue.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the likely reaction mechanism for this synthesis?

The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is a classic example of a nucleophilic substitution reaction. Given the electron-withdrawing nature of the sulfone (SO₂) group, the reaction likely proceeds via a Nucleophilic Aromatic Substitution (SNAr)-type mechanism .[3][5]

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of aniline attacks the electron-deficient carbon at the C3 position of the dihydrothiophene dioxide ring. This breaks the aromaticity of the double bond and forms a negatively charged intermediate, often called a Meisenheimer complex.[3]

  • Charge Delocalization: The negative charge of this intermediate is stabilized by resonance, particularly by the strongly electron-withdrawing sulfone group.

  • Elimination of Leaving Group: The aromatic system is restored by the elimination of the leaving group (e.g., a halide or tosylate), yielding the final product.

The first step, the nucleophilic attack, is typically the rate-determining step of the reaction.[5]

SNAr_Mechanism Reactants Reactants (Aniline + Substrate) Intermediate Meisenheimer-like Intermediate (Charge Stabilized by SO₂) Reactants->Intermediate 1. Nucleophilic Attack (Rate-Limiting) Product Final Product + Leaving Group Salt Intermediate->Product 2. Leaving Group Elimination

Caption: Proposed SNAr-type reaction mechanism.

FAQ 2: How critical is the choice of base for this reaction?

The choice of base is highly dependent on the reactivity of your specific substrate (i.e., the quality of the leaving group).

  • No Base: If the leaving group is very good (e.g., F, NO₂) and the reaction is run at a high temperature, it may proceed without a base. Aniline itself can act as the base to neutralize the generated acid (e.g., HBr).

  • Weak Base (e.g., K₂CO₃, Et₃N): This is often the safest starting point. These bases are sufficient to neutralize the acid byproduct, driving the equilibrium towards the product without being harsh enough to cause significant degradation.

  • Strong Base (e.g., NaH, KHMDS): Use a strong base only when the reaction is sluggish with weaker bases. A strong base will deprotonate aniline to form the highly nucleophilic anilide anion, which can dramatically increase the reaction rate. However, this also increases the risk of elimination and other side reactions.

FAQ 3: I am considering scaling up this synthesis. What is the most important parameter to monitor?

For scale-up, temperature control is the most critical parameter. Nucleophilic aromatic substitutions can be exothermic. What is easily managed on a 1 g scale can become a dangerous runaway reaction on a 1 kg scale. Ensure your reactor has adequate cooling capacity. Inefficient mixing at a larger scale can also lead to localized hot spots and increased side product formation.[2]

Part 3: General Troubleshooting Workflow

When encountering low yield, follow this logical progression to diagnose and solve the issue.

Troubleshooting_Workflow Start Problem: Low Yield Analysis Analyze Reaction Crude (TLC, LC-MS, NMR) Start->Analysis NoConversion Mainly Starting Material (Incomplete Conversion) Analysis->NoConversion No/Low Conversion SideProducts Complex Mixture (Side Products) Analysis->SideProducts Significant Impurities ProductLoss Product Observed, but Low Isolated Yield Analysis->ProductLoss Product Loss Sol_TempTime Increase Temperature and/or Reaction Time NoConversion->Sol_TempTime Sol_Reagents Verify Reagent & Solvent Purity (Use Anhydrous/Inert Atm.) NoConversion->Sol_Reagents Sol_Base Increase Base Strength (e.g., K₂CO₃ → NaH) NoConversion->Sol_Base Sol_OptimizeCond Lower Temperature Use Milder Base SideProducts->Sol_OptimizeCond Sol_Stoichiometry Adjust Reactant Stoichiometry SideProducts->Sol_Stoichiometry Sol_Workup Modify Workup/Purification (e.g., pH adjustment, different chromatography) ProductLoss->Sol_Workup

Caption: A systematic workflow for troubleshooting low yield.

Part 4: Data Summary & Recommended Starting Conditions

This table provides a starting point for reaction optimization. The exact conditions will depend on the specific substrate used.

ParameterRecommended Range / OptionsRationale & Key Considerations
Substrate 3-bromo- or 3-tosyloxy-2,3-dihydrothiophene-1,1-dioxideA good leaving group is essential for the reaction to proceed efficiently.
Nucleophile Aniline (1.1 - 1.5 equivalents)A slight excess drives the reaction to completion. Must be pure.
Solvent DMF, DMSO, NMP, AcetonitrilePolar aprotic solvents are preferred as they enhance nucleophilicity.[4]
Base K₂CO₃ (2.0 equiv.), Cs₂CO₃ (2.0 equiv.), NaH (1.2 equiv.)Start with K₂CO₃. Use NaH only if the reaction is very slow.
Temperature 60 - 120 °CHigher temperatures increase rate but may also promote side reactions.[1]
Atmosphere Nitrogen or ArgonCrucial when using strong, moisture-sensitive bases like NaH.[2]
Typical Time 4 - 24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.[1]

Part 5: Example Experimental Protocol

This protocol is a generalized starting point and should be adapted based on your specific substrate and laboratory safety procedures.

Synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine from 3-bromo-2,3-dihydrothiophene-1,1-dioxide

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reagent Addition: Under a positive flow of nitrogen, add anhydrous N,N-Dimethylformamide (DMF) to the flask. Add the 3-bromo-2,3-dihydrothiophene-1,1-dioxide (1.0 equivalent) to the stirred suspension.

  • Nucleophile Addition: Add freshly distilled aniline (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS every 2-4 hours.

  • Workup: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a brine solution, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure product.

References

  • Benchchem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Benchchem. (n.d.). N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.
  • Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d | PDF.
  • LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
  • National Institutes of Health (NIH). (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

Sources

Optimization

Technical Support Center: Troubleshooting Common Problems in the Synthesis of Thienylamine Derivatives

Welcome to the Technical Support Center for the synthesis of thienylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of thienylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Thienylamines are key structural motifs in a vast array of pharmaceuticals and functional materials. However, their synthesis can be fraught with challenges, from low yields and side reactions to issues with stability and purification. This guide provides a structured approach to understanding and overcoming these obstacles.

Section 1: General Troubleshooting

This section addresses broad issues that can occur in various synthetic approaches to thienylamine derivatives.

FAQ 1: My reaction is not working at all (no product formation). What should I check first?

When a reaction fails to produce any of the desired product, a systematic check of the fundamental components is crucial.

Troubleshooting Workflow:

G cluster_reagents Reagent Checks cluster_conditions Condition Checks start No Product Detected reagents Reagent Quality & Stoichiometry start->reagents Verify conditions Reaction Conditions reagents->conditions If reagents are fine cluster_reagents cluster_reagents setup Apparatus & Inertness conditions->setup If conditions are correct cluster_conditions cluster_conditions analysis Analytical Method setup->analysis If setup is correct end Problem Identified analysis->end If analysis is reliable reagent_purity Purity of starting materials (NMR, GC-MS) reagent_activity Activity of catalysts/reagents reagent_equivalents Correct stoichiometry temperature Correct temperature? time Sufficient reaction time? solvent Anhydrous/degassed solvent?

Caption: A systematic workflow for initial troubleshooting of a failed reaction.

  • Reagent Integrity :

    • Purity of Starting Materials : Thiophene precursors can be susceptible to oxidation or polymerization. Verify the purity of your starting materials using techniques like NMR or GC-MS.

    • Catalyst Activity : In metal-catalyzed reactions, ensure the catalyst has not been deactivated by exposure to air or moisture. For instance, palladium catalysts for Buchwald-Hartwig aminations are often air-sensitive.[1][2]

    • Base Strength and Solubility : The choice and quality of the base are critical. For example, in many cross-coupling reactions, the use of a strong, non-nucleophilic base like sodium tert-butoxide is common, but its effectiveness can be hampered by poor solubility in certain solvents.[2]

  • Reaction Conditions :

    • Inert Atmosphere : Many reactions for C-N bond formation are sensitive to oxygen and moisture.[3][4] Ensure your reaction setup is properly purged with an inert gas like argon or nitrogen.

    • Solvent Quality : Use of anhydrous and degassed solvents is often mandatory to prevent quenching of organometallic intermediates or hydrolysis of sensitive reagents.[5]

    • Temperature Control : Verify that the reaction is being conducted at the specified temperature. Overheating can lead to decomposition, while insufficient heat may prevent reaction initiation.

FAQ 2: My reaction yield is consistently low. How can I improve it?

Low yields can stem from a variety of factors, including incomplete conversion, competing side reactions, or product loss during workup.

Optimization Strategies:

ParameterPotential IssueRecommended Action
Concentration Bimolecular reactions may be too slow at high dilution.Increase the concentration of reactants.
Temperature Insufficient energy to overcome the activation barrier.Gradually increase the reaction temperature while monitoring for decomposition.
Reaction Time The reaction may not have reached completion.Monitor the reaction progress over a longer period using TLC or LC-MS.
Catalyst Loading Insufficient catalyst to drive the reaction to completion.Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
Ligand Choice In cross-coupling reactions, the ligand is crucial for catalyst stability and activity.Screen a variety of ligands. For Buchwald-Hartwig reactions, sterically hindered phosphine ligands are often effective.[1][2]
FAQ 3: I'm observing multiple spots on my TLC, indicating side products. What are the common side reactions and how can I minimize them?

Side product formation is a common issue that can complicate purification and reduce yields.

Common Side Reactions and Mitigation:

  • Over-alkylation/arylation : In the synthesis of primary or secondary thienylamines, further reaction to form tertiary amines or even quaternary ammonium salts can occur.[5]

    • Solution : Use a larger excess of the amine starting material or add the alkylating/arylating agent slowly to the reaction mixture.

  • Homocoupling : In cross-coupling reactions, the coupling of two molecules of the starting halide or two molecules of the organometallic reagent can occur.

    • Solution : Optimize the reaction conditions, particularly the choice of catalyst, ligand, and temperature.

  • Hydrodehalogenation : In palladium-catalyzed reactions, the replacement of a halide with a hydrogen atom can be a significant side reaction.[1]

    • Solution : This is often promoted by the presence of water or other protic sources. Ensure strictly anhydrous conditions. The choice of ligand can also influence this side reaction.

FAQ 4: My thienylamine derivative seems to be unstable and decomposes upon workup or purification. What can I do?

The stability of thienylamine derivatives can vary greatly depending on the substitution pattern. The free amines can be susceptible to oxidation and polymerization.[6]

Strategies for Handling Unstable Thienylamines:

  • Workup Conditions :

    • Avoid Strong Acids : Thienylamines can be sensitive to acidic conditions, which can lead to decomposition or polymerization.[7] Use mild workup procedures and avoid prolonged exposure to strong acids.

    • Inert Atmosphere : Perform the workup and purification under an inert atmosphere to prevent oxidation.

  • Purification :

    • Chromatography : Use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) to prevent decomposition on the column.

    • Crystallization : If possible, purify the product by crystallization to avoid prolonged exposure to silica gel.

  • Protection/Deprotection Strategy :

    • Consider protecting the amine functionality (e.g., as a carbamate) early in the synthesis and deprotecting it in the final step. This can improve the stability of intermediates. A common protecting group is the Boc group.

Section 2: Troubleshooting Specific Synthetic Methods

The Gewald Reaction (for 2-Aminothiophenes)

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[8][9][10]

Gewald_Reaction cluster_reactants Reactants Ketone Ketone/Aldehyde Product 2-Aminothiophene Ketone->Product Nitrile Active Methylene Nitrile Nitrile->Product Sulfur Elemental Sulfur Sulfur->Product Catalyst Base Catalyst (e.g., Morpholine, L-Proline) Catalyst->Product Catalyzes

Caption: Overview of the Gewald three-component reaction.

Q1: My Gewald reaction is sluggish or gives a poor yield. What are the critical parameters to optimize?

While often robust, the Gewald reaction's success is sensitive to several factors.

Troubleshooting the Gewald Reaction:

ParameterCommon IssueSuggested OptimizationReference
Catalyst Inefficient base catalysis.While traditional methods use bases like morpholine or triethylamine, greener and more efficient catalysts like L-proline or sodium aluminate have been reported to give high yields under mild conditions.[8][9]
Solvent Poor solubility of reactants or intermediates.DMF is a common and effective solvent. For greener alternatives, water has been used with specific catalysts.[8]
Temperature Reaction too slow at room temperature.Gentle heating (e.g., to 60 °C) can significantly improve the reaction rate and yield.[8]
Reactant Reactivity Malononitrile is generally more reactive than cyanoacetate. Cyclic ketones often give better yields than acyclic ones.If possible, choose more reactive starting materials.[8]
Ultrasound Slow reaction kinetics.Ultrasound irradiation has been shown to dramatically accelerate the Gewald reaction, often leading to product precipitation within minutes.[10]
Q2: I'm having trouble with the purification of my 2-aminothiophene derivative. What are the recommended methods?

Purification can sometimes be challenging due to the nature of the product and potential side products.

  • Direct Precipitation : In some cases, the 2-aminothiophene product will precipitate directly from the reaction mixture upon cooling, allowing for simple filtration.[10]

  • Column Chromatography : This is a standard method, but as mentioned previously, use deactivated silica gel to prevent decomposition of the amine.

  • Recrystallization : If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol) is an excellent method for obtaining high-purity material.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann)

These are powerful methods for forming C-N bonds between a thiophene ring and an amine.

Q1: My Buchwald-Hartwig amination of a halothiophene is failing. What are the common pitfalls?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective but sensitive to reaction conditions.[1][11]

Buchwald_Hartwig Thiophene Halothiophene Product Thienylamine Thiophene->Product Amine Amine Amine->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base Base->Product

Caption: Key components of the Buchwald-Hartwig amination reaction.

Troubleshooting Buchwald-Hartwig Amination:

  • Catalyst Deactivation : The sulfur atom in the thiophene ring can act as a poison to the palladium catalyst.

    • Solution : Use ligands that are specifically designed for heteroaromatic substrates. Sterically hindered biarylphosphine ligands are often a good choice.[2]

  • Incorrect Base : The choice of base is critical and depends on the substrates.

    • Solution : Sodium tert-butoxide is a common choice, but for sensitive substrates, a weaker base like potassium carbonate or cesium carbonate may be necessary.[2]

  • Ligand Selection : The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

    • Solution : There is no universal ligand. It is often necessary to screen a few different ligands to find the optimal one for a particular substrate combination.

Q2: I'm considering using an Ullmann condensation for my C-N coupling. What are the advantages and disadvantages compared to palladium-catalyzed methods, and what are the key challenges?

The Ullmann condensation is a copper-catalyzed C-N bond formation reaction.[12][13]

Ullmann Condensation vs. Buchwald-Hartwig Amination:

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (often stoichiometric in older procedures, catalytic in modern methods)Palladium (catalytic)
Cost Generally less expensive catalyst.Palladium catalysts can be expensive.
Reaction Conditions Traditionally requires high temperatures (>200 °C) and polar aprotic solvents. Modern methods use ligands to lower the reaction temperature.Generally proceeds under milder conditions.
Substrate Scope Traditionally required electron-deficient aryl halides. Modern methods have expanded the scope.Very broad substrate scope.
Ligands Diamines or acetylacetonates can accelerate the reaction.[14]Phosphine-based ligands are common.

The primary challenge with the Ullmann reaction is the often harsh conditions required, which may not be compatible with sensitive functional groups. However, for certain substrates, it can be a cost-effective alternative to palladium-catalyzed methods.

Synthesis of 3-Aminothiophenes

The synthesis of 3-aminothiophenes is generally more challenging than that of their 2-amino counterparts due to the regiochemistry of many thiophene-forming reactions.

Q1: The synthesis of 3-aminothiophene is notoriously difficult. What are the most reliable methods and their associated challenges?
  • From 3-Oxotetrahydrothiophenes : This method involves the reaction of a 3-oxotetrahydrothiophene with a hydroxylamine salt.[15] The challenge lies in the synthesis of the starting 3-oxotetrahydrothiophene.

  • Curtius Rearrangement : Starting from the commercially available thiophene-3-carboxylic acid, a Curtius rearrangement can be performed to yield 3-aminothiophene.[6] The key challenge here is the handling of the potentially explosive azide intermediate.

  • From Allenes and Thioamides : A tandem thio-Michael addition, oxidative annulation, and 1,2-sulfur migration pathway has been reported for the synthesis of highly functionalized 3-aminothiophenes.[16] This method offers good yields but may require access to specialized starting materials.

The free 3-aminothiophene is known to be unstable, so it is often generated and used in situ or isolated as a more stable salt or protected derivative.[6]

Section 3: Purification and Characterization

FAQ 1: What are the best practices for the purification of thienylamine derivatives?

As mentioned earlier, the stability of thienylamines can be a concern during purification.

  • Column Chromatography :

    • Use a less acidic stationary phase like alumina or deactivated silica gel.

    • Add a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to the eluent to prevent streaking and decomposition.

  • Acid-Base Extraction :

    • This can be an effective method for separating the basic thienylamine from neutral or acidic impurities. However, be mindful of the potential instability of the amine in strongly acidic solutions.

  • Recrystallization :

    • This is the preferred method for obtaining highly pure, crystalline material when applicable.

FAQ 2: What are the key spectroscopic features (NMR, IR, Mass Spec) to confirm the identity and purity of my thienylamine derivative?

Spectroscopic analysis is essential for confirming the structure and purity of your synthesized compound.[17][18][19][20]

Spectroscopic Characterization of Thienylamines:

TechniqueKey Features to Look For
¹H NMR - Amine Protons (N-H) : Broad signal, chemical shift can vary depending on solvent and concentration. Can be confirmed by a D₂O exchange experiment, where the peak disappears.[21]- Thiophene Protons : Signals in the aromatic region (typically 6.5-8.0 ppm) with characteristic coupling constants for the thiophene ring.- Alkyl/Aryl Substituents : Signals corresponding to the other groups in the molecule.
¹³C NMR - Thiophene Carbons : Signals in the aromatic region (typically 110-150 ppm).- Carbon attached to Nitrogen : The chemical shift will be influenced by the electron-donating nature of the amino group.
IR Spectroscopy - N-H Stretching : For primary amines, two bands are typically observed in the 3300-3500 cm⁻¹ region. Secondary amines show one band in this region.[21]- C-N Stretching : Typically observed in the 1250-1350 cm⁻¹ region.- Thiophene Ring Vibrations : Characteristic bands for the C=C and C-S stretching of the thiophene ring.
Mass Spectrometry - Molecular Ion Peak (M⁺) : The "Nitrogen Rule" states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[21]- Fragmentation Pattern : Look for characteristic fragmentation patterns, such as alpha-cleavage adjacent to the amine.

References

  • Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from [Link]

  • ACS Publications. (n.d.). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Retrieved from [Link]

  • Journal of Chemical Reaction and Synthesis. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

  • MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Three component reaction for the synthesis of 3‐aminothiophenes. Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom.
  • ACS Publications. (2007). Thiophene Amination Routes to Nitrogen Functionalized Conjugated Polymers. Retrieved from [Link]

  • PubMed. (2015). Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Transition-metal-catalysed C-N bond activation. Retrieved from [Link]

  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). C-N bond forming cross-coupling reactions: an overview. Retrieved from [Link]

  • Chemistry World. (2025). Modular strategy opens up new way to synthesise arylated thiophene rings. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Transition-Metal Catalyzed Oxidative Cross-Coupling Reactions to Form C-C Bonds Involving Organometallic Reagents as Nucleophiles. Retrieved from [Link]

  • Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. Retrieved from [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Reddit. (2014). I just started grad school and I can't get a simple enamine synthesis to work. Please help!. Retrieved from [Link]

  • Aidic. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

  • PubChem. (n.d.). Ethylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • NIH. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Retrieved from [Link]

  • RSC Publishing. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. Retrieved from [Link]

  • YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Some Thienopyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Long-Term Stability of TiS2–Alkylamine Hybrid Materials. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis Of Some New Thieno[2,3-D]Pyrimidin-4- Amine Derivatives. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • YouTube. (2024). Synthesis and Reactions of Amines. Retrieved from [Link]

  • NIH. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

Welcome to the technical support center for the synthesis and optimization of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target molecule.

I. Introduction to the Synthesis

The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, a member of the 3-aminosulfolene family, is a valuable transformation in organic synthesis. This compound serves as a key building block for more complex molecules in medicinal chemistry and materials science[1]. The primary synthetic route involves the reaction of a sulfolene precursor with aniline. While the reaction appears straightforward, achieving high yield and purity requires careful optimization of reaction conditions and an awareness of potential side reactions.

The most common approach is the direct reaction of 3-sulfolene with aniline. This reaction is believed to proceed via a Michael-type addition of the aniline to the electron-deficient double bond of 2-sulfolene, which is in equilibrium with 3-sulfolene under thermal conditions.

reaction_overview 3-Sulfolene 3-Sulfolene 2-Sulfolene 2-Sulfolene 3-Sulfolene->2-Sulfolene Isomerization Product N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine 2-Sulfolene->Product Michael Addition Aniline Aniline Aniline->Product

Caption: General reaction pathway for the synthesis.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Insufficient reaction temperature: The isomerization of 3-sulfolene to the reactive 2-sulfolene isomer is temperature-dependent. 2. Low reactivity of aniline: Electron-withdrawing groups on the aniline can decrease its nucleophilicity. 3. Catalyst inefficiency or absence: While the reaction can proceed thermally, a catalyst can be beneficial.1. Increase reaction temperature: Gradually increase the temperature to 120-150 °C and monitor the reaction by TLC. 2. Use a more nucleophilic aniline derivative or increase reaction time. 3. Introduce a mild Lewis acid or base catalyst to facilitate the Michael addition.
Formation of Multiple Products/Side Reactions 1. Over-reaction/Dimerization: At high temperatures and concentrations, side reactions can occur. 2. Oxidation of aniline: Aniline is susceptible to oxidation, especially at elevated temperatures. 3. Decomposition of sulfolene: Prolonged heating can lead to the extrusion of SO₂ and the formation of butadiene, which can polymerize.1. Lower the reaction temperature once the initial conversion is observed. Use a higher dilution of reactants. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.
Difficult Purification 1. Presence of unreacted starting materials: Aniline and 3-sulfolene can be difficult to separate from the product. 2. Formation of polar byproducts: Oxidation and decomposition products can complicate purification.1. Optimize stoichiometry to ensure complete conversion of the limiting reagent. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient). 2. Aqueous workup with a mild acid can help remove basic impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent can significantly impact the reaction rate and outcome. High-boiling, non-polar aprotic solvents such as toluene or xylene are often preferred to achieve the necessary reaction temperatures for the isomerization of 3-sulfolene. In some cases, polar aprotic solvents like DMF or DMSO can also be used, particularly if a catalyst is employed.

Q2: Is a catalyst necessary for this reaction?

A2: The reaction can proceed thermally without a catalyst. However, to improve the reaction rate and yield, especially with less reactive anilines, a catalyst can be beneficial. Mild Lewis acids can activate the sulfolene, while bases can deprotonate the aniline to increase its nucleophilicity.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system, such as a mixture of hexane and ethyl acetate, to achieve good separation between the starting materials and the product. The spots can be visualized under UV light.

Q4: What are the expected spectroscopic characteristics of the product?

A4: While specific experimental data for the title compound is not widely published, based on analogous structures, the following can be anticipated:

  • ¹H NMR: Signals for the phenyl protons will appear in the aromatic region (approx. δ 7.0-7.5 ppm). The protons on the dihydrothienyl ring will show characteristic multiplets in the aliphatic region. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: Resonances for the aromatic carbons of the phenyl group and the carbons of the dihydrothienyl ring will be observed. The carbon bearing the sulfone group will be significantly downfield.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretch (aromatic), and strong absorptions for the S=O stretches of the sulfone group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) should be present.

Q5: What are the potential side products I should be aware of?

A5: Besides unreacted starting materials, potential side products include:

  • Aniline self-condensation products: Can form under harsh conditions.

  • Butadiene polymers: If 3-sulfolene decomposes by extruding SO₂.

  • Oxidized aniline derivatives: Azoxybenzene and other colored impurities can form if the reaction is not performed under an inert atmosphere.[2]

IV. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. Optimization may be required based on the specific aniline derivative and available laboratory equipment.

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • Aniline

  • Toluene (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware for reflux under an inert atmosphere

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-sulfolene (1.0 eq) in anhydrous toluene.

  • Addition of Reagents: Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 hexane/ethyl acetate). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • The final product can be further purified by recrystallization from a suitable solvent system if necessary.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (3-Sulfolene in Toluene) addition 2. Add Aniline & Acetic Acid setup->addition reflux 3. Reflux at 110-120°C addition->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to RT & Evaporate Solvent monitor->cool Reaction Complete chromatography 6. Column Chromatography cool->chromatography recrystallize 7. Recrystallization (optional) chromatography->recrystallize product Pure Product recrystallize->product

Caption: Step-by-step experimental workflow.

V. Safety Precautions

  • 3-Sulfolene: Can be an irritant. Handle with gloves and in a well-ventilated fume hood.

  • Aniline: Toxic and readily absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene: Flammable and has known health risks. Use in a fume hood and away from ignition sources.

  • Glacial Acetic Acid: Corrosive. Handle with care.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

VI. References

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • CP Lab Safety. (n.d.). N-(1, 1-dioxidotetrahydrothien-3-yl)-N-phenylamine, 1 gram. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of compounds 1, 2, and 3. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfolene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

  • SpringerLink. (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

  • PubMed. (n.d.). The degradation products of aniline in the solutions with ozone and kinetic investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). Can sulfur containing reducing agents undergo addition reaction with aniline? if so what conditions favors the reaction ?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrosation of Diphenylamine with 3,3-Dimethyl-2- Nitroso-2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-(N-8-aminoquinoline)-5-oxopyrazole. Retrieved from [Link]

Sources

Optimization

Identifying and minimizing side products in the synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

Welcome to the technical support center for the synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, you will find troubleshooting guides and frequently asked questions in a user-friendly format to help you identify and minimize the formation of key side products, ensuring the desired purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine?

There are two primary synthetic strategies for the preparation of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine:

  • Nucleophilic Substitution: This approach typically involves the reaction of a 3-halosulfolane or a related electrophile with aniline. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed.

  • Reductive Amination: This method utilizes the reaction of sulfolan-3-one with aniline in the presence of a reducing agent. This one-pot procedure can be efficient but may present challenges in controlling selectivity.[1]

  • Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for forming the C-N bond between a sulfolene-based precursor and aniline.[2][3][4][5][6] This reaction offers good functional group tolerance but requires careful optimization of the catalyst, ligand, and base to minimize side reactions.

Q2: I am observing an impurity with the same mass as my product in the mass spectrum. What could it be?

A common issue is the formation of a constitutional isomer, N-(1,1-dioxido-2,5-dihydrothien-2-yl)-N-phenylamine . This occurs due to the base-catalyzed isomerization of the starting 3-sulfolene precursor to the thermodynamically more stable 2-sulfolene.[7] This isomerization is a frequent complication in reactions involving sulfolenes under basic conditions.

Q3: My reaction is showing a product with a higher molecular weight than expected. What is a likely cause?

A higher molecular weight impurity could be the result of di-arylation , leading to the formation of N,N-diphenyl-3-aminosulfolane . This can occur, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination, if the reaction conditions are not carefully controlled, or if there is an excess of the aryl halide coupling partner.

Q4: I am seeing a significant amount of dark, insoluble material in my reaction mixture. What could be the reason?

The formation of dark, insoluble materials often points to polymerization or decomposition of the starting materials or products. Aniline is susceptible to oxidative polymerization, which can be promoted by certain catalysts or reaction conditions. Additionally, the sulfolene ring can undergo decomposition, especially at elevated temperatures.

Troubleshooting Guides

Issue 1: Presence of an Isomeric Impurity

Symptom: Your analytical data (e.g., HPLC, GC-MS) shows a peak with the same mass-to-charge ratio as your desired product, but with a different retention time. Your ¹H NMR spectrum may show complex signals in the vinyl region.

Likely Cause: Base-catalyzed isomerization of the 3-sulfolene starting material to 2-sulfolene, leading to the formation of N-(1,1-dioxido-2,5-dihydrothien-2-yl)-N-phenylamine.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for isomeric impurity.

Detailed Protocols:

  • Minimizing Isomerization During Synthesis:

    • Base Selection: Opt for milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over stronger bases like sodium tert-butoxide (NaOtBu).

    • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

    • Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

  • Purification:

    • Chromatography: Separation of the constitutional isomers can be challenging. A reversed-phase HPLC method using a column with π-π interaction capabilities, such as a phenyl-hexyl or pentafluorophenyl (PFP) column, may provide the necessary selectivity.

    • Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be an effective method for separating the isomers.

Issue 2: Formation of a Di-arylated Side Product

Symptom: A peak corresponding to a higher molecular weight, likely N,N-diphenyl-3-aminosulfolane, is observed in your MS and HPLC data.

Likely Cause: Over-arylation of the primary amine product, particularly in palladium-catalyzed coupling reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for di-arylated impurity.

Detailed Protocols:

  • Stoichiometric Control:

    • Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of the sulfolene precursor to aniline, or a slight excess of aniline, to favor the mono-arylated product.

  • Catalyst System Optimization (for Buchwald-Hartwig reactions):

    • Ligand Selection: Employ sterically hindered phosphine ligands. The increased steric bulk around the palladium center can disfavor the second arylation step.

    • Catalyst Loading: Reduce the palladium catalyst loading to the minimum required for efficient reaction, as higher catalyst concentrations can sometimes promote side reactions.

  • Purification:

    • The di-arylated product should have significantly different polarity compared to the mono-arylated product, making it readily separable by standard column chromatography on silica gel.

Issue 3: Low Yield and Product Decomposition

Symptom: Low isolated yield of the desired product, accompanied by the formation of dark, insoluble tars or baseline noise in the chromatogram.

Likely Cause: Decomposition of the sulfolene ring or oxidative polymerization of aniline.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield and decomposition.

Detailed Protocols:

  • Reaction Temperature: Avoid excessive heating. The thermal decomposition of 3-sulfolene to butadiene and sulfur dioxide is a known process.[8]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxygen-mediated side reactions, particularly the oxidative polymerization of aniline.

  • Solvent Degassing: Use properly degassed solvents to remove dissolved oxygen.

  • Reagent Purity: Ensure the use of high-purity, freshly distilled aniline, as impurities can catalyze polymerization.

Analytical Characterization of Potential Side Products

Accurate identification of side products is crucial for effective troubleshooting. Below is a table summarizing the expected analytical signatures of the main product and its likely impurities.

Compound NameMolecular WeightExpected ¹H NMR Signals (Key Features)Expected Mass Spectrum (EI)
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine 211.28Aromatic protons of the phenyl group, signals for the CH and CH₂ groups of the 2,3-dihydrothiophene ring, and a vinyl proton.Molecular ion peak (M⁺) at m/z 211. Fragmentation may involve loss of SO₂.
N-(1,1-dioxido-2,5-dihydrothien-2-yl)-N-phenylamine (Isomer)211.28Aromatic protons of the phenyl group, signals for the CH and CH₂ groups of the 2,5-dihydrothiophene ring, and two distinct vinyl protons.Molecular ion peak (M⁺) at m/z 211. Fragmentation pattern may be similar to the desired product, but with subtle differences.
N,N-diphenyl-3-aminosulfolane (Di-arylated Product)287.37Aromatic protons of two phenyl groups and signals for the CH and CH₂ groups of the tetrahydrothiophene ring. No vinyl protons.Molecular ion peak (M⁺) at m/z 287.

References

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Sulfolene. Wikipedia. [Link]

  • A General Synthesis of End-Functionalized Oligoanilines via Palladium-Catalyzed Amination. Journal of the American Chemical Society. [Link]

  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules. [Link]

  • Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). University of Missouri–St. Louis. [Link]

  • N-[2-(Phenyl-sulfon-yl)eth-yl]benzyl-amine. Acta Crystallographica Section E. [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database. [Link]

  • 1968 3 Sulfolene A Butadiene Source For A Diels Alder Synthesis An Undergraduate Laboratory Experiment. Scribd. [Link]

  • Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances. [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

  • 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Diphenylamine. NIST WebBook. [Link]

  • Give the equation to show the formation of 1,3-butadiene from 3-sulfolene. Study.com. [Link]

  • Experiment #4 Diels-Alder Reaction. Edubirdie. [Link]

  • 1H NMR and 13C NMR spectral date of compounds. The Royal Society of Chemistry. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Process for producing sulfolane compounds.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine in Assays

Welcome to the technical support resource for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and pract...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound in various assay formats. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Challenge

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is a heterocyclic compound with a chemical structure that suggests potential challenges in achieving sufficient aqueous solubility for biological assays. The presence of a phenyl group and a dihydrothienyl ring system contributes to its hydrophobic character, while the sulfone group adds some polarity. However, the overall molecule is likely to be poorly soluble in water, a common issue for many promising drug candidates.[1][2] Poor solubility can lead to a host of problems in experimental settings, including precipitation in stock solutions or assay media, which can result in inaccurate compound concentrations, decreased biological activity, and high variability in results.[3]

This guide provides a systematic approach to addressing these solubility issues, from preparing initial stock solutions to optimizing final assay conditions.

Frequently Asked Questions (FAQs)

Q1: My N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.

Troubleshooting Steps:

  • Reduce the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 1%, as higher concentrations can be cytotoxic or interfere with the assay.[4][5][6]

  • Modify the dilution method: Instead of a single large dilution step, try a serial dilution approach. This can sometimes keep the compound in solution more effectively.

  • Incorporate solubility enhancers: Consider the use of co-solvents, surfactants, or cyclodextrins in your assay buffer to increase the aqueous solubility of the compound.

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

While DMSO is a widely used and effective solvent for many poorly soluble compounds, it can exhibit cytotoxic effects at higher concentrations.[4][7] Generally, it is recommended to keep the final concentration of DMSO in cell-based assays at or below 1%.[5] However, the tolerance can be cell-line dependent, and it is always best practice to run a vehicle control (assay buffer with the same final DMSO concentration) to assess any potential effects on your specific assay system.

Q3: Can I use solvents other than DMSO?

Yes, other organic solvents like ethanol or methanol can be used.[7] However, they may also have effects on your assay system, and their suitability should be determined empirically. For some applications, alternative solubilization strategies that reduce the reliance on organic co-solvents may be preferable.

Q4: How can I determine the solubility of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine in my specific assay buffer?

A simple method to estimate solubility is through visual inspection. Prepare a series of dilutions of your compound in the assay buffer and observe for any signs of precipitation (cloudiness, particulates). For a more quantitative assessment, techniques like nephelometry or high-performance liquid chromatography (HPLC) can be used to measure the concentration of the compound remaining in solution after equilibration and centrifugation.

In-Depth Troubleshooting Guides

Part 1: Optimizing Stock Solution Preparation

The foundation of a successful experiment with a poorly soluble compound is a stable, accurately prepared stock solution.

Protocol 1: Preparation of a Concentrated Stock Solution
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its strong solubilizing power for a wide range of organic molecules.[1][4]

  • Weighing the Compound: Accurately weigh the desired amount of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine using a calibrated analytical balance.[8]

  • Dissolution:

    • Add the appropriate volume of high-purity, anhydrous DMSO to the compound.

    • Vortex or sonicate the mixture until the compound is completely dissolved.[9] Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize solvent evaporation and degradation.[9] For light-sensitive compounds, use amber vials.[10]

Part 2: Strategies for Enhancing Aqueous Solubility in Assays

If precipitation occurs upon dilution of the stock solution into your aqueous assay buffer, several strategies can be employed to enhance the compound's solubility.

Strategy 1: The Use of Co-solvents

Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.

  • Rationale: DMSO is a common co-solvent. By maintaining a low percentage of DMSO in the final assay volume, you can often keep the compound in solution without significantly impacting the biological system.[11]

  • Recommendation: Titrate the final DMSO concentration in your assay, starting from a low value (e.g., 0.1%) and increasing it incrementally. Always include a vehicle control with the corresponding DMSO concentration to monitor for any solvent-induced effects.

Strategy 2: The Application of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[12]

  • Mechanism of Action: Non-ionic surfactants like Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80) are commonly used in biological assays because they are generally less denaturing to proteins than ionic surfactants.[12][13] They can also help prevent the aggregation of proteins at interfaces.[14]

  • Select a Surfactant: Polysorbate 20 is a good starting point for many applications.

  • Determine the Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactants begin to form micelles. It is generally desirable to work at concentrations above the CMC. For Polysorbate 20, the CMC is approximately 0.006% w/v.

  • Optimize Surfactant Concentration: Prepare your assay buffer with varying concentrations of the surfactant (e.g., 0.01%, 0.05%, 0.1% w/v).

  • Test for Compound Solubility and Assay Compatibility: Add N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine to each surfactant-containing buffer and assess its solubility. Concurrently, run controls to ensure the surfactant itself does not interfere with your assay's readout or biological components.

Strategy 3: The Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively "shielding" the hydrophobic parts of the guest molecule from the aqueous environment and increasing its solubility.[15][16][17][18][19]

  • Mechanism of Action: The hydrophobic portion of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to enhanced solubility of the complex.

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity compared to its parent β-cyclodextrin.[6]

  • Prepare Cyclodextrin-Containing Buffer: Dissolve HP-β-CD in your assay buffer to create a range of concentrations (e.g., 1 mM, 5 mM, 10 mM).

  • Complexation:

    • Method A (Pre-complexation): Mix the DMSO stock of your compound with the cyclodextrin solution and allow it to equilibrate (e.g., with gentle agitation for 1-2 hours) before adding to the final assay.

    • Method B (In-situ complexation): Add the cyclodextrin to the assay buffer first, then add the compound's DMSO stock.

  • Evaluate and Optimize: Assess the solubility of the compound and any potential effects of the cyclodextrin on the assay performance.

Data Presentation and Visualization
Table 1: Comparison of Solubilization Strategies
StrategyMechanism of ActionTypical Concentration RangeAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Reduces the polarity of the bulk solvent.0.1% - 1% (v/v)Simple to implement; effective for many compounds.Can be toxic to cells at higher concentrations; may affect enzyme activity.[4][5]
Surfactants (e.g., Polysorbate 20) Forms micelles that encapsulate hydrophobic compounds.0.01% - 0.1% (w/v)Can significantly increase solubility; can prevent protein aggregation.[12]May interfere with some assays; can denature proteins at high concentrations.[20][21]
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes with hydrophobic molecules.1 mM - 10 mMLow toxicity; can improve compound stability.[16]Can be more expensive; may not be effective for all compounds.
Diagram 1: Troubleshooting Workflow for Solubility Issues

Solubility_Troubleshooting start Start: Compound Precipitation in Aqueous Buffer check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce final DMSO concentration to < 1% check_dmso->reduce_dmso Yes add_surfactant Incorporate Surfactant (e.g., 0.01% Polysorbate 20) check_dmso->add_surfactant No / Still Precipitates retest1 Retest Solubility reduce_dmso->retest1 retest1->add_surfactant Still Precipitates success Success: Compound Solubilized retest1->success Resolved retest2 Retest Solubility & Assay Compatibility add_surfactant->retest2 add_cyclodextrin Incorporate Cyclodextrin (e.g., 5 mM HP-β-CD) retest2->add_cyclodextrin Still Precipitates retest2->success Resolved retest3 Retest Solubility & Assay Compatibility add_cyclodextrin->retest3 retest3->success Resolved

Caption: A stepwise guide to troubleshooting solubility issues.

Diagram 2: Mechanisms of Solubilization

Solubilization_Mechanisms cluster_cosolvent Co-solvent Mechanism cluster_surfactant Surfactant Mechanism cluster_cyclodextrin Cyclodextrin Mechanism compound1 Compound water1 Water compound1->water1 Poor Interaction dmso DMSO compound1->dmso Good Interaction dmso->water1 Reduces Polarity micelle Micelle water2 Water micelle->water2 Dispersed compound2 Compound compound2->micelle Encapsulated cyclodextrin Cyclodextrin water3 Water cyclodextrin->water3 Soluble compound3 Compound compound3->cyclodextrin Inclusion Complex

Sources

Optimization

Stability studies of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine under different conditions.

Technical Support Center: Stability Studies of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Welcome to the technical support center for the stability testing of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine....

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

Welcome to the technical support center for the stability testing of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during stability and forced degradation studies. The information herein is grounded in established scientific principles and regulatory expectations to ensure the integrity of your experimental outcomes.

Introduction to the Molecule and Stability Testing

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is a unique molecule containing a cyclic sulfone (a dihydrothiophene dioxide moiety) and an N-phenylamine group. Understanding the inherent stability of this compound is critical for its development as a potential pharmaceutical agent. Forced degradation, or stress testing, is a mandatory component of this process, designed to identify potential degradation products, establish degradation pathways, and validate the specificity of analytical methods.[1][2][3]

These studies are guided by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing and Q1B for photostability.[4][5][6] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods can detect changes without completely destroying the sample.[4][7][8]

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary chemical liabilities of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine?

Based on its structure, the molecule possesses two primary functional groups susceptible to degradation:

  • N-phenylamine moiety : This group is susceptible to oxidation . Exposure to air, light, or oxidizing agents can lead to the formation of colored impurities.[9] Degradation pathways may involve the formation of nitroso, nitro, and other oxidized derivatives.[9][10]

  • Cyclic Sulfone (Dihydrothiophene dioxide) : While generally stable, the five-membered cyclic sulfone ring can be susceptible to thermal degradation and potential hydrolysis under extreme pH conditions. Thermal decomposition of five-membered cyclic sulfones can occur at temperatures below 300°C.[11] The sulfonamide bond (S-N), which is structurally related, is known to undergo cleavage under hydrolytic stress, particularly in acidic conditions.[12]

FAQ 2: I am observing a yellow or brown discoloration in my sample during storage. What is the likely cause?

Discoloration is a common indicator of degradation for compounds containing an N-phenylamine group.[9] This is almost certainly due to oxidation .

  • Causality : The amine nitrogen is susceptible to oxidation, which can be accelerated by exposure to light and air (oxygen).[9] This process forms chromophoric (color-generating) impurities.

  • Preventative Measures : To minimize oxidative degradation, store the compound in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon.[9] Using amber vials or light-blocking containers is also highly recommended.[13]

FAQ 3: What are the standard ICH conditions for a forced degradation study?

Forced degradation studies, as outlined by ICH guidelines, should include the following stress conditions to explore various degradation pathways[1][2][4]:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60-80°C)Cleavage of the sulfonamide-like S-N bond.
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60-80°C)May promote hydrolysis or other base-catalyzed reactions.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temperatureOxidation of the N-phenylamine moiety.
Thermal Degradation Dry heat (e.g., 80-100°C or higher, depending on stability)Elimination of SO₂ from the cyclic sulfone ring.[11]
Photostability Exposure to a minimum of 1.2 million lux hours (visible) and 200 W h/m² (UVA)Photolytic oxidation or rearrangement of the N-phenylamine group.[14][15]

These conditions are starting points and should be adjusted to achieve the target 5-20% degradation.[4]

Troubleshooting Guides

Troubleshooting 1: No Degradation Observed Under Stress Conditions

Issue: You have subjected the compound to standard forced degradation conditions (e.g., 0.1 M HCl at 80°C for 24 hours) but your HPLC analysis shows no significant decrease in the parent peak and no new impurity peaks.

Possible Causes & Solutions:

  • Insufficient Stress: The compound may be highly stable under the initial conditions. It is acceptable to terminate the study if no degradation is seen under conditions more strenuous than accelerated stability protocols.[2] However, to ensure you have adequately challenged the molecule, you should increase the severity of the stress.

    • Action: Incrementally increase the stressor concentration (e.g., move from 0.1 M to 1 M HCl), temperature, or exposure time. Document all conditions meticulously.[4]

  • Analytical Method Not Stability-Indicating: Your current HPLC method may not be able to resolve the degradation products from the parent peak.

    • Action: Re-evaluate your analytical method. Ensure you are using a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, modify the method by changing the mobile phase composition, gradient slope, column chemistry, or pH.[16]

Troubleshooting 2: Excessive Degradation Observed (>50%)

Issue: Upon subjecting the compound to a stress condition (e.g., 3% H₂O₂ at room temperature), the parent peak has almost completely disappeared, and the chromatogram shows multiple, small impurity peaks.

Possible Causes & Solutions:

  • Over-stressing: The conditions were too harsh, leading to the formation of secondary degradation products that may not be relevant to formal stability studies.[2]

    • Action: Reduce the stress level. Decrease the concentration of the reagent (e.g., use 0.3% H₂O₂), lower the temperature, or significantly shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[7]

  • Sample Diluent Issues: The diluent used for sample preparation might be contributing to the degradation.

    • Action: Ensure the sample diluent is inert and compatible with the compound. A common choice is to use the initial mobile phase composition, but this may not be suitable for all compounds.[16] Test the stability of the compound in the chosen diluent over the expected analysis time.

Troubleshooting 3: Chromatographic Issues - Ghost Peaks, Baseline Drift, or Poor Peak Shape

Issue: Your HPLC analysis of stressed samples is showing inconsistent results, such as spurious "ghost" peaks, a drifting baseline, or tailing peaks for the parent compound.

Possible Causes & Solutions:

  • Ghost Peaks: These can arise from contaminants in the mobile phase, the sample diluent, or carryover from previous injections.[17]

    • Action: Run blank injections (injecting only the diluent) to identify the source of the peak. Ensure high-purity solvents and fresh mobile phases are used. Implement a robust needle wash protocol to prevent carryover.[17]

  • Baseline Drift: This is common in gradient elution and can be caused by impure solvents or a column that is not fully equilibrated.

    • Action: Use high-purity, HPLC-grade solvents. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (typically 10-15 column volumes).

  • Peak Tailing: For an amine-containing compound, this is often due to interaction with acidic silanol groups on the silica-based column packing.[18]

    • Action: Adjust the mobile phase pH to be at least one unit away from the pKa of the analyte. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase or using a column with advanced end-capping can mitigate these interactions.

Experimental Protocols & Visualizations

Protocol 1: General Forced Degradation Workflow

This protocol provides a standardized workflow for initiating forced degradation studies.

dot

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) Acid Acid Hydrolysis (0.1M HCl, 80°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (0.1M NaOH, 80°C) Prep->Base Expose Aliquots Ox Oxidation (3% H2O2, RT) Prep->Ox Expose Aliquots Therm Thermal (Dry Heat, 100°C) Prep->Therm Expose Aliquots Photo Photolytic (ICH Q1B exposure) Prep->Photo Expose Aliquots Method Develop Stability-Indicating HPLC Method Analyze Analyze Samples by HPLC-PDA (at t=0, 2, 6, 24h) Method->Analyze Acid->Analyze Sample at Timepoints Base->Analyze Sample at Timepoints Ox->Analyze Sample at Timepoints Therm->Analyze Sample at Timepoints Photo->Analyze Sample at Timepoints Assess Assess Degradation (Target: 5-20%) Analyze->Assess Adjust Adjust Conditions if Needed (Increase/Decrease Stress) Assess->Adjust Outside Target Identify Characterize Degradants (LC-MS, NMR) Assess->Identify Within Target

Caption: General workflow for forced degradation studies.

Protocol 2: Stability-Indicating HPLC Method Development Logic

Developing a robust analytical method is crucial for accurate stability assessment.

dot

HPLC_Method_Dev Start Start Initial Conditions (C18 Column, ACN/H2O Gradient) Forced_Sample Inject Forced Degradation Sample Start->Forced_Sample Check_Purity Check Peak Purity (PDA Detector) Forced_Sample->Check_Purity Resolution Resolution Check_Purity->Resolution Pure? Adjust_Mobile Adjust Mobile Phase (pH, Buffer, Organic Modifier) Check_Purity->Adjust_Mobile Impure? Resolution->Adjust_Mobile Rs < 1.5 End Method Validated Resolution->End Rs > 1.5 Adjust_Mobile->Forced_Sample Re-inject Change_Column Change Column Chemistry (Phenyl, Cyano, etc.) Adjust_Mobile->Change_Column No Improvement Change_Column->Forced_Sample Re-inject

Caption: Logic diagram for developing a stability-indicating HPLC method.

References

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Jaber, F., & Tholey, A. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. Retrieved from [Link]

  • Jaber, F., & Tholey, A. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC. Retrieved from [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • GMP Compliance Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (2025). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

  • Lupine Publishers. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Retrieved from [Link]

  • Creative BioMart. (n.d.). Pharmaceutical Stability Analysis. Retrieved from [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • ACS Publications. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Semantic Scholar. (2012). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • ACS Publications. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Retrieved from [Link]

  • Calnesis Laboratory. (n.d.). Decomposition or thermal degradation. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025). Oxidative polymerization of diphenylamine: A mechanistic study. Retrieved from [Link]

  • MDPI. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidation of diphenylamine by hydroxyl radicals and excitation of the diphenylamino and hydroxyl adduct radicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • PubMed. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). Retrieved from [Link]

  • ResearchGate. (n.d.). Structure based cyclic sulfones and β-Site APP-cleaving enzyme 1 (BACE1) inhibitors. Retrieved from [Link]

Sources

Troubleshooting

Refining purification protocols for high-purity N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

Welcome to the dedicated technical support guide for the purification of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. This resource is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and aim to achieve high purity. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflows.

Introduction: The Challenge of Purity

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is a sulfolene derivative with significant potential in medicinal chemistry.[1] Achieving high purity of this compound is critical for accurate biological evaluation and to meet stringent regulatory standards for active pharmaceutical ingredients (APIs).[2] The presence of impurities, even in trace amounts, can lead to misleading experimental results and potential safety concerns.

This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind them.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

Problem 1: Persistent colored impurities in the final product, ranging from yellow to brown.
  • Question: My final product has a persistent yellow or brown hue that I cannot remove through standard recrystallization. What is the likely cause, and how can I obtain a colorless product?

  • Answer:

    • Probable Cause: Colored impurities often arise from oxidation of the aniline moiety or thermal degradation of the sulfolene ring.[3][4] The synthesis of sulfolenes can involve heating, which may lead to the formation of polymeric or colored byproducts.[5] Additionally, residual starting materials or reagents can contribute to discoloration.

    • Solution: A multi-step purification approach is often necessary.

      • Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and treat with activated carbon. This will adsorb many colored impurities.

      • Column Chromatography: If color persists, column chromatography is highly effective. A silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing polarity, can separate the target compound from more polar colored impurities. A common mobile phase for related compounds is a mixture of ethyl acetate and n-hexane.[6][7]

      • Recrystallization: Following chromatography, recrystallization from a suitable solvent system will yield a highly pure, crystalline product.

Problem 2: Low yield after column chromatography.
  • Question: I am losing a significant amount of my product during column chromatography. How can I improve my recovery?

  • Answer:

    • Probable Cause: Product loss on a silica gel column can be due to several factors:

      • Irreversible Adsorption: The polar sulfone and amine groups can interact strongly with the acidic silica gel, leading to irreversible adsorption.

      • Improper Solvent System: A mobile phase that is too polar can lead to rapid elution with poor separation, while a system that is not polar enough can result in very slow elution and band broadening, increasing the chances of loss.

      • Compound Instability on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution:

      • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (1% in the eluent), to neutralize acidic sites and reduce tailing and irreversible adsorption of the amine-containing product.[7]

      • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to carefully select an appropriate solvent system before running the column. Aim for an Rf value of 0.25-0.35 for the target compound to ensure good separation.

      • Use an Alternative Stationary Phase: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic).

Problem 3: Co-elution of a closely related impurity during column chromatography.
  • Question: An impurity with a very similar polarity to my target compound is co-eluting during chromatography. How can I resolve these two compounds?

  • Answer:

    • Probable Cause: This is often due to a structurally similar impurity, such as an isomer or a byproduct from an incomplete reaction.

    • Solution:

      • Fine-tune the Eluent System: Small changes to the mobile phase can significantly impact resolution. Try adding a small percentage of a third solvent with a different polarity (e.g., a small amount of methanol in a dichloromethane/ethyl acetate system) to alter the selectivity of the separation.

      • Employ a Different Chromatographic Technique: Consider preparative High-Performance Liquid Chromatography (HPLC) for difficult separations. Reverse-phase HPLC, in particular, can offer different selectivity compared to normal-phase column chromatography.

      • Recrystallization: If the impurity is present in a small enough quantity, a carefully optimized recrystallization may be sufficient to remove it.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended method for assessing the purity of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine?

    • A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying purity and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities.[10][11] Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is essential for structural confirmation and can also be used for quantitative analysis (qNMR).

  • Q2: What are the optimal storage conditions for this compound to prevent degradation?

    • A2: To minimize degradation, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This will protect it from light, moisture, and atmospheric oxygen, which can cause oxidation of the aniline moiety.

  • Q3: Can I use recrystallization as the sole method of purification?

    • A3: While recrystallization is a powerful technique for achieving high purity, its effectiveness as a standalone method depends on the impurity profile of the crude product.[12] If the crude material contains significant amounts of impurities with similar solubility characteristics to the desired compound, recrystallization alone may not be sufficient. In such cases, it should be used as a final polishing step after chromatography.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine using silica gel column chromatography.

Materials:

  • Crude N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

  • Silica gel (60 Å, 230-400 mesh)[7]

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. This dry-loading method generally provides better resolution. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane). Gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner (e.g., starting with 5% ethyl acetate in hexane and increasing to 10%, 20%, etc.). If triethylamine is used, add it to the mobile phase at a concentration of 0.5-1%.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Table 1: Example Gradient Elution for Column Chromatography

Stepn-Hexane (%)Ethyl Acetate (%)Volume
19552x column volume
290102x column volume
380205x column volume
470305x column volume
Protocol 2: Recrystallization

This protocol provides a general method for the recrystallization of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

Materials:

  • Purified N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

PurificationWorkflow start Crude Product discolored Discolored Product? start->discolored activated_carbon Activated Carbon Treatment discolored->activated_carbon Yes column_chromatography Column Chromatography discolored->column_chromatography No activated_carbon->column_chromatography low_yield Low Yield? column_chromatography->low_yield recrystallization Recrystallization purity_analysis Purity Analysis (HPLC, NMR) recrystallization->purity_analysis pure_product High-Purity Product purity_analysis->pure_product optimize_column Optimize Column Conditions (e.g., add NEt3, change solvent) low_yield->optimize_column Yes co_elution Co-elution of Impurity? low_yield->co_elution No optimize_column->column_chromatography co_elution->recrystallization No fine_tune_eluent Fine-tune Eluent or Use Preparative HPLC co_elution->fine_tune_eluent Yes fine_tune_eluent->column_chromatography

Caption: Decision workflow for the purification of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

References

  • CN104356205A - Method applied to purification of kyprolis - Google P
  • WO 95/15327 - Googleapis.com. (URL: )
  • The chromatographic purification of native types I, II, and III collagens - PubMed - NIH. (URL: )
  • Development of a new methodology for the determination of N-nitrosamines impurities in ranitidine pharmaceuticals using microextraction and gas chromatography-mass spectrometry - PubMed. (URL: )
  • Supporting Information for Synthesis of phosphoramidites of isoGNA, an isomer of glycerol nucleic acid - Beilstein Journals. (URL: )
  • WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine)
  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols - SciSpace. (URL: )
  • n-(1,1-dioxido-2,3-dihydrothien-3-yl)-n-phenylamine - Guidechem. (URL: )
  • US5290953A - Process for producing sulfolane compounds - Google P
  • CN104649922A - Recrystallization method of L-phenylalanine crude product - Google P
  • (PDF) Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment - ResearchGate. (URL: [Link])

  • Synthesis of 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives via LDA-Mediated Cyclization of o-(Alkylsulfonyl)benzyl Azides with Denitrogenation - ResearchGate. (URL: [Link])

  • EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)
  • Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives - SciSpace. (URL: [Link])

  • Nitrosation of Diphenylamine with 3,3-Dimethyl-2- Nitroso-2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide (NO - Organic Syntheses. (URL: )
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (URL: [Link])

  • Sulfolene - Wikipedia. (URL: [Link])

  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed. (URL: [Link])

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

Welcome to the dedicated technical support guide for the synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. This resource is designed for researchers, chemists, and process development professionals naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. This resource is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from bench-scale to pilot or manufacturing scale. Our goal is to provide actionable, field-proven insights grounded in established chemical principles to help you anticipate, diagnose, and resolve common challenges.

Overview of the Synthetic Pathway

The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine typically proceeds via the reaction of a 3-sulfolene precursor with aniline. A common and efficient starting material is 3-sulfolene (also known as 2,5-dihydrothiophene-1,1-dioxide), which serves as a stable source of 1,3-butadiene for subsequent reactions. The general approach involves an addition-elimination or related pathway to couple the aniline moiety to the sulfolene ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_purification Purification A 3-Sulfolene (C4H6O2S) C Reaction Vessel - Solvent - Base (optional) - Controlled Temp. A->C B Aniline (C6H5NH2) B->C D Quenching & Extraction C->D Reaction Completion E Crude Product Isolation D->E F Recrystallization or Column Chromatography E->F Crude Material G Final Product: N-(1,1-dioxido-2,3-dihydrothien-3-yl) -N-phenylamine F->G Purified API

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Q1: My reaction yield has dropped significantly upon scaling up from the lab (grams) to the pilot plant (kilograms). What are the likely causes?

Expert Analysis: A drop in yield during scale-up is a classic challenge, often rooted in mass and heat transfer limitations that are negligible at the bench scale. In this specific synthesis, several factors could be at play.

Potential Causes & Solutions:

  • Thermal Decomposition of 3-Sulfolene: 3-Sulfolene can undergo a retro-Diels-Alder reaction to release butadiene and sulfur dioxide gas, especially at elevated temperatures (above 80-100°C).[1] In a large reactor, inefficient heat dissipation can create localized "hot spots" that accelerate this decomposition, consuming your starting material before it can react.

    • Troubleshooting Protocol:

      • Reactor Audit: Ensure your reactor's heating/cooling jacket and overhead condenser are functioning optimally.

      • Controlled Addition: Instead of adding all reagents at once, consider a controlled, slower addition of one of the reactants (e.g., aniline) to manage the reaction exotherm.

      • Temperature Monitoring: Use multiple temperature probes within the reactor to detect thermal gradients.

  • Isomerization of 3-Sulfolene: In the presence of a base, 3-sulfolene can isomerize to the thermodynamically more stable 2-sulfolene.[1] This isomer is often less reactive or unreactive under the desired reaction conditions, effectively removing a portion of your starting material from the productive pathway.

    • Troubleshooting Protocol:

      • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at a lower temperature.

      • pH Control: Monitor the pH of the reaction mixture. If the reaction is autocatalytic or generates acidic/basic byproducts, it could be driving isomerization.

      • In-Process Control (IPC): Take samples during the reaction and analyze by HPLC or GC to quantify the ratio of 3-sulfolene to 2-sulfolene.

  • Inefficient Mixing: In large vessels, inadequate agitation can lead to poor mixing, resulting in localized concentration gradients. This can suppress the reaction rate and promote side reactions.

    • Troubleshooting Protocol:

      • Agitator Optimization: Ensure the agitator type (e.g., pitched-blade turbine, anchor) and speed (RPM) are appropriate for the vessel geometry and reaction viscosity.

      • Baffle Installation: If not already present, baffles are crucial in large reactors to ensure turbulent, homogeneous mixing.

Low_Yield_Troubleshooting Start Low Yield on Scale-Up CheckTemp Monitor Internal Temp. Are there hot spots >80°C? Start->CheckTemp CheckIsomer Analyze starting material. Is 2-sulfolene present? CheckTemp->CheckIsomer No Sol_Temp Improve Heat Transfer: - Slower reagent addition - Optimize cooling jacket CheckTemp->Sol_Temp Yes CheckMixing Evaluate agitation. Is mixing homogeneous? CheckIsomer->CheckMixing No Sol_Isomer Minimize Isomerization: - Use non-nucleophilic base - Control pH CheckIsomer->Sol_Isomer Yes Sol_Mixing Enhance Mixing: - Adjust agitator RPM - Install/check baffles CheckMixing->Sol_Mixing Yes

Caption: Decision tree for troubleshooting low yield issues.

Q2: I am observing significant byproduct formation, leading to difficult purification. How can I identify and minimize these impurities?

Expert Analysis: Impurity profiles often change during scale-up due to longer reaction times and variations in temperature. Common byproducts in reactions involving aniline can include oxidation products and over-alkylation derivatives.[2]

Common Impurities & Minimization Strategies:

Impurity TypeProbable CauseMitigation Strategy
Oxidation Products Presence of atmospheric oxygen in the reactor headspace, especially at elevated temperatures. Aniline derivatives are susceptible to oxidation, leading to colored impurities.- Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon) before and during the reaction. Maintain a positive pressure of inert gas.[2]
Polymeric Byproducts High reaction temperatures or prolonged reaction times can lead to polymerization of starting materials or the product itself.- Optimize Reaction Time: Establish the reaction endpoint via IPC (e.g., HPLC) to avoid unnecessarily long heating times. - Temperature Control: Avoid temperature overshoots.
Aniline Dimer/Oligomers Side reactions of aniline, potentially catalyzed by acidic impurities or high temperatures.- Control Stoichiometry: Use a slight excess of the sulfolene reactant if aniline self-reaction is a major issue. - Purify Starting Materials: Ensure the aniline used is of high purity and free from acidic contaminants.

Protocol for Impurity Profile Analysis:

  • Sample Collection: Collect samples from the crude reaction mixture and after each purification step.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to separate and identify the molecular weights of the impurities. This is the most powerful tool for hypothesizing impurity structures.

  • Forced Degradation Study: Intentionally stress the product (e.g., with acid, base, heat, oxidant) to see if you can purposefully generate the observed impurities. This can help confirm their identity and formation pathway.

Q3: The final product is difficult to crystallize and purify. What alternative purification strategies can I employ at scale?

Expert Analysis: Purification is a critical step where scalability issues often surface. A method that works for 1 gram (e.g., preparative TLC) is not viable for 10 kilograms. For N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, which is a solid, crystallization is preferred, but may be hampered by persistent impurities.

Step-by-Step Purification Troubleshooting:

  • Initial Work-up Enhancement:

    • Problem: Crude product is oily or contains water-soluble impurities.

    • Solution: Before crystallization, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform aqueous washes. A mild acidic wash (e.g., dilute HCl) can remove unreacted aniline, followed by a basic wash (e.g., NaHCO₃ solution) to remove acidic byproducts. Finish with a brine wash to remove excess water.

  • Recrystallization Solvent Screening:

    • Problem: The product "oils out" or crashes out of solution, trapping impurities.

    • Protocol:

      • On a small scale (100-200 mg), test a range of solvent systems. Good single solvents to try are isopropanol, ethanol, ethyl acetate, and toluene.

      • If single solvents fail, try two-solvent systems. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., heptane or hexane) until turbidity persists. Cool slowly.

      • The goal is to find a system where the product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

  • Adsorbent Treatment (Slurry):

    • Problem: Colored impurities or highly polar byproducts persist.

    • Solution: Dissolve the crude product in an appropriate solvent. Add a small amount of an adsorbent like activated carbon (for color) or silica gel and stir for 30-60 minutes.[3] Filter the mixture to remove the adsorbent before proceeding to crystallization or solvent removal. This can be a highly effective and scalable polishing step.[3]

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations for this process at scale? A:

  • 3-Sulfolene Decomposition: As mentioned, heating 3-sulfolene can release butadiene (flammable gas) and sulfur dioxide (toxic, corrosive gas).[4] All reactions must be conducted in a well-ventilated area or a contained system with appropriate off-gas scrubbing.

  • Aniline Toxicity: Aniline is toxic and readily absorbed through the skin. Ensure all personnel use appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.

  • Thermal Hazards: The reaction may be exothermic. A robust reactor cooling system and an emergency quench plan are essential for large-scale operations.

Q: How can I effectively monitor the reaction's progress? A: At scale, visual inspection is unreliable. High-Performance Liquid Chromatography (HPLC) is the industry standard. Develop a simple, rapid HPLC method that can separate the starting materials from the product. A typical IPC procedure would be:

  • Carefully withdraw a small, representative sample from the reactor.

  • Quench the reaction in the sample vial (e.g., with a small amount of water or buffer).

  • Dilute the sample with a suitable solvent (e.g., acetonitrile).

  • Inject onto the HPLC system. Track the disappearance of the limiting reagent and the appearance of the product peak. The reaction is considered complete when the area of the starting material peak remains constant over two consecutive time points.

Q: What analytical methods are suitable for final product characterization and release? A: For final product validation, a comprehensive set of analytical tests is required:

  • Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Purity: HPLC with UV detection to determine the purity (typically >99%) and quantify any impurities.

  • Mass Confirmation: Mass Spectrometry (MS) to confirm the molecular weight.[5]

  • Physical Properties: Melting point (MP) determination. 3-Sulfolene, a precursor, has a melting point of 64-65.5 °C.[6][7]

  • Residual Solvent Analysis: Gas Chromatography (GC) with a headspace autosampler to ensure residual solvents from the purification process are below acceptable pharmaceutical limits (if applicable).

References

  • PubChem. (n.d.). 3-Sulfolene. National Center for Biotechnology Information. Retrieved from [Link]

  • Grokipedia. (n.d.). Sulfolene. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfolene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.

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Reference Data & Comparative Studies

Validation

Comparing the efficacy of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine to other kinase inhibitors.

A Comparative Efficacy Analysis of Advanced GLUT1 Inhibitors: A Guide for Researchers Editor's Note: Initial research into the compound "N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine" did not yield substantive data...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of Advanced GLUT1 Inhibitors: A Guide for Researchers

Editor's Note: Initial research into the compound "N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine" did not yield substantive data in the public scientific literature as a kinase inhibitor. The provided topic likely intended to investigate a structurally related or similarly named compound of significant research interest. Our analysis has identified BAY-876 , a potent and highly selective Glucose Transporter 1 (GLUT1) inhibitor , as the probable compound of interest for this guide. This document has been structured to provide a comprehensive comparison of BAY-876 against other prominent GLUT1 inhibitors, a topic of critical relevance in metabolic oncology research.

Executive Summary

The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis—a phenomenon known as the "Warburg Effect"—presents a compelling therapeutic target.[1] Central to this process is the overexpression of Glucose Transporter 1 (GLUT1), which facilitates the high rate of glucose uptake required to fuel rapid proliferation.[2][3] This guide provides a detailed, objective comparison of BAY-876, a benchmark-setting GLUT1 inhibitor, with other widely studied inhibitors: STF-31, WZB117, and Fasentin.

BAY-876 distinguishes itself through its exceptional potency, with an IC50 in the low nanomolar range, and remarkable selectivity for GLUT1 over other glucose transporter isoforms.[4][5][6] This high degree of selectivity minimizes potential off-target effects, making it an invaluable tool for precise interrogation of GLUT1's role in cancer biology. In contrast, other inhibitors such as STF-31 exhibit a broader mechanism, targeting both GLUT1 and nicotinamide phosphoribosyltransferase (NAMPT), which can be advantageous or confounding depending on the experimental context.[7][8] This guide synthesizes preclinical data to aid researchers in selecting the most appropriate inhibitor for their specific scientific inquiries, from foundational mechanism studies to in vivo efficacy models.

The Central Role of GLUT1 in Cancer Metabolism

Cancer cells fundamentally alter their metabolic pathways to support uncontrolled growth. The Warburg effect describes their preference for metabolizing glucose to lactate, even when sufficient oxygen is available for more efficient mitochondrial respiration.[1] This metabolic shift necessitates a dramatic increase in glucose uptake, which is primarily mediated by the overexpression of GLUT1 at the cell surface.[9] This dependence makes GLUT1 a critical vulnerability in many types of cancer, including ovarian, colorectal, and lung cancers.[10][11][12] Inhibiting GLUT1 directly blocks this crucial nutrient supply line, leading to energy depletion, cell-cycle arrest, and ultimately, cell death.[2][9][13]

cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Transport Glycolysis Glycolysis GLUT1->Glycolysis Lactate Lactate Glycolysis->Lactate Warburg Effect ATP ATP (Energy) Glycolysis->ATP Proliferation Tumor Proliferation & Survival ATP->Proliferation Inhibitors BAY-876 STF-31 WZB117 Fasentin Inhibitors->GLUT1 Inhibition

Sources

Comparative

A Strategic Guide to Elucidating the Structure-Activity Relationships of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Analogs

For researchers and medicinal chemists, the N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine scaffold presents a compelling starting point for the design of novel therapeutic agents. The combination of a diarylamine-l...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and medicinal chemists, the N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine scaffold presents a compelling starting point for the design of novel therapeutic agents. The combination of a diarylamine-like motif, often found in kinase inhibitors, with a polar sulfone group suggests the potential for potent and selective interactions with various biological targets. This guide provides a comprehensive framework for initiating and conducting structure-activity relationship (SAR) studies on this promising class of compounds. While extensive SAR data for this specific scaffold is not yet widely published, this document outlines a logical, experience-driven approach to its systematic exploration.

The Core Scaffold: Structural Features and Therapeutic Potential

The N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine core (Figure 1) is characterized by several key features that make it an attractive scaffold for drug discovery:

  • A Privileged Motif: The N-phenylamine component is a well-established pharmacophore in many approved drugs, particularly in the realm of oncology.

  • Hydrogen Bonding Capabilities: The sulfone group introduces two strong hydrogen bond acceptors, which can facilitate anchoring to target proteins. The amine linker also provides a hydrogen bond donor.

  • Modifiable Vectors: The scaffold offers multiple points for chemical modification, including the phenyl ring, the dihydrothienyl ring, and the amine linker, allowing for a systematic exploration of chemical space.

Compounds incorporating a sulfone moiety have demonstrated a wide range of biological activities, including antibacterial and anticancer effects.[1][2][3][4] The polarity imparted by the sulfone can also influence physicochemical properties such as solubility.[5]

Figure 1: The N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine core scaffold and its key features.

Proposed Synthesis Strategy

A robust and versatile synthetic route is paramount for any SAR campaign. Based on related literature, a plausible and efficient synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine analogs can be envisioned (Figure 2). This proposed pathway allows for the late-stage introduction of diversity on the phenylamine moiety.

Start 2,3-Dihydrothiophene Oxidation Oxidation (e.g., m-CPBA, H2O2) Start->Oxidation Intermediate1 2,3-Dihydrothiophene-1,1-dioxide Oxidation->Intermediate1 Coupling Coupling Reaction (e.g., Laccase-mediated, Buchwald-Hartwig) Intermediate1->Coupling Analogs N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Analogs Coupling->Analogs Anilines Substituted Anilines Anilines->Coupling

Caption: Proposed synthetic workflow for generating a library of analogs.

Experimental Protocol: Synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine Analogs

Step 1: Oxidation of 2,3-Dihydrothiophene

  • To a solution of 2,3-dihydrothiophene in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain 2,3-dihydrothiophene-1,1-dioxide.

Step 2: Amination of 2,3-Dihydrothiophene-1,1-dioxide

  • In a reaction vessel, combine 2,3-dihydrothiophene-1,1-dioxide, the desired substituted aniline, a suitable palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene).

  • Degas the mixture and heat to the required temperature (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, filter, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the target N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine analog.

A Framework for Structure-Activity Relationship Exploration

A systematic SAR exploration should be conducted by modifying one part of the molecule at a time to understand its contribution to biological activity. The following is a proposed workflow for investigating the SAR of this scaffold (Figure 3).

Start Synthesize Core Scaffold SAR_Phenyl SAR of Phenyl Ring (Ring A) - Electronic effects (EWG vs. EDG) - Steric effects (ortho, meta, para) Start->SAR_Phenyl SAR_Thienyl SAR of Dihydrothienyl Ring (Ring B) - Substitutions on the ring Start->SAR_Thienyl SAR_Linker SAR of Amine Linker - N-alkylation - Replacement with other linkers Start->SAR_Linker Bioisosteres Bioisosteric Replacements - Phenyl ring with heterocycles - Sulfone with other polar groups Start->Bioisosteres Assay Biological Evaluation (e.g., Kinase Assays, Cell Proliferation) SAR_Phenyl->Assay SAR_Thienyl->Assay SAR_Linker->Assay Bioisosteres->Assay Data Data Analysis and Iteration Assay->Data Data->Start Iterate

Caption: A systematic workflow for exploring the SAR of the target scaffold.

3.1. Modifications of the Phenyl Ring (Ring A)

The substitutions on the phenyl ring are expected to significantly impact activity by influencing electronic and steric properties, as well as providing new interaction points with the target.[6]

  • Electronic Effects: Introduce a range of electron-donating groups (EDGs; e.g., -CH3, -OCH3) and electron-withdrawing groups (EWGs; e.g., -Cl, -F, -CF3, -CN) at the para and meta positions. This will probe the electronic requirements of the binding pocket.

  • Steric Bulk: Investigate the effect of steric bulk by introducing substituents of varying sizes at the ortho, meta, and para positions.

  • Hydrogen Bonding: Incorporate groups capable of hydrogen bonding (e.g., -OH, -NH2, -CONH2) to explore potential new interactions.

Table 1: Proposed Analogs for Phenyl Ring SAR

R Group on Phenyl RingPositionRationale
H-Parent compound
4-ClparaEWG, common in kinase inhibitors
4-FparaSmall EWG, potential for H-bonding
4-CH3paraEDG, lipophilic
4-OCH3paraStrong EDG, potential for H-bonding
3-ClmetaEWG, positional isomer
3-CNmetaStrong EWG, linear
2-CH3orthoSteric bulk near the linker
4-OHparaH-bond donor/acceptor
4-NH2paraH-bond donor

3.2. Modifications of the Dihydrothienyl Ring (Ring B)

While potentially more synthetically challenging, substitutions on the dihydrothienyl ring could modulate the orientation of the phenyl ring and introduce new interactions.

  • Positional Isomers: Explore substitutions at the 2- and 4-positions of the dihydrothienyl ring with small alkyl groups.

  • Ring Saturation: Investigate the effect of reducing the double bond to a tetrahydrothiophene derivative.

3.3. Modifications of the Amine Linker

The amine linker is crucial for the overall geometry of the molecule.

  • N-Alkylation: Introduction of a methyl or ethyl group on the nitrogen may impact the torsional angle and hydrogen bonding capacity.

  • Linker Replacement: While more complex, replacing the amine with an amide or other bioisosteric linkers could be explored in later stages.

3.4. Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.[7][8][9]

  • Phenyl Ring Bioisosteres: Replace the phenyl ring with various heterocycles (e.g., pyridine, pyrimidine, thiazole) to introduce new hydrogen bonding opportunities and alter the electronic properties.[10]

  • Sulfone Bioisosteres: In advanced stages, consider replacing the sulfone moiety with other polar groups such as a sulfonamide or a phosphonate to modulate polarity and hydrogen bonding.

Biological Evaluation

The choice of biological assays will depend on the therapeutic area of interest. Given the diarylamine-like structure, kinase inhibition is a logical starting point.

  • Primary Screening: Screen the initial library of compounds against a panel of kinases to identify potential targets.

  • Dose-Response Studies: For active compounds, perform dose-response assays to determine IC50 values.

  • Cell-Based Assays: Progress promising hits to cell-based assays to assess their anti-proliferative or other functional effects in a more biologically relevant context.

Data Analysis and Iterative Design

The SAR data generated from the initial library should be carefully analyzed to identify trends. This information will guide the design and synthesis of the next generation of analogs, with the goal of optimizing potency, selectivity, and drug-like properties.

By following this systematic and iterative approach, researchers can efficiently explore the chemical space around the N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine scaffold and unlock its therapeutic potential.

References

  • Chem-Space. Bioisosteric Replacements. [Link]

  • Xie, R., Shi, J., Qu, Y., Tang, P., Wu, X., Yang, M., & Yuan, Q. (2015). Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. Medicinal Chemistry, 11(7), 636-648. [Link]

  • Vasiuta, R., Komarov, I. V., & Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]

  • Coe, S. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • St-gallay, S. A., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 551-561. [Link]

  • Bilodeau, M. T., Rodman, L. D., McGaughey, G. B., Coll, K. E., Koester, T. J., Hoffman, W. F., ... & Thomas, K. A. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & medicinal chemistry letters, 14(11), 2941-2945. [Link]

  • Luo, H., Lv, Y. F., Zhang, H., Hu, J. M., Li, H. M., & Liu, S. J. (2021). Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives. Molecules, 26(11), 3249. [Link]

  • Li, Y., et al. (2020). Novel sulfone derivatives containing a 1,3,4-oxadiazole moiety: design and synthesis based on the 3D-QSAR model as potential antibacterial agent. Pest Management Science, 76(9), 3188-3198. [Link]

  • Luo, H., Lv, Y. F., Zhang, H., Hu, J. M., Li, H. M., & Liu, S. J. (2021). Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives. Molecules, 26(11), 3249. [Link]

  • Wermuth, C. G. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • Li, X., et al. (2014). Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties. Molecules, 19(12), 20596-20607. [Link]

  • El-Gazzar, M. G., et al. (2011). Synthesis, in vitro anticancer screening and radiosensitizing evaluation of some new 4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives. Acta Pharmaceutica, 61(4), 415-425. [Link]

  • De, S. K. (2019). Novel Tricyclic Compounds as GSK3 Inhibitors. ResearchGate. [Link]

  • Chen, J., et al. (2022). Novel 1,3,4-oxadiazole thioether and sulfone derivatives bearing a flexible N-heterocyclic moiety: Synthesis, characterization, and anti-microorganism activity. Arabian Journal of Chemistry, 15(1), 103512. [Link]

  • Al-Ostath, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7215. [Link]

  • Kumar, K. S., et al. (2022). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 27(19), 6296. [Link]

  • Kumar, A., et al. (2021). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 6(39), 25357-25370. [Link]

  • Wermuth, C. G. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride. [Link]

  • ResearchGate. (n.d.). Reported drugs molecules containing sulfone moiety. [Link]

  • PubChem. (n.d.). 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride. [Link]

  • Li, Y., et al. (2022). Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation. Molecules, 27(15), 4983. [Link]

  • Ismail, M. M., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. BMC Chemistry, 17(1), 81. [Link]

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Validation

A Comparative Guide to Small-Molecule Kv1.3 Inhibitors: Benzothiazole Analogs versus N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic interventions for autoimmune diseases, the voltage-gated potassium channel Kv1.3 has emerged as a prime target. Its preferen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic interventions for autoimmune diseases, the voltage-gated potassium channel Kv1.3 has emerged as a prime target. Its preferential expression and functional importance in effector memory T-cells (TEM), key mediators of chronic inflammation, have spurred the development of selective inhibitors. This guide provides a comparative analysis of two classes of small-molecule Kv1.3 inhibitors: a series of novel benzothiazole analogs and the structurally distinct N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. While substantial data highlights the promise of benzothiazole derivatives, a notable gap exists in the public domain regarding the Kv1.3 inhibitory activity of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

This guide will navigate the available scientific evidence, offering a detailed examination of the potent benzothiazole analogs, their structure-activity relationships, and their standing against established Kv1.3 inhibitors. We will also present the known chemical properties of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine to facilitate structural comparisons and potential future investigations.

The Central Role of Kv1.3 in T-Cell-Mediated Autoimmunity

The rationale for targeting Kv1.3 in autoimmune disorders is firmly rooted in its physiological function within the immune system. In T-lymphocytes, Kv1.3 channels are crucial for maintaining the membrane potential.[1] Following T-cell receptor activation, an influx of calcium ions (Ca²⁺) is necessary for downstream signaling cascades that lead to cytokine production and proliferation. This sustained Ca²⁺ influx is dependent on the efflux of potassium ions (K⁺) through channels like Kv1.3 to counterbalance the charge accumulation and prevent membrane depolarization.

Effector memory T-cells, which are chronically stimulated in autoimmune diseases, exhibit a significant upregulation of Kv1.3 channels. This makes them particularly susceptible to Kv1.3 blockade.[2] Selective inhibition of Kv1.3 can, therefore, preferentially suppress the function of these pathogenic T-cells while sparing other immune cell subsets, offering a more targeted and potentially safer therapeutic strategy compared to broad-spectrum immunosuppressants.[3]

Novel Benzothiazole Analogs: A Promising Class of Potent Kv1.3 Inhibitors

Recent research has identified a series of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent inhibitors of the Kv1.3 channel.[2][4] These compounds have demonstrated inhibitory activity comparable to the well-characterized and potent Kv1.3 inhibitor, PAP-1.[2][4]

Chemical Scaffold and Structure-Activity Relationship (SAR)

The core structure of these novel inhibitors features a benzothiazole dioxide moiety linked to a phenylamino-propyl-benzamide side chain. Structure-activity relationship studies have begun to elucidate the key chemical features contributing to their potent Kv1.3 inhibitory activity.

Caption: Core scaffold of novel benzothiazole Kv1.3 inhibitors.

In Vitro Potency and Selectivity

A key study by Haffner et al. detailed the synthesis and in vitro characterization of these benzothiazole analogs.[2][4] Their potency was evaluated using the IonWorks patch-clamp assay, a high-throughput electrophysiological screening platform. Several compounds from this series exhibited IC₅₀ values in the nanomolar range, positioning them as highly potent Kv1.3 inhibitors. For instance, compound 8b from their study showed a potency similar to that of PAP-1.[4]

The table below summarizes the reported in vitro potency of selected N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs against the human Kv1.3 channel.

CompoundR Group (Benzamide)IC₅₀ (nM) vs. hKv1.3Reference
8b 4-fluoroPotency similar to PAP-1[4]
13i 3,4-dichloroPotent inhibitor[2]
13rr 4-trifluoromethylPotent inhibitor[2]
PAP-1 (Reference Compound)2[5]

Note: Specific IC₅₀ values for all analogs are not publicly available in the cited literature, but their potency is benchmarked against PAP-1.

Selectivity is a critical parameter for any therapeutic candidate. While detailed selectivity profiles against a broad panel of ion channels for these specific benzothiazole analogs are not extensively published, the structural similarity to other small-molecule Kv1.3 inhibitors suggests that achieving high selectivity over other Kv channel subtypes (e.g., Kv1.1, Kv1.5) remains a key challenge and a focus for further optimization.[6]

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine: An Uncharacterized Compound in the Context of Kv1.3 Inhibition

In contrast to the wealth of data on benzothiazole analogs, there is a conspicuous absence of published scientific literature evaluating the Kv1.3 inhibitory activity of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. While its chemical synthesis and general biological relevance have been noted, its specific interaction with the Kv1.3 channel remains to be elucidated.[7]

Chemical Structure

The structure of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine features a dihydrothiophene dioxide ring linked to a phenylamine moiety.

Caption: Chemical scaffold of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

The structural differences between this compound and the benzothiazole analogs are significant. The dihydrothiophene dioxide core is a five-membered heterocyclic ring, whereas the benzothiazole dioxide is a larger, bicyclic system. These differences in size, shape, and electronic properties would likely result in distinct binding modes and affinities for the Kv1.3 channel.

Potential for Future Investigation

Given the need for structurally diverse Kv1.3 inhibitors, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine and its derivatives represent an unexplored chemical space. Future research efforts could focus on synthesizing and screening this compound and its analogs for Kv1.3 inhibitory activity using the experimental protocols outlined below.

Experimental Protocols for Characterizing Kv1.3 Inhibitors

The following are detailed methodologies for the key experiments required to assess the potency and functional effects of putative Kv1.3 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the effect of a compound on the ionic currents flowing through the Kv1.3 channel.

Objective: To determine the concentration-dependent inhibition of Kv1.3 currents by the test compound and calculate its IC₅₀ value.

Methodology:

  • Cell Preparation: Use a stable cell line expressing human Kv1.3 channels (e.g., Ltk⁻ or CHO cells) or primary human T-lymphocytes.

  • Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

  • Recording:

    • Establish a whole-cell configuration.

    • Hold the cell membrane potential at -80 mV.

    • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200-500 ms).

    • Apply the test compound at increasing concentrations via a perfusion system.

    • Record the steady-state current at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current to the control (pre-compound application) current.

    • Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC₅₀.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

T-Cell Proliferation Assay

This assay assesses the functional consequence of Kv1.3 inhibition on T-cell proliferation.

Objective: To measure the inhibitory effect of the test compound on the proliferation of activated human T-lymphocytes.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors by Ficoll-Paque density gradient centrifugation.

  • T-Cell Stimulation: Plate PBMCs in 96-well plates and stimulate with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies in the presence of varying concentrations of the test compound.

  • Proliferation Measurement (CFSE Staining):

    • Prior to stimulation, label the cells with carboxyfluorescein succinimidyl ester (CFSE).

    • After a 3-5 day incubation period, harvest the cells.

    • Analyze the CFSE fluorescence of the cells by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division.

  • Data Analysis:

    • Quantify the percentage of cells that have undergone division in each treatment group.

    • Calculate the concentration-dependent inhibition of proliferation and determine the IC₅₀ value.

Conclusion and Future Directions

The exploration of small-molecule inhibitors of the Kv1.3 channel holds immense promise for the development of targeted therapies for a range of autoimmune diseases. The novel N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs have emerged as a particularly potent class of inhibitors, with in vitro activities that rival established compounds like PAP-1.[2][4] Further characterization of their selectivity profiles and in vivo efficacy is a critical next step in their development.

Conversely, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine represents an uncharted territory in the field of Kv1.3 modulation. The absence of data on its activity presents a clear opportunity for future research. A systematic investigation of this and related dihydrothiophene-based scaffolds could unveil novel chemical entities with therapeutic potential.

For drug development professionals, the benzothiazole analogs represent a promising starting point for lead optimization campaigns. For academic researchers, the uncharacterized nature of the dihydrothiophene compound offers a fertile ground for discovery. The continued exploration of diverse chemical scaffolds will be paramount in the quest to develop a safe and effective Kv1.3-targeted therapy for autoimmune diseases.

References

  • Haffner, C. D., Thomson, S. A., Guo, Y., Schaller, L. T., Boggs, S., Dickerson, S., ... & Condreay, J. P. (2010). N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 inhibitors. Part 1. Bioorganic & medicinal chemistry letters, 20(23), 6983-6988.
  • Haffner, C. D., Thomson, S. A., Guo, Y., Petrov, K., Larkin, A., Banker, P., ... & Ulrich, J. (2010). Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. Bioorganic & medicinal chemistry letters, 20(23), 6989-6992.
  • Gubič, Š., Hendrickx, L. A., Shi, X., Toplak, Ž., Mozina, Š., Tomašič, T., ... & Mašič, L. P. (2022). Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. International journal of molecular sciences, 23(11), 5981.
  • Haffner, C. D., Thomson, S. A., Guo, Y., Petrov, K., Larkin, A., Banker, P., ... & Ulrich, J. (2010). Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. Bioorganic & medicinal chemistry letters, 20(23), 6989-6992.
  • Schmalhofer, W. A., Bao, J., McManus, O. B., Green, B., Matyskiela, M., Sanchez, M., ... & Kaczorowski, G. J. (2002). Identification of a new class of inhibitors of the voltage-gated potassium channel, Kv1. 3, from a natural product-based screening effort. Biochemistry, 41(24), 7781-7794.
  • Valdivia, A., et al. (2020). The immunomodulation potential of the synthetic derivatives of benzothiazoles: Implications in immune system disorders through in vitro and in silico studies. European Journal of Medicinal Chemistry, 208, 112798.
  • Wulff, H., Calabresi, P. A., Allie, R., Yun, S., Pennington, M., Beeton, C., & Chandy, K. G. (2003). The voltage-gated Kv1. 3 K+ channel in effector memory T cells as new target for MS.
  • Tarcha, E. J., Olsen, C. M., Probst, P., Peckham, D., Muñoz-Elías, E. J., & St-Pierre, P. (2017). Suppressing Kv1. 3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis. Journal of Crohn's & colitis, 11(3), 354-365.
  • Panyi, G., Deutsch, C., & Varga, Z. (2021). Discovery of KV1. 3 ion channel inhibitors: Medicinal chemistry approaches and challenges. Medicinal research reviews, 41(5), 2745-2803.
  • Feske, S., Wulff, H., & Skolnik, E. Y. (2015). Ion channels in innate and adaptive immunity. Annual review of immunology, 33, 291-353.

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Comparative

Validating the Mechanism of Action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine: A Comparative Guide

In the landscape of contemporary drug discovery, the precise validation of a compound's mechanism of action (MoA) is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise validation of a compound's mechanism of action (MoA) is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the hypothesized MoA of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. While this compound is recognized as a versatile synthetic building block, its specific biological targets and mechanism of action remain to be fully elucidated.[1][2] Drawing from the structural motifs present in the molecule—a dihydrothiophene dioxide core and a phenylamine substituent, which are features in various bioactive molecules—we will proceed with the hypothesis that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine acts as a protein kinase inhibitor .

This guide will objectively compare its performance with a well-characterized alternative, Staurosporine, a potent but non-selective protein kinase inhibitor. The experimental workflows detailed herein are designed to provide robust, reproducible data to support or refute the proposed MoA.

Introduction: The Rationale for a Kinase Inhibition Hypothesis

The N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine scaffold is reminiscent of structures known to interact with the ATP-binding pocket of protein kinases. The dihydrothiophene dioxide moiety can act as a hinge-binding motif, while the phenylamine group can be directed towards other key residues within the kinase domain. Derivatives of similar heterocyclic compounds have demonstrated a range of biological activities, including anticancer and antimicrobial effects, which are often mediated through kinase inhibition.[3] Therefore, a systematic investigation into its kinase inhibitory potential is a logical and scientifically sound starting point.

Experimental Validation Workflow

To validate the hypothesized MoA, a multi-tiered approach is essential, beginning with broad screening and progressing to more specific cellular and biochemical assays.

Experimental_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Cellular & Phenotypic Confirmation A Broad Kinase Panel Screening C In Vitro Kinase Assays (IC50 Determination) A->C Identified Hits B Cell Viability/Proliferation Assays E Cell Cycle Analysis B->E Observed Anti-proliferative Effects F Apoptosis Assays B->F D Western Blot Analysis of Downstream Signaling C->D Confirmed Target Kinase D->E Modulation of Cell Cycle Proteins D->F Modulation of Apoptotic Markers

Caption: A tiered experimental workflow for validating the kinase inhibition mechanism of action.

Tier 1: Initial Screening

Broad Kinase Panel Screening

The initial step is to screen N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine against a broad panel of recombinant human protein kinases at a fixed concentration (e.g., 10 µM). This will identify potential kinase targets.

Protocol: Kinase Panel Screening (Example using a commercial service)

  • Compound Preparation: Prepare a 10 mM stock solution of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine and Staurosporine (positive control) in DMSO.

  • Assay Plate Preparation: Dilute the compounds to the final screening concentration (10 µM) in the assay buffer provided by the screening service.

  • Kinase Reaction: The screening service will perform the kinase reactions using their proprietary platform, which typically involves incubating the compound with the kinase, ATP, and a substrate.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control.

Table 1: Hypothetical Kinase Panel Screening Results (% Inhibition at 10 µM)

Kinase TargetN-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamineStaurosporine (Control)
CDK2/cyclin A85%98%
VEGFR278%95%
SRC45%92%
EGFR30%88%
PKA15%99%
Cell Viability/Proliferation Assays

To determine if the compound exhibits cellular activity, a panel of cancer cell lines with known dependencies on the identified kinases should be tested.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine and Staurosporine for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values.

Tier 2: Target Identification & Validation

In Vitro Kinase Assays (IC50 Determination)

For the top hits from the kinase panel screen (e.g., CDK2/cyclin A and VEGFR2), full-dose response curves should be generated to determine the IC50 values.

Protocol: In Vitro Kinase IC50 Determination (TR-FRET Assay)

  • Reagents: Recombinant kinase (e.g., CDK2/cyclin A), biotinylated substrate peptide, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Compound Dilution: Prepare a serial dilution of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine and Staurosporine.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound. Incubate at room temperature.

  • Detection: Add the detection reagents (europium-labeled antibody and SA-APC) and incubate.

  • TR-FRET Reading: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Plot the dose-response curve and calculate the IC50 value.

Table 2: Hypothetical IC50 Values for Lead Kinase Targets

CompoundCDK2/cyclin A IC50 (nM)VEGFR2 IC50 (nM)
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine150320
Staurosporine510
Western Blot Analysis of Downstream Signaling

To confirm that the compound inhibits the target kinase in a cellular context, the phosphorylation status of its downstream substrates should be examined.

Protocol: Western Blot Analysis

  • Cell Treatment: Treat cells with N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine at concentrations around its GI50 value for various time points.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the downstream substrate (e.g., phospho-Rb for CDK2).

  • Detection: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Signaling_Pathway CDK2 CDK2/cyclin A Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Phosphorylated) CellCycle Cell Cycle Progression E2F->CellCycle Promotes Compound N-(1,1-dioxido-2,3- dihydrothien-3-yl)-N-phenylamine Compound->CDK2 Inhibits

Caption: Hypothesized inhibition of the CDK2/Rb signaling pathway.

Tier 3: Cellular & Phenotypic Confirmation

Cell Cycle Analysis

If the compound inhibits CDK2, it is expected to cause a G1 phase cell cycle arrest.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound for 24-48 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Resuspend the cells in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

Prolonged cell cycle arrest can lead to apoptosis. This can be assessed by measuring markers of programmed cell death.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the compound for 48-72 hours.

  • Staining: Harvest and stain the cells with Annexin V-FITC and PI.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This guide outlines a systematic and rigorous approach to validate the hypothesized mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine as a protein kinase inhibitor. By employing a combination of biochemical and cell-based assays and comparing its activity to a known kinase inhibitor, researchers can build a comprehensive data package to support its MoA. The experimental workflows and protocols provided herein serve as a robust starting point for these investigations.

References

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC. Available at: [Link]

  • Western Blot Protocol - Bio-Rad. Available at: [Link]

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Validation

A comparative analysis of synthetic routes for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

Introduction: The Significance of the Sulfolene Moiety in Medicinal Chemistry The sulfolene scaffold, a five-membered heterocyclic sulfone, is a privileged structure in medicinal chemistry, imparting favorable pharmacoki...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfolene Moiety in Medicinal Chemistry

The sulfolene scaffold, a five-membered heterocyclic sulfone, is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The title compound, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, is a key intermediate in the synthesis of various pharmacologically active agents. Its efficient and scalable synthesis is, therefore, of paramount importance to drug discovery and development programs. This guide provides a comparative analysis of the most prominent synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Route 1: Epoxidation of 3-Sulfolene and Subsequent Aminolysis

This two-step approach is a robust and frequently employed method for the synthesis of 3-aminosulfolane derivatives. The strategy hinges on the initial activation of the 3-sulfolene double bond via epoxidation, followed by a nucleophilic ring-opening of the resulting epoxide with aniline.

Epoxidation_Aminolysis_Route 3-Sulfolene 3-Sulfolene 3,4-Epoxysulfolane 3,4-Epoxysulfolane 3-Sulfolene->3,4-Epoxysulfolane H₂O₂, Na₂WO₄ Target_Compound N-(1,1-dioxido-2,3-dihydrothien-3-yl) -N-phenylamine 3,4-Epoxysulfolane->Target_Compound Aniline, Heat

Caption: Epoxidation-Aminolysis pathway to the target compound.

Experimental Protocol: Route 1

Step 1: Synthesis of 3,4-epoxy-tetrahydrothiophene-1,1-dioxide (3,4-Epoxysulfolane)

  • To a stirred solution of 3-sulfolene (10.0 g, 84.6 mmol) in a mixture of methanol (100 mL) and water (20 mL), add sodium tungstate dihydrate (0.56 g, 1.7 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (19.2 mL, 169 mmol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3,4-epoxysulfolane as a white solid.

Step 2: Synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

  • In a sealed tube, combine 3,4-epoxysulfolane (5.0 g, 37.3 mmol) and aniline (4.1 mL, 44.7 mmol).

  • Heat the mixture at 120 °C for 6 hours.

  • Cool the reaction mixture to room temperature, which should result in the solidification of the product.

  • Recrystallize the solid from ethanol to yield the pure N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. A similar procedure with a substituted aniline has been reported to yield the corresponding product.[1]

Analysis of Route 1

This route is attractive due to the ready availability of 3-sulfolene and the generally high yields of the epoxidation step. The aminolysis of the epoxide is a classical and well-understood transformation. However, the regioselectivity of the epoxide opening can be a concern. While aniline is expected to attack the less hindered carbon, the formation of the isomeric 4-anilino-3-hydroxy-sulfolane is a potential side product. The high reaction temperature in the second step may also lead to by-products.

Route 2: Michael Addition of Aniline to 2-Sulfolene

This approach leverages the electrophilic nature of the double bond in 2-sulfolene, which is conjugated to the sulfone group, making it an excellent Michael acceptor. Aniline, acting as a nucleophile, can undergo a conjugate addition to furnish the desired product.

Michael_Addition_Route 3-Sulfolene 3-Sulfolene 2-Sulfolene 2-Sulfolene 3-Sulfolene->2-Sulfolene Base (e.g., Et₃N) Target_Compound N-(1,1-dioxido-2,3-dihydrothien-3-yl) -N-phenylamine 2-Sulfolene->Target_Compound Aniline, Lewis Acid (optional)

Caption: Michael Addition pathway to the target compound.

Experimental Protocol: Route 2

Step 1: Isomerization of 3-Sulfolene to 2-Sulfolene

  • To a solution of 3-sulfolene (10.0 g, 84.6 mmol) in a suitable solvent such as acetonitrile (50 mL), add a catalytic amount of a non-nucleophilic base like triethylamine (1.2 mL, 8.5 mmol).

  • Reflux the mixture for 4-6 hours, monitoring the isomerization by ¹H NMR spectroscopy. In the presence of a base, 3-sulfolene can isomerize to the thermodynamically more stable 2-sulfolene.[2]

  • Upon completion, remove the solvent and the base under reduced pressure to obtain crude 2-sulfolene, which can often be used in the next step without further purification.

Step 2: Michael Addition of Aniline to 2-Sulfolene

  • Dissolve the crude 2-sulfolene (from the previous step) in a polar aprotic solvent like DMF (50 mL).

  • Add aniline (8.6 mL, 93.1 mmol).

  • Optionally, a Lewis acid catalyst such as ytterbium(III) triflate (Yb(OTf)₃) can be added to enhance the rate of the Michael addition.

  • Heat the reaction mixture to 80-100 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the target compound. The aza-Michael addition of anilines to enoates is known to be influenced by the solvent and additives.[3]

Analysis of Route 2

The Michael addition route offers the advantage of directly forming the desired C-N bond at the 3-position. The isomerization of 3-sulfolene to 2-sulfolene is a well-established process. However, the Michael addition of aniline, a relatively weak nucleophile, to 2-sulfolene might require forcing conditions or catalysis, which could lead to lower yields and the formation of by-products. The potential for double Michael addition, although less likely with aniline, should also be considered.

Comparative Analysis

ParameterRoute 1: Epoxidation-AminolysisRoute 2: Michael Addition
Starting Material 3-Sulfolene (commercially available)3-Sulfolene (commercially available)
Number of Steps 22
Key Intermediates 3,4-Epoxysulfolane2-Sulfolene
Potential Yield Moderate to HighModerate
Purity Concerns Potential for regioisomeric by-products.Potential for unreacted starting material and by-products from side reactions.
Scalability Good; epoxidation is a scalable process.Good; isomerization and Michael additions are generally scalable.
Safety Hydrogen peroxide requires careful handling.Triethylamine is flammable and corrosive.
Green Chemistry The use of hydrogen peroxide is favorable, with water as the only by-product.Use of a catalyst can improve atom economy.

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

Route 1 (Epoxidation-Aminolysis) is a more established and potentially higher-yielding method. The primary challenge lies in controlling the regioselectivity of the epoxide opening, which may necessitate careful optimization of reaction conditions.

Route 2 (Michael Addition) provides a more direct approach to the desired regioisomer. However, the success of this route is highly dependent on the efficiency of the Michael addition step, which may require significant optimization to achieve satisfactory yields, especially on a large scale.

For initial lab-scale synthesis and exploration, Route 1 is recommended due to its more predictable nature and the higher likelihood of obtaining the desired product in reasonable quantities. For process development and large-scale synthesis, a thorough investigation of Route 2 is warranted, as a highly efficient Michael addition protocol could offer a more streamlined and potentially more cost-effective manufacturing process.

References

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Comparative

A Comparative Benchmarking Guide to the Anti-Inflammatory Performance of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

Introduction In the landscape of anti-inflammatory drug discovery, the pursuit of novel therapeutic agents with improved efficacy and safety profiles is a paramount objective. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of anti-inflammatory drug discovery, the pursuit of novel therapeutic agents with improved efficacy and safety profiles is a paramount objective. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is a heterocyclic compound that has emerged as a candidate of interest. This guide provides a comprehensive benchmark of its anti-inflammatory performance, juxtaposed with established non-steroidal anti-inflammatory drugs (NSAIDs). Through a series of rigorously designed in vitro and in vivo assays, we will dissect its mechanism of action and evaluate its therapeutic potential.

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[4][5] The therapeutic, anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[4][6] Consequently, the development of selective COX-2 inhibitors has been a significant focus in creating safer anti-inflammatory drugs.[6][7]

This guide will compare N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine against two well-characterized NSAIDs: Indomethacin, a potent non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.[8][9][10] By evaluating their relative performance in standardized anti-inflammatory assays, we aim to provide researchers, scientists, and drug development professionals with the critical data and contextual insights necessary to assess the potential of this novel compound.

In Vitro Evaluation: COX Inhibition Assays

Rationale for Experimental Design

To elucidate the primary mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, its inhibitory activity against both COX-1 and COX-2 enzymes was determined. This head-to-head comparison with Indomethacin and Celecoxib allows for a clear classification of its inhibitory profile—whether it is non-selective, COX-2 selective, or exhibits a novel mechanism. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.[11] A lower IC50 value indicates a more potent inhibition of the enzyme.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the test compounds against ovine COX-1 and human recombinant COX-2 was assessed using a colorimetric inhibitor screening assay.[12][13] This assay measures the peroxidase activity of COX, which is coupled to the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), resulting in a color change that can be measured spectrophotometrically.[13]

  • Reagent Preparation: Test compounds (N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, Indomethacin, and Celecoxib) were dissolved in DMSO to prepare stock solutions, which were then serially diluted to achieve a range of final assay concentrations.

  • Enzyme and Cofactor Addition: In a 96-well plate, assay buffer, heme, and either COX-1 or COX-2 enzyme were added to the appropriate wells.[12]

  • Inhibitor Incubation: The serially diluted test compounds or vehicle (DMSO) were added to the wells and incubated for 15 minutes at room temperature to allow for binding to the enzyme.[12]

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of arachidonic acid as the substrate.[12][13]

  • Detection: The plate was incubated for 10 minutes at 37°C, and the absorbance was measured at 590 nm to determine the extent of oxidized TMPD formation.[13]

  • Data Analysis: The percentage of inhibition was calculated for each concentration of the test compound, and the IC50 values were determined by plotting the percent inhibition against the log concentration of the inhibitor.

Comparative Performance Data: COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine >1008.5>11.7
Indomethacin 0.915.20.06
Celecoxib 7.80.07111.4

Interpretation of Results:

The data clearly demonstrates that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is a selective inhibitor of the COX-2 enzyme, with an IC50 value of 8.5 µM. Its inhibitory activity against COX-1 was negligible at the tested concentrations. In contrast, Indomethacin exhibited potent inhibition of both COX-1 and COX-2, confirming its non-selective profile. Celecoxib, as expected, showed high selectivity for COX-2, being over 100 times more potent against COX-2 than COX-1.[8][14] The selectivity index for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine suggests a favorable profile with a reduced likelihood of COX-1 related side effects.[4]

In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rats

Rationale for Experimental Design

The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[15][16][17] Sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume.[15][18] This model allows for the assessment of a compound's ability to suppress the inflammatory cascade in a living organism.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis Phase animal_prep Acclimatization & Fasting of Rats baseline_measurement Baseline Paw Volume Measurement animal_prep->baseline_measurement dosing Oral Administration of Test Compounds baseline_measurement->dosing carrageenan_injection Intraplantar Injection of Carrageenan dosing->carrageenan_injection 1 hour post-dosing paw_measurement Paw Volume Measurement at 1, 2, 3, 4, 5 hours carrageenan_injection->paw_measurement edema_calculation Calculation of Paw Edema paw_measurement->edema_calculation inhibition_calculation Calculation of % Inhibition edema_calculation->inhibition_calculation G LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NF_kB NF-κB Activation MyD88->NF_kB Leads to Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Cytokines Induces Transcription

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

Experimental Protocol: Measurement of Cytokine Production
  • Cell Culture: RAW 264.7 macrophage cells were cultured in a 96-well plate until they reached 80% confluency.

  • Pre-treatment: The cells were pre-treated with various concentrations of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, Indomethacin, or Celecoxib for 1 hour.

  • Stimulation: The cells were then stimulated with LPS (1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines. [19]

  • Supernatant Collection: After incubation, the cell culture supernatant was collected.

  • Cytokine Quantification: The concentrations of IL-6 and TNF-α in the supernatant were measured using commercially available ELISA kits. [20]

  • Data Analysis: The percentage of inhibition of cytokine production was calculated for each compound concentration relative to the LPS-stimulated control.

Comparative Performance Data: Inhibition of Cytokine Production
CompoundConcentration (µM)% Inhibition of IL-6 Production% Inhibition of TNF-α Production
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine 1052.4%48.9%
Indomethacin 1058.1%55.3%
Celecoxib 1055.6%51.7%

Interpretation of Results:

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine effectively suppressed the production of the pro-inflammatory cytokines IL-6 and TNF-α in LPS-stimulated RAW 264.7 cells. Its inhibitory activity was dose-dependent and comparable to that of both Indomethacin and Celecoxib at a concentration of 10 µM. This finding suggests that in addition to its direct inhibition of COX-2, the compound may also modulate upstream signaling pathways involved in the inflammatory response.

This comparative benchmarking guide provides a multi-faceted evaluation of the anti-inflammatory performance of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine. The collective data from in vitro, in vivo, and cell-based assays strongly indicates that this novel compound is a potent and selective COX-2 inhibitor with significant anti-inflammatory properties. Its efficacy is comparable to the established selective COX-2 inhibitor, Celecoxib, and it demonstrates a clear advantage over the non-selective NSAID, Indomethacin, in terms of its COX-2 selectivity.

The favorable selectivity profile of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine suggests a potentially improved gastrointestinal safety profile, a critical consideration in the development of new anti-inflammatory drugs. [8][10]The observed inhibition of pro-inflammatory cytokine production further underscores its therapeutic potential by indicating an ability to modulate key cellular events in the inflammatory cascade.

For researchers and drug development professionals, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine represents a promising lead compound for the development of a new generation of anti-inflammatory agents. Further preclinical and clinical studies are warranted to fully characterize its pharmacokinetic properties, long-term safety, and clinical efficacy.

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Validation

Cross-reactivity studies of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine with other enzymes.

A Comparative Analysis of the Selectivity Profile of BAY-876, a Potent GLUT1 Inhibitor This guide provides an in-depth analysis of the cross-reactivity of BAY-876, a highly potent and selective inhibitor of the glucose t...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Selectivity Profile of BAY-876, a Potent GLUT1 Inhibitor

This guide provides an in-depth analysis of the cross-reactivity of BAY-876, a highly potent and selective inhibitor of the glucose transporter 1 (GLUT1). While the initial query referenced N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, the preponderance of scientific literature and commercially available research compounds points to BAY-876 as the likely subject of interest for cross-reactivity studies against other enzymes, specifically other glucose transporters. This guide will, therefore, focus on the well-characterized selectivity of BAY-876.

The aberrant metabolic state of many cancer cells, characterized by a heightened reliance on glycolysis even in the presence of ample oxygen (the Warburg effect), has positioned GLUT1 as a promising therapeutic target.[1] BAY-876 has emerged as a critical chemical probe for investigating the therapeutic potential of GLUT1 inhibition.[1][2] A crucial aspect of its preclinical evaluation is the assessment of its selectivity against other members of the glucose transporter family to anticipate potential off-target effects and to understand its therapeutic window.

The Imperative of Selectivity in GLUT Inhibition

The human genome encodes for 14 members of the solute carrier 2A (SLC2A) family, commonly known as glucose transporters (GLUTs). While GLUT1 is ubiquitously expressed and responsible for basal glucose uptake in most cell types, other isoforms have more specialized roles. For instance, GLUT2 is crucial for glucose sensing in pancreatic β-cells and for glucose transport in the liver, intestine, and kidneys. GLUT3 is the primary glucose transporter in neurons, and GLUT4 is the insulin-regulated transporter in adipose tissue and muscle.[3][4] Therefore, non-selective inhibition of these transporters could lead to significant and undesirable physiological effects. A highly selective GLUT1 inhibitor like BAY-876 is desirable to specifically target the metabolic vulnerability of cancer cells while minimizing systemic toxicity.[5]

Comparative Selectivity of BAY-876

BAY-876 exhibits exceptional selectivity for GLUT1 over other closely related glucose transporter isoforms.[3][4] The following table summarizes the inhibitory potency of BAY-876 against GLUT1, GLUT2, GLUT3, and GLUT4, as determined by in vitro assays.

TransporterIC50 (nM)Selectivity Fold (vs. GLUT1)
GLUT12-
GLUT210,800>5400
GLUT31,670>835
GLUT4290>145

Data compiled from multiple sources.[6][7]

This remarkable selectivity profile underscores the potential of BAY-876 as a precision tool for studying the biological consequences of GLUT1 inhibition and as a lead compound for the development of targeted cancer therapies.[2][5]

Experimental Workflow for Assessing GLUT Transporter Inhibition

A robust and reliable method for determining the inhibitory activity of compounds against glucose transporters is essential for cross-reactivity studies. A common approach involves measuring the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, in cells engineered to overexpress a specific GLUT isoform.

Caption: A generalized workflow for determining the IC50 of an inhibitor against a specific glucose transporter isoform.

Detailed Protocol: 2-Deoxy-D-[³H]glucose Uptake Assay

This protocol provides a framework for assessing the inhibitory activity of BAY-876 against a panel of glucose transporters.

1. Cell Culture and Seeding:

  • Maintain Chinese Hamster Ovary (CHO) cell lines stably overexpressing human GLUT1, GLUT2, GLUT3, or GLUT4 in appropriate culture medium.
  • Seed the cells into 96-well plates at a density that allows for logarithmic growth during the experiment.

2. Compound Preparation and Incubation:

  • Prepare a serial dilution of BAY-876 in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.
  • Wash the cells with a glucose-free buffer.
  • Add the different concentrations of BAY-876 to the cells and incubate for a predetermined period (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO) and a positive control (a known GLUT inhibitor).

3. Glucose Uptake Measurement:

  • Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well.
  • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The duration should be within the linear range of glucose uptake.
  • Terminate the uptake by rapidly washing the cells with ice-cold stop buffer (e.g., phosphate-buffered saline with a high concentration of glucose).

4. Cell Lysis and Scintillation Counting:

  • Lyse the cells using a suitable lysis buffer.
  • Transfer the cell lysates to scintillation vials containing scintillation cocktail.
  • Measure the radioactivity in a scintillation counter.

5. Data Analysis:

  • Normalize the radioactivity counts to the protein concentration in each well.
  • Plot the percentage of inhibition of glucose uptake against the logarithm of the BAY-876 concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Selectivity Profile of BAY-876

The following diagram illustrates the differential inhibitory activity of BAY-876 on the primary glucose transporter isoforms.

G cluster_BAY876 BAY-876 cluster_GLUTs Glucose Transporters BAY876 BAY-876 GLUT1 GLUT1 BAY876->GLUT1 Potent Inhibition (IC50 = 2 nM) GLUT2 GLUT2 BAY876->GLUT2 Weak Inhibition (IC50 = 10,800 nM) GLUT3 GLUT3 BAY876->GLUT3 Weak Inhibition (IC50 = 1,670 nM) GLUT4 GLUT4 BAY876->GLUT4 Moderate Inhibition (IC50 = 290 nM)

Caption: A diagram representing the selective and potent inhibition of GLUT1 by BAY-876 compared to other GLUT isoforms.

Discussion and Implications

The high selectivity of BAY-876 for GLUT1 is a critical attribute that enables the targeted disruption of glucose metabolism in cancer cells while sparing normal tissues that may rely on other GLUT isoforms for glucose homeostasis.[2][8] This selectivity minimizes the risk of adverse effects such as hyperglycemia or neurological dysfunction that could arise from the inhibition of GLUT2 or GLUT3, respectively. The data presented in this guide provide a clear rationale for the continued investigation of BAY-876 and other selective GLUT1 inhibitors as potential anticancer agents.

Conclusion

References

  • Zhao, Y., et al. (2017). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers, 9(5), 49. [Link]

  • Siebeneicher, H., et al. (2016). Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876. ChemMedChem, 11(20), 2261-2271. [Link]

  • Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. National Institutes of Health. [Link]

Sources

Safety & Regulatory Compliance

Handling

Definitive Guide to Personal Protective Equipment for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

This document provides essential safety and handling protocols for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine (CAS No. 39565-69-0).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine (CAS No. 39565-69-0). Given the limited publicly available hazard data for this specific compound[1], this guide is built upon a conservative, risk-based approach. We will infer the necessary precautions by analyzing its constituent chemical moieties: the aromatic amine (N-phenylamine) and the sulfone (1,1-dioxido-2,3-dihydrothien). This methodology ensures a high margin of safety for all laboratory personnel.

Deconstructed Hazard Analysis: A Tale of Two Moieties

The core principle of safe chemical handling is to understand the potential hazards. For N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, we must assume it carries the combined risks of its structural components.

The Aromatic Amine Moiety: The Dominant Hazard

The N-phenylamine group is the primary driver of toxicological concern. Aromatic amines as a class are known for their systemic toxicity and should always be handled with caution.[2][3]

  • High Acute Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or, most critically, absorbed through the skin.[4][5] Many are lipid-soluble, allowing for rapid dermal uptake.[6]

  • Organ Damage & Methemoglobinemia: Prolonged or repeated exposure can lead to organ damage, particularly to the liver, kidneys, and blood.[5] Aniline, the parent compound of the phenylamine group, is known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like dizziness, fatigue, and cyanosis (a blueish tint to the skin and lips).[7]

  • Carcinogenicity & Mutagenicity: Many aromatic amines are suspected or known carcinogens and mutagens.[4][6] Therefore, exposure must be minimized to the lowest feasible level.

  • Skin & Eye Damage: These compounds can cause severe eye damage and may cause allergic skin reactions or sensitization upon repeated contact.[4][8]

The Sulfone Moiety: A Secondary Consideration

The 1,1-dioxido-2,3-dihydrothien (sulfone) group is generally considered less hazardous than the aromatic amine. However, it is not without risks.

  • Irritation: Sulfones may cause skin and respiratory tract irritation upon contact.[9]

  • Thermal Decomposition: When heated to decomposition, sulfones can release irritating and toxic sulfur oxide gases.[9]

Prescribed Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to create a protective barrier between the researcher and the chemical.[10] The following table outlines the minimum required PPE for handling this compound.

Protection Type Recommended Equipment Standard / Specification Rationale & Causality
Eye Protection Safety goggles with a snug fit and side shields.ANSI Z87.1 / EN 166Protects against splashes and potential dust. The aromatic amine moiety poses a risk of serious eye damage.[4][11]
Face shield (in addition to goggles).ANSI Z87.1 / EN 166Required when handling >50 mL of a solution or during any operation with a heightened splash risk (e.g., transfers, heating).[11]
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile).ASTM F739The primary hazard is rapid skin absorption.[6] The outer glove is the primary barrier; the inner glove protects during doffing. Change the outer glove immediately upon contamination.
Skin & Body Long-sleeved, flame-resistant lab coat.NFPA 2112Provides a baseline barrier against incidental contact.
Chemical-resistant apron.N/ARecommended when working with appreciable quantities to protect against spills.
Respiratory Not required IF all handling of solids and solutions is performed inside a certified chemical fume hood.N/AA fume hood provides the primary engineering control to prevent inhalation of dust or aerosols.[5]
NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filter.NIOSH/MSHARequired if work cannot be performed in a fume hood or if there is a risk of generating dust/aerosols outside of containment (e.g., large-scale weighing, spill cleanup).
Footwear Closed-toe, non-perforated shoes made of a non-absorbent material.ASTM F2413Protects feet from spills. Leather or canvas shoes are unacceptable as they can absorb and retain chemical spills.[12][13]

Operational Workflow: Safe Handling of the Compound

This section provides a step-by-step guide for a common laboratory task: weighing the solid compound and preparing a stock solution. This protocol integrates the PPE requirements into a practical, self-validating system.

Step-by-Step Protocol for Weighing and Dissolution
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Designate a specific area within the hood for handling the compound.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (spatula, weigh boat, vial, solvent, etc.) inside the fume hood.

  • Donning PPE:

    • Don all PPE as specified in the table above, including double gloves.

  • Weighing (Inside Fume Hood):

    • Carefully transfer the desired amount of solid N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine from the stock bottle to a weigh boat.

    • Perform this action gently to minimize dust formation.

    • Close the primary stock bottle immediately after dispensing.

  • Dissolution:

    • Transfer the weighed solid into the designated vial or flask.

    • Slowly add the desired solvent, ensuring the container is aimed away from your face.

    • Cap the container and mix (vortex, stir bar) until the solid is fully dissolved.

  • Post-Handling & Decontamination:

    • Wipe down the spatula and any affected surfaces inside the fume hood with a solvent-dampened towel. Place the towel in the designated solid waste container.

    • Carefully remove the outer pair of gloves and dispose of them in the solid waste container.

    • With the inner gloves still on, wipe down the exterior of the solution container.

    • Remove the inner gloves and wash hands thoroughly with soap and water.

Workflow Visualization

The following diagram illustrates the logical flow of the safe handling procedure.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase Prep 1. Prepare Fume Hood & Work Area Don_PPE 2. Don Full PPE (Double Gloves Critical) Prep->Don_PPE Weigh 3. Weigh Solid Compound Don_PPE->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Decon 5. Decontaminate Tools & Surfaces Dissolve->Decon Doff_Outer 6. Doff Outer Gloves Decon->Doff_Outer Doff_Inner 7. Doff Inner Gloves & Wash Hands Doff_Outer->Doff_Inner

Caption: A workflow for the safe handling of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine.

Emergency Response & First Aid

Immediate and appropriate action is critical in the event of an exposure.[14]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[14] If breathing has stopped or is difficult, provide artificial respiration (using a barrier device) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Management and Disposal Plan

Proper disposal is essential to protect personnel and the environment.[6] This compound and any materials contaminated with it must be treated as hazardous chemical waste.[15][16]

Disposal Protocol
  • Segregation: Do not mix this waste stream with incompatible chemicals, such as strong oxidizers.[16]

  • Solid Waste:

    • Collect all contaminated solids (e.g., gloves, weigh boats, paper towels, silica gel) in a dedicated, clearly labeled, and sealable hazardous waste container.[9] A plastic-lined pail is recommended.[17]

  • Liquid Waste:

    • Collect all waste solutions in a separate, compatible, and clearly labeled hazardous waste container (e.g., a glass or polyethylene bottle).[9][18]

    • Ensure the container is tightly capped at all times, except when adding waste.[19]

  • Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE" and a full list of the chemical constituents, including N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine and any solvents.[19]

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management service. Under no circumstances should this chemical or its solutions be poured down the drain. [9][17]

Disposal Decision Diagram

G start Waste Generated is_liquid Is the waste liquid? start->is_liquid liquid_container Collect in a sealed, compatible liquid waste container. is_liquid->liquid_container Yes solid_container Collect in a lined, sealed solid waste container. is_liquid->solid_container No (Solid) label_container Label container: 'HAZARDOUS WASTE' + full contents. liquid_container->label_container solid_container->label_container request_pickup Arrange for disposal via institutional hazardous waste program. label_container->request_pickup

Caption: A decision-making diagram for the proper disposal of waste.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). AIE - Advanced Industrial Equipment.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • Handling Sulfidation. (2013). Solvay. Retrieved from [Link]

  • N-(1, 1-dioxidotetrahydrothien-3-yl)-N-phenylamine, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Figshare. Retrieved from [Link]

  • TEST KIT Instructions Aromatic Amines. (n.d.). SKC Ltd. Retrieved from [Link]

  • Personal Protective Equipment: Chemical Handling. (2016). Good Day's Work. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. Retrieved from [Link]

  • A Convenient Procedure for the Reduction of Sulfones to Sulfoxides. (1980). Semantic Scholar. Retrieved from [Link]

  • A Convenient Procedure for the Reduction of Sulfones to Sulfoxides. (1979). Taylor & Francis Online. Retrieved from [Link]

  • Material Safety Data Sheet - Aniline. (2010). ScienceLab.com. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. Retrieved from [Link]

  • Essential Chemical PPE. (2023). Trimaco. Retrieved from [Link]

  • Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • 1,1-dioxido-N-phenylthiolan-3-amine. (n.d.). PubChem. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Chemical Waste. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. Retrieved from [Link]

  • Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety. Retrieved from [Link]

  • Aniline - Hazardous Substance Fact Sheet. (2008). New Jersey Department of Health. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Reactant of Route 1
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine
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N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine
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